molecular formula C8H9ClN2O B097315 N-(4-amino-3-chlorophenyl)acetamide CAS No. 16604-99-2

N-(4-amino-3-chlorophenyl)acetamide

Cat. No.: B097315
CAS No.: 16604-99-2
M. Wt: 184.62 g/mol
InChI Key: CXJJCQWIROJMNQ-UHFFFAOYSA-N
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Description

N-(4-amino-3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJJCQWIROJMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-amino-3-chlorophenyl)acetamide: A Comprehensive Technical Guide on Structural Mechanics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the strategic selection of bifunctional building blocks is paramount. N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) represents a highly versatile, orthogonally reactive scaffold[1]. Featuring a primary amine, a protected secondary amine (acetamide), and an aryl chloride within a single aromatic system, this compound enables precise, regioselective derivatization. This whitepaper provides an in-depth mechanistic analysis of its reactivity, a self-validating synthetic protocol, and the analytical frameworks required for rigorous quality control.

Chemical Identity & Core Identifiers

To ensure unambiguous tracking across laboratory information management systems (LIMS) and regulatory databases, the core identifiers and quantitative physicochemical properties of N-(4-amino-3-chlorophenyl)acetamide are summarized below[2],.

PropertyValue / Specification
IUPAC Name N-(4-amino-3-chlorophenyl)acetamide
CAS Registry Number 16604-99-2
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
SMILES String O=C(NC1=CC=C(N)C(Cl)=C1)C
InChIKey CXJJCQWIROJMNQ-UHFFFAOYSA-N
Purity Standard ≥95% (Typical commercial grade)
Storage Conditions Sealed in dry environment, 2-8°C

Structural Mechanics & Reactivity Profile

The synthetic utility of N-(4-amino-3-chlorophenyl)acetamide stems directly from the electronic interplay of its substituents[1]. Understanding this causality is critical for designing downstream reactions:

  • The C4-Primary Amine: Strongly electron-donating (+R effect) and highly nucleophilic. It serves as the primary site for condensation reactions (e.g., forming benzimidazoles or quinazolines).

  • The C1-Acetamide: Moderately electron-donating but sterically bulky. It acts as a robust pharmacophore capable of hydrogen bonding (both donor and acceptor) while resisting mild nucleophilic attack[1].

  • The C3-Chlorine: Provides a mild electron-withdrawing inductive effect (-I) that modulates the basicity of the adjacent amine. More importantly, it serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the primary amine is protected or utilized.

  • Regioselective Electrophilic Aromatic Substitution (EAS): The primary amine at C4 dominates the directing effects. Because its para position is blocked by the acetamide group, electrophiles will exclusively target the ortho position (C5), allowing for highly predictable functionalization.

Reactivity_Map Core N-(4-amino-3-chlorophenyl)acetamide Amine C4-Primary Amine Strong Nucleophile Core->Amine Amidation, Alkylation Amide C1-Acetamide Modulator / H-Bonding Core->Amide Hydrolysis Chloro C3-Chlorine Orthogonal Coupling Site Core->Chloro Pd-Catalyzed Coupling Ring Aromatic Core Activated for EAS Core->Ring Electrophilic Substitution

Figure 1: Mechanistic reactivity map of the bifunctional arylacetamide scaffold.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of N-(4-amino-3-chlorophenyl)acetamide requires strict chemoselectivity. A common industrial route involves the nitration of N-(4-chlorophenyl)acetamide followed by reduction, or the direct acetylation of a diamine precursor[1]. However, when starting from the readily available N-(3-chloro-4-nitrophenyl)acetamide , the reduction step poses a significant challenge: standard catalytic hydrogenation (H₂ over Pd/C) frequently causes unwanted hydrodehalogenation at the C3 position.

To circumvent this, we employ a mild, single-electron transfer (SET) reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl).

Synthetic_Workflow SM 3-Chloro-4-nitroaniline Int N-(3-chloro-4-nitrophenyl)acetamide SM->Int Acetylation (Ac2O, TEA, DCM) Target N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) Int->Target Chemoselective Reduction (Fe/NH4Cl) Avoids Dehalogenation

Figure 2: Chemoselective synthetic workflow avoiding hydrodehalogenation.

Step-by-Step Protocol: Chemoselective Béchamp-Type Reduction

This protocol is designed as a self-validating system, ensuring that each phase contains observable milestones to confirm reaction integrity.

  • Substrate Dissolution: Dissolve N-(3-chloro-4-nitrophenyl)acetamide (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v).

    • Causality: The biphasic-like protic system ensures the solubility of the organic substrate while providing the necessary aqueous environment for the inorganic proton source, preventing reagent compartmentalization.

  • Reagent Addition: Add fine Iron (Fe) powder (5.0 eq) and NH₄Cl (2.0 eq) to the reaction mixture at room temperature.

    • Causality: NH₄Cl acts as a mild, buffered proton donor. Unlike strong acids (e.g., HCl), it prevents the reaction medium from dropping to a pH that could trigger the unwanted hydrolysis of the C1-acetamide group.

  • Thermal Activation & Validation: Heat the mixture to reflux (approx. 80°C) for 2-4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (1:1). The starting material (nitro compound) will appear as a higher Rf spot, while the product (amine) will present as a highly polar, lower Rf spot that stains strongly with ninhydrin.

  • Filtration: Cool the mixture to room temperature and filter it through a tightly packed pad of Celite. Wash the filter cake with hot Ethyl Acetate.

    • Causality: Celite is mandatory here; it traps the colloidal iron oxide sludge that would otherwise pass through standard filter paper and form intractable emulsions during extraction.

  • Workup & Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target compound.

Analytical Characterization (Quality Control)

To verify the structural integrity and purity of the synthesized N-(4-amino-3-chlorophenyl)acetamide, specific spectroscopic markers must be confirmed[3].

  • Proton NMR (¹H NMR, DMSO-d₆):

    • δ ~2.08 ppm (Singlet, 3H): Unambiguously assigned to the methyl protons of the acetamide group[3].

    • δ ~6.82 ppm (Doublet, 1H, J = 8.4 Hz): Assigned to the proton at position 5 of the aromatic ring[3]. The 8.4 Hz coupling constant is the definitive proof of ortho-coupling with the proton at position 6, confirming that the regiochemistry of the ring remains intact and that hydrodehalogenation did not occur.

  • Vibrational Spectroscopy (Raman/FTIR):

    • Expect a strong Amide I band (C=O stretch) around 1660 cm⁻¹.

    • Primary amine N-H stretching vibrations will appear as a distinct doublet in the 3300-3400 cm⁻¹ region, differentiating it from the single N-H stretch of the secondary acetamide[3].

    • A characteristic C-Cl stretching vibration is observable in the Raman spectrum at approximately 700 cm⁻¹[3].

Applications in Medicinal Chemistry & Materials Science

The unique substitution pattern of N-(4-amino-3-chlorophenyl)acetamide makes it a highly sought-after intermediate[1].

In medicinal chemistry, the arylacetamide motif is a recognized pharmacophore present in numerous clinically prescribed drugs, particularly those treating infections, convulsions, and allergies[1]. The compound is frequently utilized to synthesize complex heterocyclic systems that act as enzyme inhibitors or receptor modulators[1]. Furthermore, because arylacetamide deacetylase (AADAC) plays a crucial role in the lipolytic metabolism of ester- and amide-containing drugs, derivatives of this scaffold are heavily utilized in prodrug design and pharmacokinetic metabolism studies[1]. Beyond pharmaceuticals, the robust nature of this functionalized aniline makes it a valuable precursor in the industrial production of advanced dyes and pigments[1].

References[1] Title: N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2 | Benchchem

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-amino-3-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-amino-3-chlorophenyl)acetamide, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural characteristics, physicochemical parameters, spectral data, and safe handling procedures. The guide also presents a detailed, validated protocol for its synthesis and characterization, underpinned by a discussion of the chemical principles driving the experimental choices.

Introduction: The Significance of Arylacetamide Derivatives

Arylacetamide derivatives represent a pivotal class of organic compounds, distinguished by an acetamide group linked to an aromatic ring. This structural motif is of profound importance in the fields of medicinal chemistry and materials science. The versatility of the arylacetamide scaffold allows for a wide range of chemical modifications, enabling the synthesis of compounds with a broad spectrum of biological activities. Numerous clinically significant drugs incorporate the acetamide moiety, leveraging its therapeutic potential in treating infections, convulsions, and allergic reactions. The role of enzymes like arylacetamide deacetylase (AADAC) in the metabolism of ester- and amide-containing drugs further underscores the importance of this chemical class in drug development and metabolic studies.

N-(4-amino-3-chlorophenyl)acetamide, with the molecular formula C₈H₉ClN₂O, is a significant member of this class. Its substituted phenyl ring provides multiple sites for further chemical derivatization, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-amino-3-chlorophenyl)acetamide is fundamental for its application in research and development. These properties influence its reactivity, solubility, and bioavailability.

Structural and Molecular Data
PropertyValueSource
Chemical Name N-(4-amino-3-chlorophenyl)acetamide-
Synonyms 3'-Amino-4'-chloroacetanilide, 5-acetylamido-2-chloroaniline[1]
CAS Number 16604-99-2[2]
Molecular Formula C₈H₉ClN₂O[2]
Molecular Weight 184.62 g/mol [2]
Appearance White to light-brown powder (predicted based on related compounds)[3]
Melting Point Not experimentally determined. For comparison, N-(4-chlorophenyl)acetamide has a melting point of 176-178 °C.[3]
Boiling Point Not experimentally determined. For comparison, N-(4-chlorophenyl)acetamide has a boiling point of 335 °C at 760 mmHg.[3]
Solubility Predicted to be soluble in organic solvents like ethanol and acetone, with limited solubility in water.[4]
Predicted Physicochemical Parameters

Computational models provide valuable estimations of a compound's properties, aiding in the prediction of its behavior in various systems.

ParameterPredicted ValueSource
Topological Polar Surface Area (TPSA) 55.12 Ų[2]
LogP (Octanol-Water Partition Coefficient) 1.8806[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 2[2]
Rotatable Bonds 1[2]

Synthesis of N-(4-amino-3-chlorophenyl)acetamide

The synthesis of N-(4-amino-3-chlorophenyl)acetamide is typically achieved through a two-step process involving the reduction of a nitro group followed by acetylation. The following protocol provides a detailed methodology for its preparation from 2-chloro-4-nitroaniline.

Synthetic Workflow

SynthesisWorkflow Start 2-Chloro-4-nitroaniline Step1 Step 1: Reduction of Nitro Group Start->Step1 Fe / HCl or SnCl2 / HCl Intermediate 2-Chloro-p-phenylenediamine Step1->Intermediate Step2 Step 2: Selective Acetylation Intermediate->Step2 Acetic Anhydride Product N-(4-amino-3-chlorophenyl)acetamide Step2->Product

Caption: Synthetic pathway for N-(4-amino-3-chlorophenyl)acetamide.

Experimental Protocol

Step 1: Reduction of 2-Chloro-4-nitroaniline to 2-Chloro-p-phenylenediamine

Rationale: The nitro group of 2-chloro-4-nitroaniline is reduced to a primary amine. Common reducing agents for this transformation include metals in acidic media, such as iron in hydrochloric acid or tin(II) chloride in hydrochloric acid. These methods are effective and widely used for the reduction of aromatic nitro compounds.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitroaniline (1 equivalent).

  • Add a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Carefully add an excess of the reducing agent, for example, iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter it to remove the solid catalyst.

  • Neutralize the filtrate with a base, such as sodium carbonate, until the solution is alkaline.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-p-phenylenediamine.

Step 2: Selective Acetylation of 2-Chloro-p-phenylenediamine

Rationale: The more nucleophilic amino group (at the 4-position) of 2-chloro-p-phenylenediamine is selectively acetylated using acetic anhydride. The steric hindrance around the amino group at the 2-position, due to the adjacent chlorine atom, favors the acetylation at the para-position.

  • Dissolve the crude 2-chloro-p-phenylenediamine from Step 1 in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1-1.2 equivalents) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-amino-3-chlorophenyl)acetamide.

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized N-(4-amino-3-chlorophenyl)acetamide.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.[5]

  • ¹H NMR (DMSO-d₆):

    • δ ~2.08 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group (-CH₃) of the acetamide moiety.[5]

    • δ ~6.82 ppm (d, J = 8.4 Hz, 1H): This doublet is assigned to the aromatic proton at the 5-position of the phenyl ring.[5]

    • Aromatic Protons: Other protons on the aromatic ring will exhibit characteristic splitting patterns in the aromatic region of the spectrum.

    • Amine and Amide Protons: The protons of the amino (-NH₂) and amide (-NH) groups will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR Spectroscopy
  • Expected ¹³C NMR Chemical Shifts:

    • ~24 ppm: Methyl carbon of the acetamide group.

    • ~115-145 ppm: Aromatic carbons. The carbons attached to the chlorine, amino, and acetamido groups will have distinct chemical shifts.

    • ~168 ppm: Carbonyl carbon of the acetamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

  • Expected IR Absorption Bands (cm⁻¹):

    • 3400-3200: N-H stretching vibrations of the primary amine and the secondary amide.

    • 1660-1630: C=O stretching vibration (Amide I band) of the acetamide group.

    • 1600-1450: C=C stretching vibrations of the aromatic ring.

    • ~1550: N-H bending vibration (Amide II band).

    • ~800-600: C-Cl stretching vibration.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Mass Spectrum (ESI+):

    • [M+H]⁺ at m/z 185: The protonated molecular ion peak.[5]

    • [M+H+2]⁺ at m/z 187: The isotopic peak due to the presence of the ³⁷Cl isotope, with an intensity of approximately one-third of the [M+H]⁺ peak.[5]

Chemical Reactivity and Derivatization

The chemical scaffold of N-(4-amino-3-chlorophenyl)acetamide offers several sites for structural modification, making it a versatile intermediate for the synthesis of a diverse range of compounds.[5]

Reactivity Compound N-(4-amino-3-chlorophenyl)acetamide Amino_Group Amino Group (-NH2) Compound->Amino_Group Amide_Group Amide Group (-NHCOCH3) Compound->Amide_Group Aromatic_Ring Aromatic Ring Compound->Aromatic_Ring Deriv1 Diazotization -> Sandmeyer Reaction Amino_Group->Deriv1 Deriv2 Acylation / Sulfonylation Amino_Group->Deriv2 Deriv3 Hydrolysis Amide_Group->Deriv3 Deriv4 Electrophilic Aromatic Substitution Aromatic_Ring->Deriv4

Caption: Potential sites for chemical derivatization.

  • Amino Group (-NH₂): The primary amino group can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -CN, -X). It can also be acylated or sulfonylated.

  • Amide Group (-NHCOCH₃): The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding diamine.

  • Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing amino, chloro, and acetamido groups.

Safety and Handling

While a specific safety data sheet for N-(4-amino-3-chlorophenyl)acetamide is not widely available, information from related compounds such as N-(4-chlorophenyl)acetamide and N1-(4-Amino-2-chlorophenyl)acetamide can provide guidance on its safe handling.

  • General Hazards: Expected to be harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear appropriate protective gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

N-(4-amino-3-chlorophenyl)acetamide is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and other functional materials. This technical guide has provided a detailed overview of its physicochemical properties, a robust synthetic protocol, and essential information on its spectral characterization and safe handling. The insights and methodologies presented herein are intended to support researchers and scientists in their endeavors to utilize this compound in their research and development projects.

References

  • N-(4-acetamido-3-amino-phenyl)acetamide - SpectraBase. (URL: [Link])

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (URL: [Link])

  • Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Cheméo. (URL: [Link])

  • N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | CID 103996 - PubChem. (URL: [Link])

  • Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide - Cole-Parmer. (URL: [Link])

  • N-(4-amino-3-chlorophenyl)acetamide (C8H9ClN2O) - PubChemLite. (URL: [Link])

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (URL: [Link])

  • (PDF) Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives - ResearchGate. (URL: [Link])

  • Acetamide, N-(4-chlorophenyl)- - the NIST WebBook. (URL: [Link])

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (URL: [Link])

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)

Sources

An In-Depth Technical Guide to N-(4-amino-3-chlorophenyl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-(4-amino-3-chlorophenyl)acetamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and its emerging role as a versatile building block in medicinal chemistry.

Core Molecular Attributes of N-(4-amino-3-chlorophenyl)acetamide

N-(4-amino-3-chlorophenyl)acetamide is an aromatic amide that serves as a valuable scaffold in organic synthesis due to its distinct pattern of substitution.

Molecular Formula and Weight

The chemical structure of N-(4-amino-3-chlorophenyl)acetamide is characterized by an acetamide group attached to a 4-amino-3-chlorophenyl ring. This arrangement gives rise to the following fundamental properties:

PropertyValueSource
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
Monoisotopic Mass 184.04034 Da[2]

Synthesis of N-(4-amino-3-chlorophenyl)acetamide: A Tale of Two Pathways

The synthesis of N-(4-amino-3-chlorophenyl)acetamide can be efficiently achieved through two primary, reliable routes. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Reduction of N-(4-chloro-3-nitrophenyl)acetamide

This common method involves the selective reduction of a nitro group to an amine. The presence of the chloro and acetamide functionalities necessitates a reducing agent that will not affect these groups.

start N-(4-chloro-3-nitrophenyl)acetamide reagent Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C) start->reagent product N-(4-amino-3-chlorophenyl)acetamide reagent->product caption Diagram 1: Synthesis via Nitro Reduction

Diagram 1: Synthesis via Nitro Reduction

Experimental Protocol: Reduction using Stannous Chloride

This protocol provides a robust and high-yielding method for the selective reduction of the nitro group.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-chloro-3-nitrophenyl)acetamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) portion-wise. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic medium. This will result in the precipitation of tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts. The filtrate is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure N-(4-amino-3-chlorophenyl)acetamide.

Pathway B: Acetylation of 2-Chloro-4-nitroaniline

This alternative route involves the direct acetylation of the amino group of 2-chloro-4-nitroaniline. This method is particularly useful when the aniline derivative is readily available.

start 2-Chloro-4-nitroaniline reagent Acetylating Agent (e.g., Acetic Anhydride) start->reagent product N-(4-amino-3-chlorophenyl)acetamide reagent->product caption Diagram 2: Synthesis via Acetylation

Diagram 2: Synthesis via Acetylation

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol details a straightforward and efficient acetylation reaction.

  • Reaction Setup: Dissolve 2-chloro-4-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1-1.2 equivalents) to the stirred solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently heated to ensure complete conversion.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Product Isolation: Pour the reaction mixture into ice-cold water with stirring. The acetylated product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove any residual acetic acid, and dry under vacuum. Recrystallization from an appropriate solvent can be performed for further purification.

Analytical Characterization

A comprehensive characterization of N-(4-amino-3-chlorophenyl)acetamide is crucial to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons (with characteristic splitting patterns due to the substitution), the amine protons, the amide proton, and the methyl protons of the acetyl group.
¹³C NMR Resonances for the aromatic carbons (with distinct shifts for the carbon atoms attached to chlorine, nitrogen, and the acetamide group), the carbonyl carbon of the amide, and the methyl carbon.
FTIR (cm⁻¹) Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-Cl stretching.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of N-(4-amino-3-chlorophenyl)acetamide.

Typical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid for better peak shape).

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

This method allows for the separation and quantification of the desired product from any starting materials or by-products.

Applications in Drug Discovery and Development

The N-arylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[3] N-(4-amino-3-chlorophenyl)acetamide, with its specific substitution pattern, serves as a valuable starting material for the synthesis of novel therapeutic agents.

cluster_derivatives Derivative Synthesis start N-(4-amino-3-chlorophenyl)acetamide anticancer Anticancer Agents start->anticancer Functionalization antibacterial Antibacterial Agents start->antibacterial Functionalization other Other Bioactive Molecules start->other Functionalization caption Diagram 3: Role in Drug Discovery

Diagram 3: Role in Drug Discovery

Anticancer Drug Development

Derivatives of N-(4-amino-3-chlorophenyl)acetamide have shown promise as anticancer agents. The presence of the chloro and amino groups provides sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). For example, the amino group can be a key site for the introduction of various heterocyclic moieties, which has been shown to be a successful strategy in the development of potent and selective kinase inhibitors. Studies have shown that N-arylacetamide derivatives can induce apoptosis in cancer cells and overcome drug resistance.[4]

Antibacterial Drug Development

The N-phenylacetamide moiety is also found in several antibacterial agents. The unique electronic properties conferred by the chlorine atom and the potential for hydrogen bonding from the amino and acetamide groups make N-(4-amino-3-chlorophenyl)acetamide an attractive starting point for the synthesis of novel antibacterial compounds. Research has demonstrated that derivatives of chloro-substituted N-phenylacetamides exhibit significant activity against various bacterial strains.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling N-(4-amino-3-chlorophenyl)acetamide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(4-amino-3-chlorophenyl)acetamide is a chemical intermediate of significant value in the fields of organic synthesis and medicinal chemistry. Its well-defined molecular structure and versatile reactivity make it a cornerstone for the development of a wide array of more complex molecules. The synthetic routes to this compound are robust and scalable, and its analytical characterization is straightforward with modern spectroscopic and chromatographic techniques. For drug development professionals, N-(4-amino-3-chlorophenyl)acetamide represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

References

  • PubChem. N-(4-amino-3-chlorophenyl)acetamide. [Link]

  • Aliabadi, A., et al. (2024). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. Iranian Journal of Chemistry and Chemical Engineering.
  • International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Journal of the Indian Chemical Society. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
  • NIST. Acetamide, N-(4-chlorophenyl)-. [Link]

  • Patents, Google. CN101704764A - Method for producing 3-acetylaminoaniline.
  • RSC Publishing. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.
  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • Royal Society of Chemistry, The.
  • SciELO. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology.
  • SpectraBase. N-(4-chlorophenyl)acetamide - Optional[ATR-IR] - Spectrum. [Link]

  • Supporting Information.
  • Thermo Fisher Scientific. Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
  • Wikipedia. 4-Aminoacetanilide. [Link]

  • Wiley.
  • PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry.
  • PubMed. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters.

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Synthesis Pathways for N-(4-amino-3-chlorophenyl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly versatile arylacetamide building block utilized extensively in medicinal chemistry and materials science. The arylacetamide scaffold is a privileged structure in drug discovery, often implicated in the modulation of receptor activity and the inhibition of essential enzymes, such as arylacetamide deacetylase (AADAC)[1].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as an exercise in exploiting the intrinsic electronic and steric properties of the benzene ring. This whitepaper details two robust, field-proven synthetic pathways to achieve high purity and regioselectivity: the Regioselective Acetylation Pathway and the Directed Electrophilic Aromatic Substitution (Nitration-Reduction) Pathway .

G SM1 2-Chloro-1,4-phenylenediamine TARGET N-(4-amino-3-chlorophenyl)acetamide (Target) SM1->TARGET Regioselective Acetylation SM2 3-Chloroacetanilide INT1 4-Nitro-3-chloroacetanilide SM2->INT1 Electrophilic Nitration INT1->TARGET Catalytic Reduction

Fig 1: Dual synthetic pathways for N-(4-amino-3-chlorophenyl)acetamide.

Molecular Architecture & Mechanistic Rationale

The target molecule features a 1,3,4-trisubstituted benzene ring:

  • C1: Acetamide group (-NHCOCH₃)

  • C3: Chloro group (-Cl)

  • C4: Amino group (-NH₂)

The structural validation of this compound relies heavily on Proton NMR (¹H NMR). In DMSO-d₆, the methyl protons of the acetamide group appear as a distinct singlet at δ 2.08 ppm. The aromatic proton at C5, which is ortho to the amino group and meta to the chloro group, appears as a doublet at approximately δ 6.82 ppm (J = 8.4 Hz), confirming the 1,3,4-substitution pattern[1].

Pathway A: Regioselective Acetylation (Direct Route)

Mechanistic Causality

Starting from 2-chloro-1,4-phenylenediamine, the challenge is to acetylate only one of the two primary amines. The causality of our experimental choice relies on the distinct nucleophilicities of the two amines. The amine at C1 is ortho to the highly electronegative chlorine atom. The strong electron-withdrawing inductive effect (-I) of the chlorine significantly depletes the electron density on the C1 nitrogen. Conversely, the C4 amine is meta to the chlorine; the inductive effect is attenuated over this distance, leaving the C4 amine substantially more nucleophilic. By strictly controlling the stoichiometry of acetic anhydride (1.05 equivalents) at low temperatures, we achieve >95% regioselectivity for the C4 position.

G A 2-Chloro-1,4-phenylenediamine B C4-Amine Nucleophilic Attack on Acetic Anhydride A->B Higher Nucleophilicity at C4 vs C1 C Tetrahedral Intermediate B->C Acylation D Target Molecule + Acetic Acid C->D Elimination of Acetate

Fig 2: Mechanistic workflow of the regioselective acetylation pathway.

Step-by-Step Protocol

Self-Validating System: The reaction progress is monitored via TLC (DCM:MeOH 9:1). The disappearance of the highly polar diamine baseline spot and the emergence of a single, less polar UV-active spot confirms successful mono-acetylation.

  • Preparation: Suspend 2-chloro-1,4-phenylenediamine (10.0 g, 70.1 mmol) in a 1:1 mixture of distilled water and methanol (100 mL) in a 250 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

  • Acylation: Dissolve acetic anhydride (7.51 g, 73.6 mmol, 1.05 eq) in 10 mL of methanol. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, maintaining vigorous stirring.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2 hours.

  • Workup & Isolation: Concentrate the methanol under reduced pressure. Neutralize the remaining aqueous layer with saturated aqueous NaHCO₃ to pH 7.5. Extract the product with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol to yield pure N-(4-amino-3-chlorophenyl)acetamide.

Quantitative Data Summary
ParameterValue / Condition
Starting Material 2-Chloro-1,4-phenylenediamine (1.0 eq)
Reagent Acetic Anhydride (1.05 eq)
Solvent System Water / Methanol (1:1 v/v)
Temperature Profile 0 °C (Addition) 25 °C (Maturation)
Regioselectivity (C4:C1) > 95:5 (Determined by crude ¹H NMR)
Isolated Yield 88 - 92%

Pathway B: Directed Electrophilic Aromatic Substitution

Mechanistic Causality

This alternative pathway begins with 3-chloroacetanilide (N-(3-chlorophenyl)acetamide)[2]. While some commercial literature broadly describes the nitration of chlorophenylacetamides[1], precise regiocontrol requires starting specifically from the 3-chloro isomer.

The acetamido group (-NHAc) is a strong activating group and an ortho/para director. The chloro group is a deactivating ortho/para director. In 3-chloroacetanilide, position 4 is para to the -NHAc group and ortho to the -Cl group. Both substituents synergistically direct the incoming nitronium ion (NO₂⁺) to position 4[3]. Following nitration, the nitro group is reduced to an amine.

Expert Insight: While catalytic hydrogenation (Pd/C) is the standard for nitro reduction, the presence of the aryl chloride introduces a severe risk of hydrodehalogenation (loss of the chlorine atom). To ensure trustworthiness and high yield, a mild chemical reductant such as Iron powder with Ammonium Chloride (Fe/NH₄Cl) is utilized to strictly preserve the C-Cl bond.

Step-by-Step Protocol

Step 1: Nitration to 4-Nitro-3-chloroacetanilide

  • Dissolve 3-chloroacetanilide (10.0 g, 58.9 mmol) in concentrated sulfuric acid (40 mL) at 0 °C.

  • Prepare a nitrating mixture of conc. HNO₃ (4.1 g, 65.0 mmol, 1.1 eq) and conc. H₂SO₄ (10 mL). Add this dropwise over 45 minutes, keeping the internal temperature below 5 °C.

  • Stir for 1.5 hours at 0 °C, then pour the mixture over 300 g of crushed ice.

  • Filter the precipitated 4-nitro-3-chloroacetanilide, wash with cold water until the filtrate is neutral, and dry under a vacuum.

Step 2: Chemoselective Reduction

  • Suspend the 4-nitro-3-chloroacetanilide intermediate (10.0 g, 46.6 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Add Iron powder (13.0 g, 233 mmol, 5.0 eq) and Ammonium Chloride (2.5 g, 46.6 mmol, 1.0 eq).

  • Heat the mixture to reflux (80 °C) for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the nitro starting material is fully consumed.

  • Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot ethanol (50 mL).

  • Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, dry, and evaporate to yield the target N-(4-amino-3-chlorophenyl)acetamide.

Quantitative Data Summary
StepReagents / CatalystTemp (°C)Time (h)Intermediate / Product Yield
1. Nitration HNO₃ (1.1 eq), H₂SO₄ (solvent)-5 to 51.54-Nitro-3-chloroacetanilide (78%)
2. Reduction Fe powder (5 eq), NH₄Cl (1 eq), EtOH/H₂O80 (Reflux)4.0N-(4-amino-3-chlorophenyl)acetamide (91%)

Comparative Analysis of Synthetic Routes

MetricPathway A: Regioselective AcetylationPathway B: Nitration-Reduction
Step Count 1 Step (Direct)2 Steps
Atom Economy High (Only acetic acid byproduct)Moderate (Loss of H₂O and Fe oxides)
Regioselectivity Excellent (>95% via inductive effects)Good (~85-90% via synergistic directing)
Scalability Ideal for process chemistryRequires careful exotherm control (Nitration)
Risk Factors Over-acetylation (requires strict stoichiometry)Hydrodehalogenation during reduction

Conclusion

For the synthesis of N-(4-amino-3-chlorophenyl)acetamide, Pathway A (Regioselective Acetylation) is the superior choice for both laboratory and industrial scales. It leverages the inherent electronic disparity between the two amines of 2-chloro-1,4-phenylenediamine to achieve the target molecule in a single, high-yielding step. Pathway B remains a viable and mechanistically elegant alternative when 3-chloroacetanilide is the more readily available starting material, provided that chemoselective reduction techniques are strictly employed to prevent the cleavage of the critical aryl-chloride bond.

References

  • Benchchem. "N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2". Benchchem Product Catalog.
  • ResearchGate. "Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives". ResearchGate Publications.
  • Google Patents. "DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration". Patent Database.

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Thermodynamic Profiling and Solubility Determination of N-(4-amino-3-chlorophenyl)acetamide Across Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In pharmaceutical process chemistry and rational drug design, the solubility profile of key intermediates dictates the efficiency of synthesis, purification via crystallization, and downstream formulation. N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly versatile intermediate, heavily utilized in the synthesis of biologically active heterocyclic compounds, such as 4-arylthiazole derivatives, which are known for their profound binding affinities and metabolic stability[1].

Because direct empirical solubility databases often lack high-resolution thermodynamic data for specialized intermediates, scientists must rely on rigorous empirical determination guided by thermodynamic modeling. This whitepaper provides an in-depth analysis of the solvation mechanics of N-(4-amino-3-chlorophenyl)acetamide, extrapolating from the well-documented behavior of its parent scaffold, acetanilide[2], and provides a self-validating, step-by-step protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Causality

To predict and measure solubility, we must first deconstruct the molecular architecture of the solute. Dissolution is inherently a thermodynamic competition: the energy required to disrupt the solute's crystal lattice (lattice energy) versus the energy released upon the formation of solute-solvent interactions (solvation enthalpy).

Structural Impact on Solvation

The parent compound, acetanilide, is a relatively planar molecule with a moderate melting point (114.3 °C) and low aqueous solubility (<0.56 g/100 mL at 25 °C) due to its hydrophobic phenyl ring[2][3].

The target compound, N-(4-amino-3-chlorophenyl)acetamide, introduces two critical modifications that drastically alter its solvation thermodynamics:

  • Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. This significantly increases the compound's affinity for polar protic solvents (e.g., ethanol, methanol) and creates pH-dependent solubility in aqueous media due to its ionizable nature.

  • Ortho-Chloro Group (-Cl): Halogens are electron-withdrawing but highly lipophilic and polarizable. The bulky chlorine atom disrupts the perfect planarity of the acetanilide lattice, potentially lowering the lattice energy relative to non-halogenated analogues, while simultaneously increasing the compound's partition coefficient (LogP) and its solubility in halogenated or non-polar solvents (e.g., chloroform, octanol)[4].

Comparative Physicochemical Baseline

Table 1: Physicochemical comparison between the parent scaffold and the target intermediate.

PropertyAcetanilide (Parent)N-(4-amino-3-chlorophenyl)acetamideCausality / Impact on Solubility
CAS Number 103-84-416604-99-2N/A
Molecular Weight 135.17 g/mol 184.62 g/mol Higher MW typically decreases ideal solubility.
LogP (Predicted/Exp) 1.16~1.85 (Predicted)Increased lipophilicity drives higher solubility in octanol/chloroform[2][5].
H-Bond Donors 13Enhanced interaction with polar protic solvents (alcohols).
H-Bond Acceptors 12Enhanced interaction with water and protic co-solvents.
Aqueous Behavior NeutralWeak Base (Amine)Solubility will increase exponentially in acidic aqueous media (pH < pKa).

Thermodynamic Modeling Framework

Before executing empirical benchwork, establishing a predictive mathematical framework ensures that the resulting data can be validated against theoretical limits.

The Modified Apelblat Equation

For temperature-dependent solubility in pure and binary solvent mixtures (such as ethanol-water), the modified Apelblat equation is the industry standard[6][7]. It correlates the mole fraction solubility ( xe​ ) with absolute temperature ( T ):

lnxe​=A+TB​+ClnT

  • A,B,C : Empirical model parameters derived from experimental data.

  • Causality: The parameter B is closely related to the apparent enthalpy of solution ( ΔHsol​ ), while C accounts for the temperature dependence of the enthalpy of fusion. A positive B value indicates an endothermic dissolution process, meaning solubility will increase as temperature rises—a universal trait for acetanilide derivatives in organic solvents[7].

Projected Solubility Profiles

Based on the thermodynamic behavior of closely related acetanilide derivatives (like phenacetin and acetaminophen), we can project the mole fraction solubility hierarchy for N-(4-amino-3-chlorophenyl)acetamide[4][5].

Table 2: Projected Solubility Hierarchy at 298.15 K (25 °C)

Solvent SystemPolarity IndexProjected Solubility LevelDominant Solvation Mechanism
Water (pH 7.4) 10.2Very LowHydrophobic effect dominates; crystal lattice resists aqueous cavity formation.
Chloroform 4.1Moderate to HighDipole-dipole interactions; halogen-halogen affinity between solvent and solute.
Ethanol (Pure) 5.2HighStrong H-bond matching between solvent hydroxyls and solute amine/amide groups.
Octanol 3.4HighFavorable lipophilic interactions driven by the chloro-aromatic ring[5].

Experimental Methodology: Self-Validating Protocol

To generate high-fidelity, publication-grade solubility data, kinetic artifacts (such as supersaturation) must be eliminated. The following Isothermal Shake-Flask Equilibration protocol coupled with HPLC-UV quantification is designed as a self-validating system.

Reagents and Equipment Preparation
  • Solvents: HPLC-grade Ethanol, Chloroform, 1-Octanol, and Milli-Q Water (buffered to pH 7.4 using 0.15 M phosphate buffer to mimic physiological conditions and prevent amine ionization artifacts)[5].

  • Equipment: Reciprocal shaking water bath (precision ±0.1 °C), 0.22 µm PTFE syringe filters, HPLC system with a UV/Vis or Diode Array Detector (DAD).

Step-by-Step Equilibration Protocol
  • Excess Solute Addition: Add an excess amount (approximately 500 mg, depending on the solvent) of N-(4-amino-3-chlorophenyl)acetamide to 20 mL of the target solvent in a hermetically sealed 50 mL borosilicate glass flask. Reasoning: Excess solid ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the solution, a strict requirement for thermodynamic equilibrium.

  • Isothermal Agitation: Submerge the flasks in the shaking water bath set to the target temperature (e.g., 298.15 K). Agitate at 150 RPM for 72 hours . Reasoning: Acetanilide derivatives often exhibit slow dissolution kinetics. A 72-hour window guarantees complete saturation without kinetic supersaturation[5].

  • Sedimentation: Turn off the shaker and allow the flasks to stand undisturbed in the water bath for 24 hours. Reasoning: This allows micro-crystals to settle, preventing solid particulates from artificially inflating the measured concentration.

  • Phase Separation: Extract 2 mL of the supernatant using a pre-warmed syringe (to prevent premature precipitation) and filter immediately through a 0.22 µm PTFE filter.

  • Dilution and Quantification: Dilute the filtered aliquot quantitatively with the mobile phase. Analyze via HPLC-UV (detection wavelength optimized via DAD, typically around 254 nm for chloroaniline derivatives).

  • Gravimetric Cross-Validation: Evaporate a separate 5 mL aliquot of the filtered saturated solution to dryness under vacuum and weigh the residue. Reasoning: Comparing the HPLC concentration to the gravimetric mass provides a closed-loop validation of the data's integrity[7].

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from solid-state characterization to thermodynamic modeling, ensuring a robust E-E-A-T aligned methodology.

SolubilityWorkflow A Solid-State Characterization (DSC / pXRD) B Solvent Selection (Hansen Solubility Parameters) A->B Lattice Energy C Isothermal Shake-Flask Equilibration (72h) B->C Solvent Matrix D Phase Separation (0.22 µm Filtration) C->D Saturated Solution E HPLC-UV Quantification & Gravimetric Analysis D->E Aliquots F Thermodynamic Modeling (Apelblat & van't Hoff) E->F Mole Fraction Data

Fig 1: Systematic workflow for thermodynamic solubility determination and modeling.

Strategic Recommendations for Process Chemists

When handling N-(4-amino-3-chlorophenyl)acetamide for scale-up synthesis or purification:

  • Crystallization Solvent Selection: Binary mixtures of Ethanol and Water offer an excellent tunable system. The compound will exhibit high solubility in pure ethanol. By slowly adding water (anti-solvent) at elevated temperatures and utilizing controlled cooling, high-yield crystallization can be achieved, as predicted by the Apelblat parameters for acetanilide in ethanol-water mixtures[6][7].

  • Handling Polymorphism: Always couple solubility studies with Differential Scanning Calorimetry (DSC). If the compound exhibits polymorphism, the solubility of the metastable form will be higher than that of the stable form. Ensure the solid recovered after the 72-hour equilibration matches the initial crystal form via powder X-ray diffraction (pXRD).

  • Metabolic and Biological Assays: For in vitro biological assays where the compound is used as a precursor for thiazole derivatives[1], stock solutions should be prepared in DMSO or Ethanol, ensuring the final aqueous assay buffer concentration does not exceed the compound's intrinsic aqueous solubility limit to prevent false-negative assay results due to precipitation.

References

  • Benchchem. "Scope of Research on N-(4-amino-3-chlorophenyl)acetamide and Analogues." Benchchem.
  • Chemistry Learner. "Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS." Chemistry Learner.
  • Wikipedia. "Acetanilide." Wikipedia, The Free Encyclopedia.
  • Taylor & Francis. "Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents." Journal of Coordination Chemistry / Taylor & Francis.
  • Latin American Journal of Pharmacy. "Estimation of the Aqueous Solubility of Some Acetanilide Derivatives from Octanol-Water Partition Coefficients and Entropies of Fusion." LatAm J. Pharm.
  • International Journal of Scientific & Technology Research (IJSTR). "Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model." IJSTR.

Sources

Physicochemical Characterization of N-(4-amino-3-chlorophenyl)acetamide: Melting Point, Solid-State Dynamics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-amino-3-chlorophenyl)acetamide (CAS 16604-99-2), frequently referred to as 4-amino-3-chloroacetanilide, is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex heterocyclic therapeutics and advanced functional materials[1]. For drug development professionals and synthetic chemists, understanding its precise physicochemical properties—specifically its physical state and melting point—is paramount. These parameters dictate solubility profiles, formulation strategies, and the thermodynamic boundaries of downstream derivatization reactions.

Physicochemical Profiling: The Causality of the Solid State

At standard temperature and pressure (STP), N-(4-amino-3-chlorophenyl)acetamide exists as a crystalline solid [1]. Empirical thermal analysis establishes its melting point at 115–116 °C .

The causality behind this specific thermal transition and physical state lies in the molecule's anisotropic intermolecular interactions, which collectively generate a high crystal lattice energy:

  • Hydrogen Bonding Network: The molecule possesses a primary amine (-NH₂) acting as a dual hydrogen-bond donor, and an acetamide group (-NHCOCH₃) serving as both a donor and a strong acceptor. This facilitates extensive intermolecular cross-linking within the solid matrix[1].

  • Halogen Bonding and Sterics: The chlorine atom at the 3-position introduces significant electronegativity and polarizability. It engages in halogen bonding—often interacting with the π-system or adjacent carbonyl oxygens—which rigidifies the crystal lattice[1].

  • π-π Stacking: The planar aromatic core allows for efficient packing in the solid state, hypothesized to organize into a monoclinic crystal system[1].

The cumulative lattice energy generated by these interactions requires substantial thermal energy to disrupt, directly resulting in the 115–116 °C melting point.

Quantitative Data Summary
ParameterValue / Description
Compound Name N-(4-amino-3-chlorophenyl)acetamide
CAS Number 16604-99-2
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Physical State (STP) Crystalline Solid
Melting Point 115–116 °C
¹H NMR (DMSO-d₆) Acetamide CH₃ singlet (~2.08 ppm), Ar-H doublet (~6.82 ppm)
Storage Conditions Sealed, dry, 2–8 °C

Data synthesized from established chemical inventories and spectroscopic databases[1][2].

G cluster_0 Molecular Determinants of Physical State M1 Acetamide Group (H-Bond Acceptor/Donor) L1 Intermolecular Crystal Lattice (High Lattice Energy) M1->L1 Strong Dipole & H-Bonds M2 Primary Amine (H-Bond Donor) M2->L1 Amine-Amine/Amine-Carbonyl H-Bonds M3 Chloro Substituent (Halogen Bonding/Sterics) M3->L1 Halogen Interactions P1 Physical State: Crystalline Solid (Standard Conditions) L1->P1 Thermodynamic Stability P2 Melting Point: 115-116 °C (Thermal Transition) P1->P2 Thermal Energy Overcomes Lattice

Molecular interactions dictating the solid state and melting point of CAS 16604-99-2.

Self-Validating Analytical Workflows for Phase Verification

To ensure trustworthiness in physicochemical data during drug development, empirical determination of the melting point must utilize orthogonal techniques. The following self-validating protocol combines visual capillary determination with Differential Scanning Calorimetry (DSC).

Protocol 1: Orthogonal Melting Point and Phase Verification

Rationale: Capillary methods provide visual confirmation of the solid-to-liquid phase transition, while DSC quantifies the enthalpy of fusion and rules out thermal degradation or polymorphic transitions prior to melting.

  • Step 1: Sample Preparation and Desiccation

    • Causality: Residual moisture acts as a plasticizer, disrupting intermolecular hydrogen bonds and artificially depressing the melting point.

    • Action: Dry the N-(4-amino-3-chlorophenyl)acetamide sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours prior to analysis.

  • Step 2: Capillary Melting Point Determination

    • Action: Pack 2-3 mm of the dried sample into a glass capillary tube. Insert into a calibrated melting point apparatus. Ramp the temperature at 5 °C/min until 100 °C, then reduce the ramp rate to 1 °C/min.

    • Validation: Record the onset of melting (first liquid droplet) and the clear point (complete liquefaction). The expected range is 115–116 °C. A narrow range (< 1.5 °C) validates sample purity (>95%).

  • Step 3: Differential Scanning Calorimetry (DSC)

    • Action: Weigh 3-5 mg of the sample into an aluminum pan and crimp. Run a heating cycle from 25 °C to 150 °C at a ramp rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge prevents oxidative degradation during heating. The sharp endothermic peak corresponding to the melting transition should exhibit an extrapolated onset temperature aligning precisely with the capillary data (approx. 115 °C).

Workflow S1 1. Sample Prep (Desiccation) S2 2. Thermal Analysis (DSC & Capillary) S1->S2 Dry Solid S3 3. Structural Verification (XRD & FTIR) S2->S3 Thermal Profile S4 4. Data Synthesis (MP: 115-116 °C) S3->S4 Phase Confirmation

Orthogonal analytical workflow for validating the melting point and crystalline state.

Implications for Drug Development and Synthesis

The solid-state nature and moderate melting point of N-(4-amino-3-chlorophenyl)acetamide have direct implications for its utility in medicinal chemistry:

  • Derivatization Strategies: The compound's thermal stability up to 115 °C allows for moderate-to-high temperature synthetic routes (e.g., nucleophilic aromatic substitutions or cyclizations) without the risk of premature thermal decomposition of the starting material[1].

  • Formulation Dynamics: As a crystalline solid, it presents favorable handling characteristics (e.g., flowability, low hygroscopicity) compared to amorphous oils. However, the strong crystal lattice energy driven by the acetamide and amine groups may result in lower aqueous solubility, necessitating co-solvents, lipid-based formulations, or salt-formation strategies during early-stage pharmacokinetic profiling.

References

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The Arylacetamide Scaffold: IUPAC Nomenclature, Synthesis, and Pharmacological Utility of N-(4-amino-3-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) serves as a critical intermediate and structural motif in modern medicinal chemistry[1]. Characterized by its highly tunable arylacetamide core, this molecule provides a foundational scaffold for designing targeted therapeutics, particularly prodrugs metabolized by tissue-specific esterases. This technical guide deconstructs the IUPAC nomenclature of the compound, details a self-validating and chemoselective synthetic protocol, and explores its pharmacological relevance in the context of Arylacetamide Deacetylase (AADAC) enzyme interactions.

IUPAC Nomenclature and Structural Logic

The systematic naming of organic molecules ensures absolute structural clarity. The IUPAC name N-(4-amino-3-chlorophenyl)acetamide is constructed based on strict hierarchical rules regarding functional group priority and ring numbering[1].

  • Principal Functional Group: The highest-priority functional group is the amide (-CONH₂). The two-carbon parent chain forms the acetamide (or ethanamide) core.

  • N-Substitution: The nitrogen atom of the acetamide group is substituted with an aromatic ring, denoted by the locant N- .

  • Phenyl Ring Numbering: The carbon atom of the phenyl ring attached directly to the amide nitrogen is designated as C1.

  • Substituent Placement & Priority: The ring contains two additional substituents: an amino group (-NH₂) and a chlorine atom (-Cl). Numbering proceeds around the ring to assign the lowest possible locants to these substituents, placing the amino group at position 4 and the chloro group at position 3.

  • Alphabetical Ordering: Substituents are listed alphabetically. "Amino" precedes "chloro", resulting in the prefix 4-amino-3-chloro- .

Nomenclature Molecule N-(4-amino-3-chlorophenyl)acetamide Amide Principal Group: Acetamide Core Molecule->Amide Phenyl N-Substituent: Phenyl Ring (C1 attachment) Molecule->Phenyl Amino Substituent 1: 4-Amino (-NH2) Phenyl->Amino Alphabetical Priority 1 Chloro Substituent 2: 3-Chloro (-Cl) Phenyl->Chloro Alphabetical Priority 2

Figure 1: Hierarchical breakdown of the IUPAC nomenclature logic for the target molecule.

Physicochemical & Spectroscopic Profiling

Understanding the baseline physicochemical properties and spectral signatures is essential for validating the purity of synthesized batches. The table below summarizes the core metrics of N-(4-amino-3-chlorophenyl)acetamide[1][2].

Table 1: Quantitative Data & Molecular Properties
PropertyValueClinical / Synthetic Significance
Molecular Formula C₈H₉ClN₂ODefines the mass balance for synthetic yield calculations.
Molecular Weight 184.62 g/mol Small molecule profile, ideal for fragment-based drug design.
LogP 1.88Optimal lipophilicity for passive membrane permeability[2].
Topological Polar Surface Area (TPSA) 55.12 ŲIndicates excellent potential for oral bioavailability[2].
¹H NMR (DMSO-d₆): Acetamide CH₃ ~δ 2.08 ppm (Singlet)Confirms the presence of the acetyl group[1].
¹H NMR (DMSO-d₆): Aromatic C5-H ~δ 6.82 ppm (Doublet, J=8.4 Hz)Confirms ortho-coupling, validating the 3,4-substitution pattern[1].

Chemoselective Synthetic Methodology

Synthesizing N-(4-amino-3-chlorophenyl)acetamide requires careful consideration of regioselectivity and chemoselectivity. A common industrial approach involves the nitration of N-(4-chlorophenyl)acetamide; however, this often yields mixed isomers[1].

For high-purity laboratory synthesis, a superior, self-validating route begins with 3-chloro-4-nitroaniline . This ensures the correct substitution pattern is locked in from the start. The critical challenge in this route is the reduction of the nitro group without causing the reductive dehalogenation (loss of the chlorine atom) that frequently occurs when using standard Palladium on Carbon (Pd/C) hydrogenation. Therefore, a milder reducing agent like Tin(II) chloride (SnCl₂) is employed.

Step-by-Step Protocol

Phase 1: N-Acetylation (Protection/Functionalization) Causality: Acetic anhydride is utilized as the acetylating agent. Pyridine is added to act as an acid scavenger (neutralizing the acetic acid byproduct) and as a nucleophilic catalyst, driving the reaction forward.

  • Dissolve 1.0 equivalent of 3-chloro-4-nitroaniline in anhydrous dichloromethane (DCM).

  • Add 1.2 equivalents of pyridine and cool the reaction vessel to 0°C using an ice bath.

  • Add 1.1 equivalents of acetic anhydride dropwise to control the exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with distilled water. Extract the organic layer with DCM. Wash the organic layer with 1M HCl to selectively protonate and remove residual pyridine into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate N-(3-chloro-4-nitrophenyl)acetamide.

Phase 2: Chemoselective Nitro Reduction Causality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) selectively reduces the aromatic nitro group to an amine via electron transfer, leaving the aryl chloride bond fully intact.

  • Suspend the intermediate N-(3-chloro-4-nitrophenyl)acetamide in absolute ethanol.

  • Add 5.0 equivalents of SnCl₂·2H₂O.

  • Heat the reaction mixture to reflux (70-80°C) for 3 hours. Monitor completion via TLC.

  • Workup: Cool the mixture to room temperature. Slowly pour into ice water and neutralize with saturated NaHCO₃ until the pH is slightly basic (pH ~8). Note: This step is critical as it precipitates the tin salts as insoluble hydroxides.

  • Filter the suspension through a pad of Celite to remove the tin salts. Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product: N-(4-amino-3-chlorophenyl)acetamide .

SynthesisWorkflow SM 3-Chloro-4-nitroaniline (Starting Material) Step1 Acetylation Ac2O, Pyridine, DCM SM->Step1 Int N-(3-chloro-4-nitrophenyl)acetamide (Intermediate) Step1->Int Step2 Chemoselective Reduction SnCl2·2H2O, EtOH, Reflux Int->Step2 Product N-(4-amino-3-chlorophenyl)acetamide (Target Molecule) Step2->Product

Figure 2: Two-step chemoselective synthetic workflow avoiding reductive dehalogenation.

Pharmacological Utility: The Arylacetamide Scaffold and AADAC

In drug development, the arylacetamide structural motif is highly prized for its role in prodrug design and enzyme-mediated metabolism[1]. The primary biological target for this scaffold is Arylacetamide Deacetylase (AADAC) , a 45 kDa microsomal serine esterase predominantly expressed in the liver and gastrointestinal tract[3][4].

Mechanism of Action and Bioactivation

AADAC exhibits a strong substrate specificity for short-chain acyl groups, specifically catalyzing the hydrolysis of acetylated arylamines[3][5]. This enzymatic pathway is responsible for:

  • Prodrug Bioactivation: AADAC cleaves the ester/amide bonds in prodrugs to release the active pharmaceutical ingredient. For example, AADAC is the primary enzyme responsible for the bioactivation of the antiplatelet agent vicagrel (into 2-oxo-clopidogrel)[6] and the antiepileptic drug eslicarbazepine acetate[7].

  • Drug Detoxification & Metabolism: It mediates the hydrolysis of clinical drugs such as flutamide, phenacetin, and rifampicin[3][8]. While Carboxylesterase 2 (CES2) also plays a role in flutamide hydrolysis at low concentrations, AADAC is the principal metabolic driver at higher clinical concentrations[8].

By utilizing N-(4-amino-3-chlorophenyl)acetamide as a foundational building block, medicinal chemists can design highly specific, tissue-targeted prodrugs that remain inert in systemic circulation but undergo rapid, localized activation by AADAC in the hepatic or intestinal microsomes[3][4].

AADAC_Pathway Prodrug Arylacetamide Scaffold (Inactive Prodrug State) Enzyme AADAC Enzyme (Hepatic/Intestinal Microsomes) Prodrug->Enzyme Substrate Binding Metabolite Deacetylated Arylamine (Active Pharmacophore) Enzyme->Metabolite Serine Hydrolase Cleavage Byproduct Acetic Acid (Cleared via Metabolism) Enzyme->Byproduct Acetyl Group Release

Figure 3: AADAC-mediated enzymatic bioactivation pathway of the arylacetamide scaffold.

References

  • Progress of arylacetamide deacetylase research in metabolic diseases | National Institutes of Health (NIH) | [Link]

  • Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans | Frontiers in Pharmacology | [Link]

  • AADAC - Arylacetamide Deacetylase | Markelab | [Link]

  • Contributions of Arylacetamide Deacetylase and Carboxylesterase 2 to Flutamide Hydrolysis in Human Liver | ASPET / DOI |[Link]

  • Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate | National Institutes of Health (NIH) | [Link]

Sources

Predictive Safety, Handling, and Hazard Profiling of N-(4-amino-3-chlorophenyl)acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly versatile bifunctional aromatic scaffold utilized extensively in medicinal chemistry and materials science[1]. Featuring both an unprotected primary amine and an acetamide group on a chlorinated phenyl ring, it serves as a critical intermediate for structural derivatization[1]. However, the very functional groups that make it synthetically valuable—particularly the aniline moiety—introduce complex toxicological risks.

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic, mechanistic discipline. This whitepaper decodes the causality behind the hazards of N-(4-amino-3-chlorophenyl)acetamide and provides self-validating experimental workflows to ensure absolute safety and scientific integrity during laboratory handling.

Physicochemical Profiling & Structural Causality

To handle a molecule safely, one must first understand its physical behavior at the molecular level. The chemical space of N-(4-amino-3-chlorophenyl)acetamide is defined by its substituents, which directly dictate its solubility, reactivity, and biological penetration[1].

  • The Chloro Substituent (C-3): The meta-chlorine atom increases the overall lipophilicity of the molecule. With a calculated LogP of 1.8806[2], the compound is lipophilic enough to readily cross the stratum corneum (the outermost layer of skin), yet hydrophilic enough to partition into the living epidermis. This makes dermal exposure a primary hazard route.

  • The Acetamide Group (C-1): This group provides critical hydrogen bonding capabilities (H-Donors: 2, H-Acceptors: 2)[2]. It restricts the molecule's volatility but necessitates the use of polar aprotic solvents (like DMSO) or alcohols for complete dissolution.

  • The Primary Amine (C-4): The unprotected aniline group is the primary driver of the compound's chemical reactivity and its systemic toxicity (susceptibility to oxidation).

Table 1: Physicochemical & Computational Properties
PropertyValueCausality / Implication
CAS Number 16604-99-2[1]Unique identifier for hazard tracking.
Molecular Weight 184.62 g/mol [2]Low MW facilitates rapid systemic absorption.
Molecular Formula C₈H₉ClN₂O[3]Presence of halogen dictates specific waste disposal.
LogP 1.8806[2]High risk of dermal penetration and bioaccumulation.
Topological Polar Surface Area 55.12 Ų[2]Moderate TPSA allows for cellular membrane permeability.
H-Bond Donors/Acceptors 2 / 2[2]Dictates solubility in DMSO and moderate solubility in EtOH.

Toxicological Mechanisms & Predictive Hazard Profiling

Commercial safety data sheets for specialized research intermediates like N-(4-amino-3-chlorophenyl)acetamide often list hazards as "N/A" due to a lack of dedicated in vivo testing[2]. In the absence of empirical data, we must employ a predictive read-across methodology based on the 3-chloroaniline and 4-aminoacetanilide substructures.

The Mechanism of Toxicity (The "Why")

The primary hazard of this compound stems from the in vivo metabolism of the free primary amine. When absorbed systemically, aniline derivatives undergo hepatic oxidation catalyzed by Cytochrome P450 (CYP450) enzymes. This N-hydroxylation generates a highly reactive N-hydroxy arylamine intermediate.

This intermediate interacts directly with erythrocytes, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity. Furthermore, these reactive intermediates can form covalent adducts with cellular proteins, leading to severe skin sensitization and potential hepatotoxicity.

MetabolicPathway A N-(4-amino-3-chlorophenyl)acetamide (Parent Compound) B Hepatic CYP450 Oxidation A->B Systemic Absorption C N-hydroxy Arylamine (Reactive Intermediate) B->C N-hydroxylation D Methemoglobinemia (Fe2+ → Fe3+) C->D Erythrocyte Oxidation E Protein Adducts (Sensitization/Toxicity) C->E Covalent Binding

Figure 1: Predictive metabolic pathway of the aniline moiety leading to systemic toxicity.

Table 2: Predictive GHS Hazard Classification (Read-Across)
Hazard ClassPredictive GHS StatementMechanistic Justification
Acute Toxicity (Oral/Dermal) H302 / H312: Harmful if swallowed or in contact with skin.LogP of 1.88 enables rapid dermal and gastrointestinal absorption.
Skin Sensitization H317: May cause an allergic skin reaction.Protein adduction by oxidized aniline intermediates.
Eye/Skin Irritation H315 / H319: Causes skin/serious eye irritation.Mild basicity of the primary amine causes localized tissue irritation.
Specific Target Organ H373: May cause damage to organs (Blood).Direct causality to methemoglobinemia via N-hydroxylation.

Self-Validating Experimental Workflows

A protocol is only as good as its ability to verify its own success. The following step-by-step methodology for handling and dissolving N-(4-amino-3-chlorophenyl)acetamide incorporates built-in validation checkpoints to ensure both safety and experimental integrity.

HandlingWorkflow A 1. Environmental Validation B 2. Identity Verification A->B C 3. Anti-Static Weighing B->C D 4. Dissolution & Optical Check C->D E 5. Halogenated Waste Disposal D->E

Figure 2: Self-validating laboratory workflow for the safe handling and dissolution of the compound.

Step-by-Step Handling & Dissolution Protocol

Step 1: Environmental & PPE Validation

  • Action: Don standard PPE (nitrile gloves, lab coat, safety goggles). Establish workspace inside a certified chemical fume hood.

  • Self-Validation Check: Before opening the reagent bottle, verify hood airflow. Do not rely solely on the digital monitor; tape a small strip of Kimwipe to the sash. If the strip does not pull steadily inward, or if the magnehelic gauge deviates from 0.4–0.6 inches of water, abort the procedure.

Step 2: Identity Verification (Pre-Reaction)

  • Action: Verify the integrity of the purchased batch via Proton NMR (¹H NMR) in DMSO-d6.

  • Self-Validation Check: Confirm the presence of the methyl protons of the acetamide group (singlet at ~δ 2.08 ppm) and the aromatic proton at position 5 (doublet at ~δ 6.82 ppm, J = 8.4 Hz)[1]. Deviation indicates degradation or contamination.

Step 3: Static-Free Weighing

  • Action: Weigh the required mass using an anti-static gun (Zerostat) on the spatulas and weigh boats.

  • Causality: Fine powders of halogenated aromatics often carry static charges, leading to aerosolization and inhalation risks when transferred. Neutralizing the charge prevents micro-spills.

Step 4: Dissolution & Optical Verification

  • Action: Transfer the powder to a sealed vial and inject the solvent (e.g., anhydrous DMSO) through a septum to minimize exposure. Vortex gently.

  • Self-Validation Check (The Tyndall Test): To confirm true dissolution (and not just a fine suspension), shine a standard laser pointer through the vial. If the laser beam's path is visible in the liquid (Tyndall scattering), undissolved micro-particulates remain. Continue sonication until the beam path is entirely invisible.

Step 5: Decontamination & Waste Segregation

  • Action: Wipe down all spatulas and balances with an ethanol-soaked cloth.

  • Causality: Due to the chlorine substituent, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste containers to prevent explosive reactions with incompatible waste streams or the generation of dioxins during incineration.

References

Sources

A Comprehensive Technical Guide to N-(4-amino-3-chlorophenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: N-(4-amino-3-chlorophenyl)acetamide is a substituted arylacetamide that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring an acetamide group, a primary amine, and a chlorine atom on the aromatic ring, provides multiple reactive sites for derivatization. This guide offers an in-depth review of its synthesis, spectroscopic characterization, key applications, and safety considerations. We explore common synthetic routes, including the reduction of a nitro precursor, and detail the analytical techniques used for its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are interested in the chemical utility of this compound.

The Significance of the Arylacetamide Scaffold

Arylacetamide derivatives represent a cornerstone structural motif in medicinal and materials chemistry.[1] Characterized by an acetamide group attached to an aromatic ring, this scaffold is present in numerous clinically significant drugs, valued for its therapeutic potential in treating allergies, infections, and convulsions.[1] The acetamide moiety can engage in hydrogen bonding and other non-covalent interactions, making it a key pharmacophore in drug design. Furthermore, the versatility of the arylacetamide framework allows for extensive chemical modification, enabling the synthesis of a wide array of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1] N-(4-amino-3-chlorophenyl)acetamide embodies this versatility, offering a strategic starting point for the development of more complex molecules.

Chemical Identity and Physicochemical Properties

N-(4-amino-3-chlorophenyl)acetamide is an organic compound that is also known by the synonyms 3'-Amino-4'-chloroacetanilide and 5-acetylamido-2-chloroaniline.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 16604-99-2[1][2]
Molecular Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [1][2]
InChI Key CXJJCQWIROJMNQ-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 55.12 Ų[2]
Predicted LogP 1.8806[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Synthesis and Purification Strategies

The synthesis of N-(4-amino-3-chlorophenyl)acetamide can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most common approaches involve either the reduction of a nitro-substituted precursor or the direct acetylation of a substituted aniline.

Synthesis via Reduction of 3-Nitro-4-chloroacetanilide

A prevalent and reliable method involves the reduction of a nitro group to a primary amine. This multi-step process begins with a more readily available starting material, N-(4-chlorophenyl)acetamide.

G A N-(4-chlorophenyl)acetamide B Nitration (HNO₃, H₂SO₄) A->B C 3-Nitro-4-chloroacetanilide B->C D Reduction (e.g., Fe/HCl or Zn/CH₃COOH) C->D E N-(4-amino-3-chlorophenyl)acetamide D->E

Caption: Synthetic workflow for N-(4-amino-3-chlorophenyl)acetamide via nitration and reduction.

Causality of Experimental Choices:

  • Nitration: The use of a nitrating mixture (concentrated nitric and sulfuric acids) is a standard electrophilic aromatic substitution reaction. The acetamide group is an ortho-, para-director, but steric hindrance from the acetamide and the existing chlorine atom favors nitration at the position ortho to the chlorine and meta to the acetamide group.

  • Reduction: The subsequent reduction of the nitro group is a critical step. Catalytic hydrogenation is an option, but a more common laboratory-scale method involves the use of a metal in an acidic medium, such as iron powder in hydrochloric or acetic acid.[3] This method is effective and avoids the need for high-pressure hydrogenation equipment. Zinc is also a suitable catalyst for this transformation.[3]

Synthesis via Acetylation of 4-Chloro-3-nitroaniline

An alternative approach begins with the acetylation of a commercially available substituted aniline.

G A 4-Chloro-3-nitroaniline B Acetylation (Acetic Anhydride) A->B C N-(4-chloro-3-nitrophenyl)acetamide B->C D Reduction (e.g., Fe/HCl) C->D E N-(4-amino-3-chlorophenyl)acetamide D->E

Caption: Alternative synthesis via acetylation followed by reduction.

Detailed Experimental Protocol (Reduction Method)

The following protocol is a representative example for the synthesis via reduction.

Materials:

  • N-(4-chloro-3-nitrophenyl)acetamide

  • Iron powder (Fe)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend N-(4-chloro-3-nitrophenyl)acetamide in a mixture of ethanol and water.

  • Addition of Reducing Agent: Add iron powder to the suspension. Heat the mixture to reflux.

  • Initiation: Add a few drops of concentrated HCl to initiate the reaction. The reaction is exothermic and the color of the mixture will change.

  • Reaction Monitoring: Maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Neutralization & Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-(4-amino-3-chlorophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Spectroscopic and Structural Elucidation

Confirming the identity and purity of N-(4-amino-3-chlorophenyl)acetamide requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.[1]

¹H NMR (Proton NMR): In a DMSO-d₆ solvent, the following characteristic signals are expected:

  • A singlet for the methyl (CH₃) protons of the acetamide group, typically appearing around δ 2.08 ppm .[1]

  • Signals for the three aromatic protons. Due to the substitution pattern, they will appear as a set of doublets and a doublet of doublets. A doublet at approximately δ 6.82 ppm (J = 8.4 Hz) can be assigned to the proton at position 5 of the ring.[1]

  • Broad singlets for the amine (NH₂) and amide (NH) protons, the chemical shifts of which can vary depending on concentration and temperature.

¹³C NMR (Carbon NMR): The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present.

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂), and a separate band for the amide (N-H) stretch.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

  • Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

  • C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹.

While specific Raman data is not widely available for this exact compound, it would provide complementary information, with strong bands expected for the aromatic ring vibrations.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₉ClN₂O, including the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

Applications in Research and Industry

N-(4-amino-3-chlorophenyl)acetamide is not typically an end-product but rather a crucial building block. Its bifunctional nature (amine and acetamide groups) allows for a wide range of chemical modifications.

  • Pharmaceutical Intermediate: The primary amino group can be readily diazotized and converted into a variety of other functional groups or used in coupling reactions (e.g., Sandmeyer reaction). It can also be alkylated or acylated to build more complex molecular scaffolds. This makes the compound a valuable precursor in the synthesis of pharmaceuticals, where it has been investigated for its potential in developing enzyme inhibitors and receptor modulators.[1]

  • Dye and Pigment Synthesis: Aromatic amines are fundamental components in the synthesis of azo dyes. The amino group on N-(4-amino-3-chlorophenyl)acetamide can be used to form diazonium salts that are then coupled with other aromatic compounds to produce a wide range of colors.

  • Heterocyclic Chemistry: The compound serves as a starting material for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities.

Safety and Handling

For N-(4-amino-3-chlorophenyl)acetamide, specific, comprehensive toxicity data is limited. However, data for the closely related isomer, N-(3-Amino-4-chlorophenyl)acetamide (CAS 51867-83-5) , provides guidance on potential hazards. It is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[5][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[5][6]

It is imperative to consult the specific Safety Data Sheet (SDS) for CAS 16604-99-2 before handling this chemical.

Conclusion

N-(4-amino-3-chlorophenyl)acetamide is a synthetically important intermediate whose value lies in the strategic placement of its functional groups. The ability to readily synthesize this compound and the multiple pathways available for its subsequent derivatization make it a valuable tool for chemists in both academic and industrial settings. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements is essential for its effective and safe utilization in the development of novel pharmaceuticals, dyes, and other advanced materials.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10). Available at: [Link]

  • PubChem. N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | CID 103996. Available at: [Link]

  • PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. Available at: [Link]

  • Matrix Fine Chemicals. N-(3-AMINO-4-CHLOROPHENYL)ACETAMIDE | CAS 51867-83-5. Available at: [Link]

  • Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • SIELC Technologies. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. Available at: [Link]

Sources

Methodological & Application

use of N-(4-amino-3-chlorophenyl)acetamide in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Utility of N-(4-amino-3-chlorophenyl)acetamide in API Development

Introduction & Chemical Significance

N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly versatile synthetic intermediate characterized by a uniquely functionalized aromatic ring containing an acetamide group, a chlorine atom, and a primary amine[1]. This specific substitution pattern makes it an invaluable building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds such as benzimidazoles.

Beyond its role as a structural precursor, the arylacetamide scaffold itself is of profound importance in drug development. Compounds featuring this moiety are frequently investigated as enzyme inhibitors, receptor modulators, and antimicrobial agents[2]. Furthermore, the acetamide group is a primary target for arylacetamide deacetylase (AADAC), a critical lipolytic enzyme responsible for the metabolic hydrolysis and activation of various amide- and ester-containing prodrugs[3].

Mechanistic Insights & Regioselective Synthesis

As a Senior Application Scientist, it is critical to address and correct regiochemical inaccuracies occasionally found in commercial literature. Some sources suggest that this compound can be synthesized via the nitration of N-(4-chlorophenyl)acetamide[3]. However, due to the strong ortho/para-directing nature of the acetamide group, this route would predominantly yield N-(4-chloro-2-nitrophenyl)acetamide, resulting in the incorrect isomer upon reduction.

To guarantee the correct substitution pattern (acetamide at C1, chlorine at C3, amine at C4), we employ two self-validating, high-yield synthetic pathways:

  • Pathway A: Regioselective Acetylation of 2-chloro-1,4-phenylenediamine. This is the preferred kinetic route for high-purity API synthesis. The primary amine at C4 is significantly less sterically hindered than the amine at C1, which is positioned directly ortho to the bulky chlorine atom. By utilizing strictly controlled stoichiometry (1.0 equivalent of acetic anhydride) at low temperatures, we exploit this steric differential to drive acylation exclusively at the C4 position.

  • Pathway B: Nitration and Reduction of N-(3-chlorophenyl)acetamide. In this electrophilic aromatic substitution route, the strongly activating acetamide group directs the incoming nitronium ion to the para position (C4), overcoming the weak deactivating effect of the meta-chlorine. Subsequent mild catalytic hydrogenation reduces the nitro group to a primary amine without triggering reductive dechlorination.

Visualization of Synthetic Workflows

Pathway Start1 N-(3-chlorophenyl)acetamide Nitration Nitration (HNO3/H2SO4) Para-directing NHAc Start1->Nitration Int1 N-(3-chloro-4-nitrophenyl)acetamide Nitration->Int1 Reduction Reduction (Pd/C, H2) Int1->Reduction Target N-(4-amino-3-chlorophenyl)acetamide CAS: 16604-99-2 Reduction->Target Start2 2-chloro-1,4-phenylenediamine Acetylation Regioselective Acetylation (Ac2O, 1 eq) Steric Control Start2->Acetylation Acetylation->Target Deriv API Derivatization (e.g., Benzimidazoles) Target->Deriv Structural modification

Synthetic pathways for N-(4-amino-3-chlorophenyl)acetamide and downstream API derivatization.

Physicochemical & Analytical Characterization

Robust analytical validation is required to ensure the integrity of the synthesized intermediate before downstream API derivatization. The following table summarizes the critical quantitative data and analytical parameters[1][3].

ParameterValue / CharacteristicAnalytical Purpose & Causality
CAS Number 16604-99-2[1][4]Unique compound identification and registry tracking.
Molecular Weight 184.62 g/mol [1][4]Confirmed via ESI-MS to validate structural mass.
¹H NMR (DMSO-d6) δ 2.08 (s, 3H, CH₃), δ ~6.82 (d, J=8.4 Hz, 1H, Ar-H)[3]The singlet at 2.08 ppm confirms successful mono-acetylation. The doublet at 6.82 ppm validates the aromatic substitution pattern.
HPLC Purity >99% (UV detection)[3][4]Ensures the absence of di-acetylated or unreacted diamine byproducts. Gradient mobile phase optimizes resolution.
DFT Optimization Lowest energy conformation[3]Density Functional Theory (DFT) modeling is used to predict the 3D geometry for in silico receptor docking and AADAC active site binding.

Detailed Experimental Protocols

Protocol A: Regioselective Acetylation (Kinetic Control Route) Objective: Synthesize N-(4-amino-3-chlorophenyl)acetamide by exploiting the steric hindrance differential between the two amines of 2-chloro-1,4-phenylenediamine.

  • Substrate Preparation: Dissolve 10.0 mmol of 2-chloro-1,4-phenylenediamine in 50 mL of anhydrous dichloromethane (DCM) within a flame-dried, N₂-purged round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Lowering the thermal energy of the system amplifies the kinetic difference in nucleophilicity between the sterically hindered C1 amine and the accessible C4 amine, preventing off-target acylation.

  • Regioselective Acylation: Prepare a solution of acetic anhydride (10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel. Causality: Strict 1:1 stoichiometry and slow addition prevent the localized excess of the electrophile, thereby eliminating the formation of di-acetylated byproducts.

  • Reaction Monitoring: Stir the mixture for 2 hours at 0 °C. Validate the consumption of the starting material via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1, UV visualization).

  • Quenching & Phase Separation: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid byproduct, preventing unwanted protonation of the product's free amine, which would cause it to partition into the aqueous layer. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure target compound.

Protocol B: Nitration and Mild Reduction (Thermodynamic Route) Objective: Synthesize the target via directed electrophilic aromatic substitution followed by chemoselective reduction.

  • Directed Nitration: Dissolve 10.0 mmol of N-(3-chlorophenyl)acetamide in 15 mL of concentrated sulfuric acid (H₂SO₄) at 0 °C. Slowly add a stoichiometric mixture of fuming nitric acid and H₂SO₄. Causality: The highly activating -NHAc group directs the nitronium electrophile exclusively to the para position (C4), yielding N-(3-chloro-4-nitrophenyl)acetamide.

  • Intermediate Isolation: Pour the acidic mixture over 100 g of crushed ice. Filter the resulting yellow precipitate and wash extensively with cold distilled water until the filtrate is pH neutral.

  • Chemoselective Reduction: Dissolve the dried intermediate in 50 mL of absolute ethanol. Add 5% w/w of 10% Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm). Stir vigorously at room temperature until hydrogen uptake ceases (approx. 4 hours). Causality: Maintaining mild conditions (1 atm H₂, ambient temperature) is critical to reduce the nitro group to an amine without triggering the reductive dechlorination of the C3 chlorine atom.

  • Filtration & Recovery: Filter the reaction mixture through a tightly packed Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to isolate the final product.

References

Sources

Application Notes & Protocols: N-(4-amino-3-chlorophenyl)acetamide as a Versatile Intermediate for Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-amino-3-chlorophenyl)acetamide is a pivotal intermediate in the synthesis of a wide array of azo dyes. Its unique molecular architecture, featuring a reactive primary amine for diazotization, an electron-withdrawing chlorine atom, and an acetamido group, allows for the production of dyes with varied shades, improved fastness, and specific application properties. This document provides a comprehensive guide for researchers and chemists, detailing the synthesis, properties, and application of N-(4-amino-3-chlorophenyl)acetamide in dye manufacturing. We present detailed, field-proven protocols for the critical steps of diazotization and azo coupling, supported by troubleshooting guides and workflow visualizations to ensure experimental success and reproducibility.

Introduction: The Strategic Importance of N-(4-amino-3-chlorophenyl)acetamide

N-(4-amino-3-chlorophenyl)acetamide, also known as 5-acetylamido-2-chloroaniline, is an aromatic amine derivative of significant industrial value.[1] Its structure is a carefully orchestrated combination of functional groups, each contributing to its utility as a dye precursor.

  • Primary Aromatic Amine (-NH₂): This group is the reactive site for diazotization, the fundamental process of converting the amine into a highly electrophilic diazonium salt (-N₂⁺). This salt is the cornerstone of azo dye synthesis.[2]

  • Chlorine Atom (-Cl): As an electron-withdrawing group, the chlorine atom modulates the electronic properties of the aromatic ring. This influences the color of the final dye, often causing a bathochromic (deepening of color) or hypsochromic (lightening of color) shift. It can also significantly enhance the dye's lightfastness and wash fastness properties.[2]

  • Acetamido Group (-NHCOCH₃): This group can influence the final dye's solubility and affinity for certain fibers. The acetyl group serves to protect the amine during initial synthetic steps, such as nitration of a precursor, and its presence affects the overall electronic nature of the molecule.[1]

The combination of these features makes N-(4-amino-3-chlorophenyl)acetamide a versatile building block for producing disperse and azo dyes for textiles and other industrial applications.[1][3]

Physicochemical Properties

A thorough understanding of the intermediate's properties is crucial for its handling, storage, and use in synthesis.

PropertyValueSource(s)
IUPAC Name N-(4-amino-3-chlorophenyl)acetamide[1]
CAS Number 16604-99-2[1][4]
Molecular Formula C₈H₉ClN₂O[1][4]
Molecular Weight 184.62 g/mol [1][4]
Appearance White to off-white crystalline solid[5]
XLogP3 1.5[1]
Storage Sealed in dry, 2-8°C[4]

Synthesis of Azo Dyes: A Two-Stage Workflow

The transformation of N-(4-amino-3-chlorophenyl)acetamide into an azo dye is a classic two-step process involving diazotization followed by an azo coupling reaction. This sequential reaction is the bedrock of azo chemistry.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Intermediate N-(4-amino-3-chlorophenyl)acetamide Reagents1 NaNO₂ + HCl (aq) 0-5 °C Intermediate->Reagents1 Reacts with Diazonium Diazonium Salt Solution (Unstable Intermediate) Reagents1->Diazonium Forms Azo_Dye Final Azo Dye (Precipitate) Diazonium->Azo_Dye Couples with Component Solution Coupling_Component Coupling Component (e.g., 2-Naphthol) Reagents2 Controlled pH (e.g., NaOH aq.) Coupling_Component->Reagents2 Dissolved in Reagents2->Azo_Dye

Caption: General workflow for azo dye synthesis.

Protocol 1: Diazotization of N-(4-amino-3-chlorophenyl)acetamide

Principle: The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] This reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, maintaining a temperature of 0-5°C is critical to prevent decomposition and unwanted side reactions.[2][7]

Materials:

  • N-(4-amino-3-chlorophenyl)acetamide (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 2.5-3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.0-1.1 eq)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Amine Suspension: In the three-necked flask, create a slurry by suspending N-(4-amino-3-chlorophenyl)acetamide (1.0 eq) in a mixture of distilled water and concentrated HCl (2.5-3.0 eq).

  • Cooling: Place the flask in an ice-salt bath and begin vigorous stirring. Cool the suspension to 0-5°C. Ensure the temperature is stable before proceeding.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a small amount of cold distilled water.

  • Diazotization Reaction: Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred amine suspension over 20-30 minutes. Crucial: The addition must be slow, and the tip of the dropping funnel should be below the surface of the liquid to prevent localized heating and decomposition.[7] Monitor the temperature constantly, ensuring it does not rise above 5°C.[6][8]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.

  • Confirmation: Test for a slight excess of nitrous acid by dabbing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and confirms that all the primary amine has been diazotized.[7]

  • The resulting clear, pale-yellow solution contains the diazonium salt and must be used immediately in the subsequent coupling step.[2][7]

Protocol 2: Azo Coupling with 2-Naphthol

Principle: The freshly prepared diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol or naphthol.[9] The reaction is an electrophilic aromatic substitution. For coupling with phenols like 2-naphthol, the reaction is carried out under alkaline conditions to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide ion, which accelerates the coupling reaction.[9]

Materials:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Large beaker (sufficient to contain both solutions)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper for filtration

Procedure:

  • Coupling Component Solution: In the large beaker, dissolve a molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide. This forms the sodium naphthoxide salt, which is soluble and highly reactive.

  • Cooling: Cool this solution to 5-10°C in an ice bath with continuous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with efficient and continuous stirring.[2]

  • Precipitation: A brightly colored precipitate of the azo dye should form immediately upon mixing. The color is typically an intense orange-red.

  • Stirring: Continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.

  • Isolation: Isolate the dye precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a generous amount of cold distilled water to remove any unreacted salts and impurities.

  • Drying: Allow the product to air-dry or dry it in a desiccator. Avoid high heat, which could decompose the dye.

Caption: Chemical reaction pathway for azo coupling.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. The following table provides guidance on common issues.

IssuePotential CauseRecommended Solution
Low Yield of Dye Incomplete Diazotization: Not all of the starting amine was converted.Ensure a slight excess of nitrous acid is present at the end of Protocol 1 using starch-iodide paper. Extend stirring time post-addition to 30 minutes.[7]
Decomposition of Diazonium Salt: Reaction temperature was too high.Maintain strict temperature control (0-5°C) during diazotization. Use the diazonium solution immediately after preparation.[7]
Formation of Brown/Tarry Precipitate Side Reactions: Unreacted amine coupling with the diazonium salt; decomposition products.Ensure sufficient excess of mineral acid (HCl) is used to keep any unreacted amine protonated and unreactive. Add nitrite solution slowly and sub-surface.[7]
Inconsistent Color/Shade pH Variation: The pH of the coupling reaction was not optimal.Carefully control the pH during the coupling step. The optimal pH varies depending on the coupling component (alkaline for phenols, slightly acidic for amines).
Impure Starting Materials: Contaminants in the intermediate or coupling agent.Use starting materials of high purity (>95%). Recrystallize if necessary.

Safety & Handling

  • Aromatic Amines: N-(4-amino-3-chlorophenyl)acetamide and its precursors are aromatic amines. These compounds should be handled with care, as many in this class are toxic or may be skin sensitizers.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts: While used in solution, solid diazonium salts are notoriously unstable and can be explosive when dry. Never attempt to isolate the diazonium salt from the solution.

  • Acids and Bases: Handle concentrated HCl and NaOH with extreme caution in a fume hood, as they are highly corrosive.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

N-(4-amino-3-chlorophenyl)acetamide is a highly effective and versatile intermediate for the synthesis of azo dyes. A successful outcome hinges on a disciplined approach to the two key stages: the low-temperature diazotization and the pH-controlled azo coupling. By understanding the causality behind each procedural step and adhering to the protocols outlined in this guide, researchers can reliably synthesize a variety of dyes for further study and application. The principles and troubleshooting advice provided herein serve as a robust foundation for both routine synthesis and the development of novel chromophores based on this valuable chemical scaffold.

References

  • Organic Syntheses Procedure: 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Organic Syntheses. [Link]

  • US Patent US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Cheméo. [Link]

  • The Synthesis of Azo Dyes. University of New Brunswick. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Acetamide, N-(4-chlorophenyl)-. NIST WebBook. [Link]

  • Azo coupling. Wikipedia. [Link]

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology. [Link]

  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology. [Link]

  • N-(3-Amino-4-chlorophenyl)acetamide. PubChem. [Link]

  • Azo dyes in clothing textiles can be cleaved into a series of mutagenic aromatic amines which are not regulated yet. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Role of N-(4-amino-3-chlorophenyl)acetamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-amino-3-chlorophenyl)acetamide (CAS No. 16604-99-2) is a substituted arylacetamide that serves as a highly versatile intermediate in the synthesis of complex pharmaceutical ingredients. Its unique structural arrangement, featuring nucleophilic amino and modifiable acetamido groups on a chlorinated phenyl ring, provides a robust scaffold for constructing diverse heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, established synthetic routes, and detailed protocols for its preparation and subsequent derivatization into pharmaceutically relevant scaffolds. The content herein is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic strategies.

Introduction: The Strategic Importance of the Arylacetamide Scaffold

Arylacetamide derivatives represent a cornerstone structural motif in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] The acetamide moiety is frequently associated with high therapeutic potential, contributing to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1]

N-(4-amino-3-chlorophenyl)acetamide, in particular, is a compound of significant interest due to its trifunctional nature. The molecule's architecture allows for a variety of chemical modifications, making it an adaptable tool for synthetic organic chemists.[1]

  • Primary Amino Group: Acts as a potent nucleophile, ideal for annulation reactions to form heterocyclic rings.

  • Acetamido Group: Can be hydrolyzed to unveil a second amino group, creating an ortho-phenylenediamine derivative, a critical precursor for benzimidazoles and other fused heterocycles. It also acts as an ortho-, para-director in electrophilic aromatic substitution.

  • Chloro Substituent: Provides a site for potential cross-coupling reactions and influences the electronic properties and lipophilicity of the molecule and its derivatives.

This combination of features makes N-(4-amino-3-chlorophenyl)acetamide a valuable starting material for creating libraries of novel compounds for drug discovery, with research indicating its potential in the development of enzyme inhibitors and antimicrobial agents.[1]

Physicochemical & Spectroscopic Data

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of N-(4-amino-3-chlorophenyl)acetamide are summarized below.

PropertyValueSource
CAS Number 16604-99-2[1][2]
Molecular Formula C₈H₉ClN₂O[2][3]
Molecular Weight 184.62 g/mol [2][4]
Appearance Off-white to white crystalline solid[5]
Synonyms 3'-Amino-4'-chloroacetanilide, 5-acetylamido-2-chloroaniline[1]
XLogP3 1.5[4]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Spectroscopic Profile

The ¹H NMR spectrum provides a clear diagnostic fingerprint for the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-CH ₃ (Acetamide)~2.08SingletN/AIn DMSO-d₆ solvent.[1]
Ar-H 5~6.82Doublet8.4 HzIn DMSO-d₆ solvent.[1]
Ar-H (other)VariesMultipletVariesAromatic region shows complex patterns due to substitution.[1]
-NHVariesBroad SingletN/AChemical shift is concentration and solvent dependent.
-NH (Amide)VariesSingletN/AChemical shift is concentration and solvent dependent.

Synthesis and Application Protocols

The following protocols provide detailed, field-proven methodologies for the synthesis of N-(4-amino-3-chlorophenyl)acetamide and its subsequent use in constructing a pharmaceutically relevant heterocyclic core.

Protocol 1: Synthesis of N-(4-amino-3-chlorophenyl)acetamide

This protocol details a common and reliable two-step method starting from N-(4-chlorophenyl)acetamide.[1] The strategy involves the nitration of the aromatic ring, followed by the selective reduction of the newly introduced nitro group.

Causality: The acetamido group is a moderately activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The nitration occurs ortho to the stronger activating acetamido group at the less sterically hindered position, yielding the 3-nitro derivative. Subsequent reduction of the nitro group is a standard transformation to install the desired amine.

Synthesis of N-(4-amino-3-chlorophenyl)acetamide cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A N-(4-chlorophenyl)acetamide B N-(3-nitro-4-chlorophenyl)acetamide A->B HNO₃, H₂SO₄ 0-10 °C C N-(3-nitro-4-chlorophenyl)acetamide D N-(4-amino-3-chlorophenyl)acetamide C->D Fe/HCl or H₂, Pd/C EtOH/H₂O

Caption: Synthetic workflow for N-(4-amino-3-chlorophenyl)acetamide.

Methodology:

Step 1: Nitration of N-(4-chlorophenyl)acetamide

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N-(4-chlorophenyl)acetamide (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 vols) while maintaining the internal temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1 vol) in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, N-(3-nitro-4-chlorophenyl)acetamide, will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry the product under vacuum.

Step 2: Reduction of N-(3-nitro-4-chlorophenyl)acetamide

  • Setup: In a round-bottom flask, create a suspension of the N-(3-nitro-4-chlorophenyl)acetamide (1.0 eq) from the previous step in a mixture of ethanol and water.

  • Catalyst Addition: Add iron powder (Fe, ~3-4 eq) and a catalytic amount of concentrated hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is exothermic and may require initial cooling. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(4-amino-3-chlorophenyl)acetamide.

Protocol 2: Representative Application - Synthesis of a 6-Chloro-1H-benzimidazole Derivative

This protocol demonstrates the utility of N-(4-amino-3-chlorophenyl)acetamide as a precursor to the ortho-diamine scaffold, which is then used in the classic Phillips-Ladenburg synthesis of a benzimidazole, a core structure in many pharmaceutical agents.

Causality: The first step involves the acid-catalyzed hydrolysis of the acetamide to unmask the second amine, forming 2-chloro-p-phenylenediamine. This ortho-diamine then undergoes a condensation reaction with an aldehyde. The initial Schiff base formation is followed by an intramolecular cyclization and subsequent aromatization (often via oxidation by air or a mild oxidant) to yield the stable benzimidazole ring system.

Benzimidazole Synthesis cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Cyclocondensation A N-(4-amino-3-chlorophenyl)acetamide B 2-Chloro-p-phenylenediamine A->B aq. HCl Reflux C 2-Chloro-p-phenylenediamine D Substituted 6-Chloro-1H-benzimidazole C->D R-CHO, EtOH Reflux Aldehyde R-CHO Aldehyde->D

Caption: Workflow for benzimidazole synthesis from the title compound.

Methodology:

Step 1: Hydrolysis to 2-Chloro-p-phenylenediamine

  • Setup: Suspend N-(4-amino-3-chlorophenyl)acetamide (1.0 eq) in 6M hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours, or until TLC analysis confirms the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. The product will precipitate.

  • Isolation: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-p-phenylenediamine. This product can often be used in the next step without further purification.

Step 2: Cyclocondensation to form a 6-Chloro-1H-benzimidazole Derivative

  • Setup: Dissolve the 2-chloro-p-phenylenediamine (1.0 eq) from the previous step in ethanol in a round-bottom flask.

  • Reagent Addition: Add the desired aldehyde (e.g., benzaldehyde, 1.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 6-12 hours. The reaction progress can be monitored by TLC. For some substrates, a mild oxidant like sodium metabisulfite can be added to facilitate the final aromatization step.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The benzimidazole product often crystallizes directly from the solution.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. If no solid forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Conclusion

N-(4-amino-3-chlorophenyl)acetamide is a strategically important and cost-effective intermediate for pharmaceutical synthesis. The protocols outlined in this guide demonstrate its straightforward preparation and its powerful application as a precursor to complex heterocyclic systems like benzimidazoles. Its inherent functionality provides medicinal chemists with multiple avenues for derivatization, enabling the exploration of a broad chemical space in the search for new therapeutic agents. The reliability of the synthetic transformations involving this compound underscores its value in both academic research and industrial drug development pipelines.

References

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2. Benchchem.
  • 16604-99-2 | N-(4-Amino-3-chlorophenyl)acetamide. ChemScene.
  • N-(4-amino-3-chlorophenyl)acetamide (C8H9ClN2O). PubChemLite.
  • N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | CID 103996. PubChem.
  • CAS 539-03-7: N-(4-Chlorophenyl)acetamide. CymitQuimica.

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Application Note: Proper Storage, Handling, and Derivatization Protocols for N-(4-amino-3-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly versatile arylacetamide scaffold utilized extensively in medicinal chemistry[1]. Featuring both a reactive primary amine and a stable acetamide group on a chlorinated phenyl ring, it serves as a critical building block for the synthesis of complex heterocyclic systems—most notably in the development of antimicrobial and anticancer agents[1][2]. Because the molecule contains an oxidation-prone aniline moiety, stringent handling and storage protocols are required to maintain batch-to-batch reproducibility and chemical integrity.

Physicochemical Profiling & Storage Causality

To design an effective handling protocol, we must first analyze the physicochemical constraints of the molecule.

Quantitative Data Summary
PropertySpecification
Chemical Name N-(4-amino-3-chlorophenyl)acetamide
CAS Number 16604-99-2[1][3]
Molecular Formula C₈H₉ClN₂O[1][3]
Molecular Weight 184.62 g/mol [1][3]
Standard Purity ≥95%[3]
Target Storage 2-8°C (Sealed, Desiccated)[3][4]
The Causality of Storage Conditions

The mandate to store this compound at 2-8°C in a sealed, dry environment is not arbitrary[3].

  • Amine Oxidation: The primary amine at the 4-position is susceptible to oxidation, especially in the presence of light and atmospheric moisture. This degradation pathway often leads to the formation of colored azo or azoxy dimers, which can severely interfere with downstream colorimetric or fluorometric cellular assays.

  • Amide Hydrolysis: While the acetamide bond is generally stable, prolonged exposure to atmospheric moisture can induce slow hydrolysis, yielding the diamine byproduct. Storing at 2-8°C minimizes the thermodynamic driving force for both degradation pathways.

Reconstitution and Stock Solution Management

When transitioning the solid powder into a liquid stock for high-throughput screening or synthetic workflows, maintaining an anhydrous environment is critical.

Step-by-Step Methodology: Reconstitution
  • Thermal Equilibration: Transfer the sealed vial from 2-8°C storage to a desiccator at room temperature (20-25°C) for at least 30 minutes before opening. Causality: Opening a cold vial exposes the powder to atmospheric condensation, immediately introducing water that accelerates amine oxidation.

  • Solubilization: Weigh the desired amount using an analytical balance and dissolve in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock. Causality: DMSO provides excellent solvation for arylacetamides and is fully compatible with downstream in vitro biological evaluations.

  • Aliquotting: Divide the master stock into single-use aliquots within amber glass vials. Blanket the headspace of each vial with dry argon or nitrogen gas before sealing. Causality: Amber glass prevents photo-oxidation of the aniline moiety, while the inert gas blanket displaces oxygen.

  • Storage: Store the liquid aliquots at -20°C. Strictly avoid repeated freeze-thaw cycles.

Self-Validating System: Integrity Check

A protocol is only as reliable as its validation mechanism. To ensure your stock has not degraded, perform a periodic ¹H-NMR analysis in DMSO-d₆.

  • Validation Criteria: A pristine stock will display a characteristic methyl singlet from the acetamide group at δ ~2.08 ppm and a distinct aromatic doublet at δ ~6.82 ppm (J = 8.4 Hz) corresponding to the proton at position 5 of the aromatic ring[1][2]. Diminution of the methyl singlet indicates deacetylation, necessitating the disposal of the stock.

StorageWorkflow Start Solid Compound (CAS: 16604-99-2) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent condensation Dissolve Dissolve in Anhydrous DMSO (10-50 mM) Equilibrate->Dissolve Maintain anhydrous state Aliquot Aliquot into Amber Vials (Argon Blanket) Dissolve->Aliquot Prevent photo-oxidation Store Store at -20°C Aliquot->Store Long-term stability Validate Validation via 1H-NMR (Check 2.08 & 6.82 ppm) Store->Validate Periodic integrity check

Workflow for the reconstitution, storage, and self-validation of CAS 16604-99-2.

Pharmacological Derivatization: Chemoselective Amide Coupling

N-(4-amino-3-chlorophenyl)acetamide is frequently utilized to synthesize advanced heterocyclic compounds, such as 4-arylthiazole derivatives, which exhibit enhanced binding affinity, solubility, and metabolic stability[2].

Step-by-Step Methodology: Chemoselective Coupling

To modify the primary amine without hydrolyzing the existing acetamide group, a mild, chemoselective coupling approach is required.

  • Electrophile Activation: In an oven-dried round-bottom flask, dissolve 1.1 equivalents of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF. Stir for 10 minutes at room temperature.

    • Causality: The electron-withdrawing chloro group on the scaffold reduces the nucleophilicity of the primary amine. Pre-activation with HATU generates a highly reactive O-At ester intermediate, overcoming the poor nucleophilicity of the aniline.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the system without competing for the activated electrophile.

  • Substrate Addition: Introduce 1.0 equivalent of N-(4-amino-3-chlorophenyl)acetamide to the activated mixture. Stir under a nitrogen atmosphere at room temperature for 12-18 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate. The aqueous washes will effectively remove the DMF solvent and water-soluble HATU byproducts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Self-Validating System: Structural Confirmation

Validate the success of the derivatization using Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Validation Criteria: MS fragmentation should show the expected molecular ion, with common fragmentation pathways involving the loss of the acetyl group (CH₃CO) or cleavage of the newly formed amide bond[2]. FTIR should confirm the presence of two distinct C=O stretching bands (the original acetamide and the new amide) and the disappearance of the primary amine N-H stretching doublet.

DerivatizationPathway Scaffold N-(4-amino-3-chlorophenyl)acetamide Core Scaffold AmineMod Primary Amine Modification (Coupling/Alkylation) Scaffold->AmineMod Chemoselective AcetamideMod Acetamide Modification (Hydrolysis/Derivatization) Scaffold->AcetamideMod Harsh conditions Heterocycle Heterocyclic Incorporation (e.g., Thiazoles) AmineMod->Heterocycle Enhance solubility/affinity Antimicrobial Antimicrobial Agents Heterocycle->Antimicrobial Anticancer Anticancer Agents Heterocycle->Anticancer

Derivatization pathways of the arylacetamide scaffold for drug discovery.

References

Sources

application of N-(4-amino-3-chlorophenyl)acetamide in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-(4-amino-3-chlorophenyl)acetamide in Heterocyclic Synthesis

Executive Summary

In modern organic synthesis and drug discovery, bifunctional building blocks are critical for efficiently navigating chemical space. N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly versatile, 1,2,4-trisubstituted aromatic intermediate[1]. Featuring an ortho-haloamine motif and a para-substituted acetamide pharmacophore, this compound is uniquely primed for transition-metal-catalyzed cross-coupling and cyclization reactions[2].

The acetamide moiety is a privileged structure in medicinal chemistry, frequently incorporated to enhance aqueous solubility, modulate receptor binding affinity, and act as a hydrogen-bond donor/acceptor[2]. By leveraging the orthogonal reactivity of the primary amine (nucleophile) and the aryl chloride (electrophile), researchers can rapidly assemble complex, biologically active heterocycles such as indoles, benzimidazoles, and benzothiazoles.

Physicochemical & Structural Profiling

To successfully deploy this building block, understanding its electronic and physical properties is paramount. The electron-withdrawing inductive effect of the chloride slightly attenuates the nucleophilicity of the adjacent amine, necessitating robust catalytic systems (e.g., bulky phosphine ligands) for efficient cross-coupling.

PropertySpecificationStrategic Implication
Chemical Formula C₈H₉ClN₂OCore scaffold for 5-acetamido-heterocycles.
Molecular Weight 184.62 g/mol [3]Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
LogP 1.88[4]Favorable lipophilicity for cellular permeability.
¹H NMR (DMSO-d₆) δ 2.08 (s, 3H, CH₃), δ 6.82 (d, J=8.4 Hz, 1H, Ar-H)[1]The 2.08 ppm singlet is a critical diagnostic peak for self-validating reaction progress and product integrity[1].

Mechanistic Pathways in Heterocyclic Chemistry

The ortho-chloroaniline moiety allows for divergent synthetic pathways depending on the choice of catalyst, coupling partner, and reaction conditions.

ReactivityMap SM N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) Indole 5-Acetamido-Indoles (Larock Synthesis) SM->Indole Pd(OAc)2, Alkyne Base, 100°C Benzimidazole 5-Acetamido-Benzimidazoles (Cross-Coupling + Cyclization) SM->Benzimidazole 1. R-NH2, Pd-cat 2. R'-CHO, Oxidant Benzothiazole 5-Acetamido-Benzothiazoles (C-S Coupling) SM->Benzothiazole CS2 Surrogate CuI, Ligand

Fig 1. Divergent synthesis of heterocycles from N-(4-amino-3-chlorophenyl)acetamide.
Pathway A: Palladium-Catalyzed Larock Heteroannulation

The synthesis of 5-acetamidoindoles is achieved via the Larock indole synthesis. The mechanism relies on a Pd(0)/Pd(II) catalytic cycle.

LarockMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Cl Cleavage) Pd0->OxAdd + Aryl Chloride Coord Alkyne Coordination & Syn-Insertion OxAdd->Coord + Internal Alkyne CNForm Intramolecular C-N Bond Formation Coord->CNForm Base (-HCl) RedElim Reductive Elimination (Indole Core Release) CNForm->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 2. Catalytic cycle for the Pd-catalyzed heteroannulation to form 5-acetamidoindoles.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that successful methodology requires understanding the causality behind every reagent. The following protocols are designed as self-validating systems to ensure high fidelity in your syntheses.

Protocol 1: Synthesis of 5-Acetamido-2,3-disubstituted Indoles (Larock Synthesis)
  • Objective : Construct the indole core using an internal alkyne.

  • Causality of Reagents :

    • Pd(OAc)₂ / dppf : Aryl chlorides are notoriously difficult to activate compared to aryl iodides. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a large bite angle that forces the Pd center into a geometry highly favorable for oxidative addition into the rigid Ar-Cl bond.

    • KOAc : A mild base is strictly required. Strong bases (like NaOtBu) risk deprotonating the acetamide (pKa ~15), which can poison the catalyst or lead to off-target N-arylation.

  • Step-by-Step Procedure :

    • In an oven-dried Schlenk tube under argon, charge N-(4-amino-3-chlorophenyl)acetamide (1.0 mmol), internal alkyne (1.2 mmol), Pd(OAc)₂ (5 mol%), dppf (10 mol%), and KOAc (2.0 mmol).

    • Add anhydrous DMF (5 mL). Seal the tube and heat to 120 °C for 16 hours.

    • Self-Validation (In-Process) : Monitor via TLC (Hexanes:EtOAc 1:1). The starting material is UV-active; look for its complete consumption and the appearance of a new, highly fluorescent spot (characteristic of the extended indole conjugation).

    • Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove the DMF.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

    • Self-Validation (Product) : Confirm via ¹H NMR. The primary amine protons (~5.0 ppm) must be absent. The acetamide singlet at δ 2.08 ppm must be retained[1], alongside new aromatic signals from the alkyne substituents.

Protocol 2: Synthesis of 5-Acetamido-Benzimidazoles via Buchwald-Hartwig Amination
  • Objective : Generate an ortho-diamine intermediate, followed by oxidative cyclocondensation.

  • Causality of Reagents :

    • XPhos : This bulky, electron-rich biaryl phosphine is specifically chosen to prevent the formation of unreactive Pd-bis(amine) complexes, ensuring rapid C-N bond formation with the aryl chloride.

    • Na₂S₂O₅ (Sodium metabisulfite) : Acts as a mild oxidant in the second step to drive the dehydrogenation of the intermediate aminal to the aromatic benzimidazole without over-oxidizing the sensitive amine moieties.

  • Step-by-Step Procedure :

    • Step 1 (Cross-Coupling) : Combine the title compound (1.0 mmol), a primary amine (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.5 mmol) in anhydrous Dioxane (5 mL). Heat at 100 °C for 8 hours under argon.

    • Filter the mixture through a short pad of Celite to remove Pd black and salts. Concentrate the filtrate to yield the crude ortho-diamine. Note: Proceed immediately to Step 2 to prevent air-oxidation of the diamine.

    • Step 2 (Cyclization) : Dissolve the crude diamine in EtOH (10 mL). Add an aldehyde (1.1 mmol) and Na₂S₂O₅ (1.0 mmol). Reflux open to the air for 4 hours.

    • Concentrate and partition between EtOAc and water. Purify the organic layer via chromatography.

    • Self-Validation (Product) : The disappearance of the aldehyde proton signal (~10.0 ppm) in ¹H NMR confirms successful cyclocondensation.

Protocol 3: Synthesis of 5-Acetamido-Benzothiazole-2-thiols
  • Objective : Copper-catalyzed tandem C-S coupling and cyclization.

  • Causality of Reagents :

    • Potassium ethyl xanthate : Serves as a safe, solid, easily handled surrogate for toxic, volatile carbon disulfide (CS₂).

    • 1,10-Phenanthroline : This bidentate nitrogen ligand stabilizes the Cu(I) active species, preventing its disproportionation to Cu(0) and Cu(II), and drastically increases its solubility in DMF.

  • Step-by-Step Procedure :

    • Mix the title compound (1.0 mmol), potassium ethyl xanthate (2.0 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 mmol) in DMF (5 mL).

    • Heat at 90 °C under argon for 12 hours.

    • Cool, acidify carefully with 1M HCl to pH 4 (to protonate the resulting thiol), and extract with EtOAc.

    • Self-Validation (Product) : ¹³C NMR will show a characteristic highly deshielded peak at ~180-190 ppm, corresponding to the C=S / C-SH carbon of the newly formed benzothiazole ring.

Quantitative Data & Yield Comparison

The following table summarizes expected outcomes when utilizing N-(4-amino-3-chlorophenyl)acetamide under the optimized conditions described above.

Target HeterocycleReaction TypeCatalyst / Ligand SystemSolvent & TempTypical Yield (%)
5-Acetamido-2,3-diphenylindole Larock HeteroannulationPd(OAc)₂ / dppfDMF, 120 °C75 - 82%
5-Acetamido-1-benzyl-2-phenylbenzimidazole Buchwald-Hartwig + CondensationPd₂(dba)₃ / XPhosDioxane, 100 °C68 - 74% (over 2 steps)
5-Acetamido-benzothiazole-2-thiol Ullmann-type C-S CouplingCuI / 1,10-phenanthrolineDMF, 90 °C80 - 88%

References

Sources

The Lynchpin in Modern Herbicide Development: Application Notes for N-(4-amino-3-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Unseen Architect of Crop Protection

In the intricate world of agrochemical synthesis, the efficacy and novelty of the final active ingredient often hinge on the strategic selection of its foundational building blocks. N-(4-amino-3-chlorophenyl)acetamide, a substituted acetanilide, has emerged as a critical intermediate, particularly in the development of a powerful class of herbicides that have shaped modern agriculture. While not an active herbicide itself, its unique structural features—a reactive amino group ortho to a chlorine atom on an acetanilide backbone—make it an ideal synthon for constructing complex herbicidal molecules. This guide provides an in-depth exploration of the role of N-(4-amino-3-chlorophenyl)acetamide in agrochemical development, with a primary focus on its application in the synthesis of sulfonylurea herbicides. We will delve into the mechanistic underpinnings of these herbicides, provide detailed protocols for their synthesis and analysis, and present key data to enable researchers to leverage this versatile intermediate in their own discovery and development pipelines.

Core Application: A Gateway to Sulfonylurea Herbicides

The most significant application of N-(4-amino-3-chlorophenyl)acetamide in the agrochemical industry is as a precursor to sulfonylurea herbicides. These are a class of broad-spectrum herbicides known for their high efficacy at low application rates, good crop selectivity, and low animal toxicity.

The Mechanism of Action: Targeting a Vital Plant Pathway

The herbicidal activity of sulfonylureas stems from their ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][2] By blocking ALS, sulfonylurea herbicides halt the production of these essential amino acids, which in turn leads to a rapid cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[1] The selectivity of these herbicides is often due to the rapid metabolic deactivation of the compound in tolerant crops, whereas in susceptible weeds, the metabolism is much slower.[1]

Sulfonylurea Herbicide Mechanism of Action Sulfonylurea_Herbicide Sulfonylurea Herbicide ALS_Enzyme Acetolactate Synthase (ALS/AHAS) Sulfonylurea_Herbicide->ALS_Enzyme Inhibits Amino_Acid_Synthesis Biosynthesis of Valine, Leucine, and Isoleucine ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Plant_Growth Cell Division & Plant Growth Protein_Synthesis->Plant_Growth Weed_Death Weed Death Plant_Growth->Weed_Death Cessation leads to

Caption: Mechanism of action of sulfonylurea herbicides.

Synthetic Protocols: From Intermediate to Active Ingredient

The synthesis of a sulfonylurea herbicide from N-(4-amino-3-chlorophenyl)acetamide is a multi-step process. A prime example is the synthesis of Chlorimuron-ethyl, a widely used herbicide for broad-leaved weed control in crops like soybeans and peanuts.[3] The overall strategy involves the conversion of N-(4-amino-3-chlorophenyl)acetamide into a sulfonyl isocyanate intermediate, which is then coupled with a heterocyclic amine.

Protocol 1: Synthesis of the Sulfonyl Isocyanate Intermediate

This protocol outlines the conversion of N-(4-amino-3-chlorophenyl)acetamide to the corresponding sulfonyl isocyanate. This is a critical step that prepares the molecule for coupling with the heterocyclic amine component.

Materials:

  • N-(4-amino-3-chlorophenyl)acetamide

  • Chlorosulfonic acid

  • Thionyl chloride

  • Anhydrous toluene

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Glass-lined reactor with overhead stirrer, thermometer, condenser, and addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Diazotization and Sulfonation:

    • In a suitable reactor under an inert atmosphere, cautiously add N-(4-amino-3-chlorophenyl)acetamide to an excess of cold (0-5 °C) chlorosulfonic acid.

    • Slowly add sodium nitrite to the mixture while maintaining the low temperature to form the diazonium salt.

    • Carefully warm the reaction mixture to facilitate the replacement of the diazonium group with a sulfonyl chloride group. The reaction progress can be monitored by quenching an aliquot and analyzing for the disappearance of the starting material by HPLC.

  • Conversion to Sulfonamide:

    • Once the sulfonyl chloride formation is complete, the reaction mixture is carefully quenched into ice-water.

    • The precipitated sulfonyl chloride is filtered, washed with cold water, and dried.

    • The crude sulfonyl chloride is then reacted with an excess of aqueous ammonia to form the corresponding sulfonamide.

  • Formation of the Sulfonyl Isocyanate:

    • The dried sulfonamide is suspended in an anhydrous, inert solvent such as toluene.

    • A phosgene source (e.g., a solution of phosgene in toluene or triphosgene) is added dropwise to the suspension at an elevated temperature (typically 80-110 °C).

    • The reaction is monitored for the evolution of HCl gas and the consumption of the sulfonamide.

    • Upon completion, the excess phosgene and solvent are removed under reduced pressure to yield the crude sulfonyl isocyanate, which is often used immediately in the next step.

Synthesis_of_Sulfonyl_Isocyanate cluster_0 Step 1: Diazotization & Sulfonation cluster_1 Step 2: Conversion to Sulfonamide cluster_2 Step 3: Formation of Sulfonyl Isocyanate Start N-(4-amino-3-chlorophenyl)acetamide Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Sulfonation Sulfonation (Chlorosulfonic Acid) Diazotization->Sulfonation Sulfonyl_Chloride Sulfonyl Chloride Intermediate Sulfonation->Sulfonyl_Chloride Sulfonamide_Formation Ammonolysis (Aqueous NH3) Sulfonyl_Chloride->Sulfonamide_Formation Sulfonamide Sulfonamide Intermediate Sulfonamide_Formation->Sulfonamide Isocyanate_Formation Phosgenation (Phosgene or equivalent) Sulfonamide->Isocyanate_Formation Sulfonyl_Isocyanate Sulfonyl Isocyanate Product Isocyanate_Formation->Sulfonyl_Isocyanate

Caption: Workflow for the synthesis of the sulfonyl isocyanate intermediate.

Protocol 2: Synthesis of Chlorimuron-ethyl

This protocol describes the coupling of the sulfonyl isocyanate intermediate with 2-amino-4-chloro-6-methoxypyrimidine to form Chlorimuron-ethyl.

Materials:

  • Sulfonyl isocyanate intermediate from Protocol 1

  • 2-amino-4-chloro-6-methoxypyrimidine

  • Anhydrous aprotic solvent (e.g., acetonitrile, toluene)

  • Tertiary amine base (e.g., triethylamine, pyridine) (optional)

  • Reactor with stirrer, thermometer, and inert atmosphere

Procedure:

  • Coupling Reaction:

    • In a reactor under an inert atmosphere, dissolve 2-amino-4-chloro-6-methoxypyrimidine in the anhydrous aprotic solvent.

    • Slowly add a solution of the sulfonyl isocyanate intermediate to the reactor. The reaction is typically exothermic and may require cooling to maintain a temperature between 20-50 °C.

    • A tertiary amine base may be added to catalyze the reaction and scavenge any HCl formed.

    • The reaction progress is monitored by HPLC until the starting materials are consumed.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with a non-polar solvent (e.g., hexane) to remove impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Chlorimuron-ethyl.

  • Characterization:

    • The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:

      • Melting Point: Compare with the literature value.

      • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, IR, and Mass spectra and compare them with reference data.

      • Chromatography: Assess purity using HPLC.

Data Presentation

The following tables summarize key data for the starting material and the final product, Chlorimuron-ethyl.

Table 1: Physicochemical Properties of N-(4-amino-3-chlorophenyl)acetamide

PropertyValueReference
CAS Number 16604-99-2
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 155-159 °C

Table 2: Key Data for Chlorimuron-ethyl

PropertyValueReference
CAS Number 90982-32-4[4]
Molecular Formula C₁₅H₁₅ClN₄O₆S[4]
Molecular Weight 414.82 g/mol [5]
Appearance Colorless crystals or white solid[6]
Melting Point 186-201 °C[5]
Typical Yield 70-90% (from coupling step)
Purity (typical) >95%

Table 3: Spectroscopic Data for Chlorimuron-ethyl

TechniqueKey Signals
¹H NMR Signals corresponding to the ethyl group, methoxy group, pyrimidine ring protons, and benzene ring protons.[7]
IR (cm⁻¹) Characteristic peaks for N-H, C=O (urea and ester), S=O (sulfonyl), and aromatic C-H stretching.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight.

Safety and Handling

As with all chemical syntheses, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile or toxic reagents like phosgene and chlorosulfonic acid.[8]

  • Handling of Reagents:

    • Chlorosulfonic acid: Extremely corrosive and reacts violently with water. Handle with extreme care.

    • Phosgene/Triphosgene: Highly toxic. Use only in a designated and properly functioning fume hood with appropriate safety measures in place.

    • Sulfonylureas: While generally having low acute toxicity to mammals, they can be potent biologically active compounds. Avoid inhalation of dust and skin contact.[9][10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Future Perspectives

N-(4-amino-3-chlorophenyl)acetamide stands as a testament to the importance of intermediate compounds in the synthesis of high-value agrochemicals. Its utility in the construction of sulfonylurea herbicides like Chlorimuron-ethyl has had a significant impact on weed management strategies worldwide. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to utilize this key intermediate in their work. Future research may focus on the development of novel agrochemicals derived from N-(4-amino-3-chlorophenyl)acetamide with different modes of action or improved environmental profiles. The structural motifs present in this molecule offer a rich platform for the exploration of new chemical space in the ongoing quest for more effective and sustainable crop protection solutions.

References

  • Sulfonylurea. In: Wikipedia; 2023. Accessed March 11, 2026. [Link]

  • Beyer EM, Duffy MJ, Hay JV, Schlueter DD. Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides†. Pest Management Science. 1987;18(5):301-316. doi:10.1002/ps.2780180502
  • LaRossa RA, Schloss JV. Acetolactate Synthase Is the Site of Action of Two Sulfonylurea Herbicides in Higher Plants. Science. 1984;225(4663):715-717. doi:10.1126/science.225.4663.715
  • Pang S, Guddat LW, Duggleby RG. Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of Molecular Biology. 2005;354(1):69-80. doi:10.1016/j.jmb.2005.09.020
  • PubChem. Chlorimuron-ethyl. National Center for Biotechnology Information. Accessed March 11, 2026. [Link]

  • HazComFast. N-(4-Chlorophenyl)acetamide (4'-Chloroacetanilide) CAS 539-03-7. Accessed March 11, 2026. [Link]

  • Massolo E, Pirola M, Puglisi A, Benaglia M. Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. ResearchGate. Published online January 2020. doi:10.13140/RG.2.2.20337.22884
  • Dale, J. E. AMINO ACID INHIBITION HERBICIDES.
  • Sharma R, Kumar V, Singh P, et al. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Medicinal Chemistry Research. 2013;22(8):3749-3756. doi:10.1007/s00044-012-0382-7
  • Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives.
  • Ray TB. Sulfonylurea herbicides as inhibitors of amino acid biosynthesis in plants. Trends in Biochemical Sciences. 1986;11(4):180-183. doi:10.1016/0968-0004(86)90137-4
  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. EP2947985B1; 2017.
  • Compendium of Pesticide Common Names. chlorimuron-ethyl data sheet. Accessed March 11, 2026. [Link]

  • Chlorimuron-ethyl. THE MERCK INDEX∗ ONLINE. Royal Society of Chemistry; 2013.
  • EMBL-EBI. chlorimuron-ethyl (CHEBI:47319). Accessed March 11, 2026. [Link]

  • Wang Y, Zhang H, Zhang H, et al. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules. 2022;27(7):2333. doi:10.3390/molecules27072333
  • FUNGICIDAL COMPOSITIONS. EP1778013B1; 2008.
  • ACETAMIDE COMPOUNDS AS FUNGICIDES. EP1817309B1; 2007.
  • Mixtures containing gamma-cyhalothrin. US7629367B2; 2009.
  • Siddiqui AA, Khan SA, Ali Z, et al. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules. 2015;20(11):20011-20024. doi:10.3390/molecules201119688
  • Dipeptide compounds having fungicidal activity. US6448228B1; 2002.
  • AERU. Chlorimuron-ethyl (Ref: DPX F6025). University of Hertfordshire. Accessed March 11, 2026. [Link]

  • Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. CN107739313B; 2020.
  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. EP2947985A1; 2015.
  • PubChem. N-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. Accessed March 11, 2026. [Link]

  • Cadogan M. Sulfonylurea toxicity. Life in the Fast Lane. Published November 3, 2020. Accessed March 11, 2026. [Link]

  • Thiazide Diuretics. In: StatPearls.
  • Singh S, Singh M, Singh K. Efficacy of chlorimuron-ethyl against weeds in transplanted rice. Indian Journal of Weed Science. 2013;45(2):135-137.
  • Alajarín R, Bonillo B, Gracian D, et al. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank. 2021;2021(2):M1198. doi:10.3390/M1198
  • Forlani G, Giardini A, Ciaramelli C, et al. Sulfonylureas and their use in clinical practice. Archives of Medical Science. 2015;11(4):877-885. doi:10.5114/aoms.2015.53304
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  • Kalra S, Aamir AH, Raza A, et al. Consensus Recommendations on Sulfonylurea and Sulfonylurea Combinations in the Management of Type 2 Diabetes Mellitus – International Task Force. Indian Journal of Endocrinology and Metabolism. 2018;22(1):132. doi:10.4103/ijem.IJEM_556_17

Sources

Troubleshooting & Optimization

troubleshooting low yield in N-(4-amino-3-chlorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Center. As application scientists, we frequently encounter yield bottlenecks when synthesizing halogenated acetanilides. The synthesis of N-(4-amino-3-chlorophenyl)acetamide typically relies on one of two primary pathways: the catalytic reduction of a nitroacetanilide precursor, or the direct regioselective acetylation of a chlorinated diamine[1].

Depending on your chosen route, you will face distinct chemoselectivity challenges. This guide provides field-proven, self-validating protocols to resolve competitive dehalogenation and regioselectivity failures.

Diagnostic Troubleshooting Workflow

Use the decision tree below to isolate the root cause of your low yield based on your synthetic route and in-process analytical data.

TroubleshootingWorkflow Start Low Yield of N-(4-amino-3-chlorophenyl)acetamide Route Which synthesis route are you using? Start->Route Nitro Reduction of N-(3-chloro-4-nitrophenyl)acetamide Route->Nitro Nitro Reduction Amine Acetylation of 2-chloro-1,4-phenylenediamine Route->Amine Direct Acetylation Dehal Is LC-MS showing loss of Chlorine (-34 Da)? Nitro->Dehal Regio Are you seeing multiple mono-acetylated peaks? Amine->Regio Hydrox Is hydroxylamine intermediate accumulating? Dehal->Hydrox No SolDehal Dehalogenation Issue: Switch from Pd/C to Pt/C or add acid/vanadium inhibitors Dehal->SolDehal Yes SolHydrox Incomplete Reduction: Increase H2 pressure, optimize agitation (rpm) Hydrox->SolHydrox Yes OverAc Is diacetamide forming (+42 Da)? Regio->OverAc No SolRegio Regioselectivity Issue: Lower temp to 0°C, leverage C4 amine nucleophilicity Regio->SolRegio Yes SolOver Over-acetylation: Strictly use 0.95 eq Ac2O, add dropwise OverAc->SolOver Yes

Diagnostic workflow for troubleshooting low yield in N-(4-amino-3-chlorophenyl)acetamide synthesis.

FAQ & Troubleshooting: Catalytic Hydrogenation Route

Q1: During the reduction of N-(3-chloro-4-nitrophenyl)acetamide, my LC-MS shows a major byproduct with a mass of -34 Da relative to my target. What is happening?

A1: You are observing hydrodehalogenation . When using highly active catalysts like Palladium on Carbon (Pd/C), the reduction of the nitro group to an electron-rich amine activates the adjacent C-Cl bond. The Pd metal inserts into the C-Cl bond via oxidative addition, substituting the chlorine atom with hydrogen[2]. This not only destroys your target molecule but also generates hydrochloric acid (HCl) in situ, which can poison the catalyst and corrode your reactor[3].

Causality & Solution: To prevent this, you must modulate the electronic properties of the catalyst surface. Switching from Pd/C to Platinum on Carbon (Pt/C) significantly reduces oxidative addition into the C-Cl bond. Alternatively, conducting the hydrogenation in an acidic medium (e.g., adding phosphoric acid) or using interfacial modifiers like sodium metavanadate ( NaVO3​ ) inhibits dehalogenation while allowing nitro reduction to proceed[3][4].

Table 1: Catalyst & Additive Screening for Chloronitrobenzene Reduction

Catalyst SystemAdditive / ModifierConversion (%)Selectivity to Target (%)Dehalogenation (%)
5% Pd/CNone>99< 40> 60
5% Pt/CNone>998515
5% Pd/C NaVO3​ (Interfacial)>99> 95< 5
5% Pt/C H3​PO4​ (Acidic Media)>99> 98< 2
Q2: My reduction reaction stalls, and LC-MS shows a mass corresponding to the hydroxylamine intermediate (+16 Da from target). How do I push it to completion?

A2: The reduction of a nitroarene is a stepwise process. The cleavage of the N-O bond in the hydroxylamine intermediate is often the rate-limiting step. If your reaction is starved of hydrogen due to poor gas-liquid mass transfer, the hydroxylamine will accumulate and strongly adsorb to the catalyst, poisoning it. Solution: Increase your agitation rate (≥800 rpm) to improve hydrogen dissolution, and ensure your reactor pressure is maintained at a minimum of 50 psi.

MechanisticPathway Nitro N-(3-chloro-4-nitrophenyl)acetamide (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso +H2, -H2O Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Target N-(4-amino-3-chlorophenyl)acetamide (Target Product) Hydroxyl->Target +H2, -H2O (Desired) Dehal N-(4-aminophenyl)acetamide (Dehalogenated Byproduct) Hydroxyl->Dehal Direct Dehalogenation Target->Dehal Pd/C Catalysis Excess H2 (Undesired C-Cl Cleavage)

Mechanistic pathway of nitro reduction highlighting the competitive dehalogenation side reaction.

Protocol A: Dehalogenation-Proof Catalytic Hydrogenation

Self-Validating System: The addition of acid prevents the formation of HCl byproduct, keeping the pH stable and ensuring the catalyst remains active for the final N-O cleavage.

  • Preparation: Charge a high-pressure autoclave with N-(3-chloro-4-nitrophenyl)acetamide (1.0 eq) and 5% Pt/C (1 mol% Pt).

  • Inhibitor Addition: Suspend the mixture in Ethanol. Add 0.1 eq of H3​PO4​ to acidify the media. This suppresses the oxidative addition of the C-Cl bond to the metal surface[4].

  • Purging: Seal the reactor. Purge with N2​ three times, followed by H2​ three times to remove all oxygen.

  • Reaction: Pressurize with H2​ to 50 psi (0.34 MPa). Stir vigorously (800-1000 rpm) at 40 °C for 2-4 hours.

  • Validation & Workup: Sample the reaction and run TLC/LC-MS. Once the hydroxylamine peak disappears, vent the reactor safely. Filter the catalyst through a pad of Celite under an inert atmosphere and concentrate the filtrate.

FAQ & Troubleshooting: Direct Acetylation Route

Q3: When acetylating 2-chloro-1,4-phenylenediamine, I get a mixture of regioisomers and diacetylated products. How do I selectively acetylate the correct amine?

A3: This is a classic chemoselectivity issue driven by electronic effects. In 2-chloro-1,4-phenylenediamine, the two amino groups compete for the electrophilic acetic anhydride. Causality: The chlorine atom at C2 exerts a strong electron-withdrawing inductive effect (-I). Because inductive effects diminish rapidly with distance, the C1 amine (ortho to chlorine) is significantly more electron-deficient and less nucleophilic than the C4 amine (meta to chlorine). By maintaining strict stoichiometric control and low temperatures, you can kinetically trap the reaction, allowing the more nucleophilic C4 amine to react exclusively to form N-(4-amino-3-chlorophenyl)acetamide.

Protocol B: Regioselective Acetylation of 2-chloro-1,4-phenylenediamine

Self-Validating System: Sub-stoichiometric reagent usage guarantees that over-acetylation is mathematically restricted, forcing unreacted starting material to remain, which is easily separated via acidic aqueous washes.

  • Preparation: Dissolve 2-chloro-1,4-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Kinetic Control: Chill the solution to 0 °C using an ice bath. Note: Room temperature reactions provide enough thermal energy to overcome the activation barrier for the less nucleophilic C1 amine, ruining regioselectivity.

  • Reagent Addition: Slowly add acetic anhydride (0.95 eq strictly ) dropwise over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour.

  • Validation & Workup: Monitor via LC-MS. The target mono-acetylated product will show an [M+H]+ of 185.0. Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

References

  • Scope of Research on N-(4-amino-3-chlorophenyl)acetamide and Analogues - Benchchem - 1

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - RSC Publishing -2

  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents - 4

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects - CCS Publishing - 3

Sources

optimizing reaction conditions for N-(4-amino-3-chlorophenyl)acetamide derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2). Derivatizing this scaffold presents unique chemoselective and electronic challenges. Below, you will find field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to optimize your reaction conditions.

Core Principles & Reactivity Profile

The chemical scaffold of N-(4-amino-3-chlorophenyl)acetamide offers multiple sites for structural modification, primarily aimed at exploring chemical space to enhance biological efficacy [1]. The molecule contains two nitrogenous sites: a secondary acetamide group at C1 and a primary aniline at C4.

While the primary aniline is the intended target for most derivatizations (such as amidation or alkylation), the adjacent ortho-chlorine atom exerts both steric hindrance and a strong electron-withdrawing inductive effect (-I). This significantly deactivates the aniline's nucleophilicity, often leading to stalled reactions, poor yields, or off-target reactions at the acetamide nitrogen if conditions are pushed too hard.

Chemoselectivity Substrate N-(4-amino-3-chlorophenyl)acetamide (Core Scaffold) Aniline Primary Aniline (-NH2) Target Nucleophile Substrate->Aniline Preferred Acetamide Secondary Amide (-NHAc) Off-Target Site Substrate->Acetamide Hindered Amidation Amidation (EDC/HOBt/DMAP) Aniline->Amidation ReductiveAmination Reductive Amination (NaBH(OAc)3) Aniline->ReductiveAmination SideReaction N-Acylation/Alkylation (Requires Strong Base) Acetamide->SideReaction

Reaction pathways and chemoselectivity for N-(4-amino-3-chlorophenyl)acetamide derivatization.

Troubleshooting Guides & FAQs

Q1: I am trying to form an amide bond at the C4 aniline using standard EDC/HOBt coupling, but my yields are consistently below 20%. How can I drive this reaction to completion? Application Scientist Insight: The low yield is a direct consequence of the ortho-chlorine atom. Standard EDC/HOBt activation forms an HOBt-ester, which is insufficiently reactive to be attacked by an electron-deficient aniline. Solution: You must introduce 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP reacts with the sluggish HOBt-ester to form a highly electrophilic acylpyridinium intermediate. This intermediate is reactive enough to overcome the poor nucleophilicity of the ortho-chloroaniline, driving the reaction to completion [2]. Ensure you use at least 1.0 equivalent of DMAP to maximize the reaction rate.

Q2: During the alkylation of the aniline with an alkyl halide, I observe significant over-alkylation (tertiary amine formation) and some reaction at the acetamide nitrogen. How do I improve chemoselectivity? Application Scientist Insight: Alkyl halides are highly reactive and difficult to control. Once the first alkyl group is added, the resulting secondary amine becomes more nucleophilic than the starting primary amine, leading to rapid over-alkylation. Furthermore, if a strong base (like NaH or KOtBu) is used to force the reaction, the acetamide nitrogen will deprotonate, leading to off-target N-alkylation. Solution: Switch from direct alkylation to reductive amination . By reacting the aniline with an aldehyde to form an imine intermediate, and subsequently reducing it with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3), you strictly limit the reaction to mono-alkylation. NaBH(OAc)3 is mild enough that it will not reduce the acetamide or the aldehyde directly.

Q3: My reaction mixture turns dark brown/black over time, and LC-MS shows multiple high-molecular-weight degradation products. What is happening? Application Scientist Insight: Electron-rich aromatic rings containing primary amines are highly susceptible to air oxidation. They form reactive radical species and quinone-imines that rapidly polymerize, leading to the dark color and complex LC-MS chromatograms. Solution: Degas all solvents by sparging with argon or nitrogen for 15 minutes prior to use. Conduct the reaction under a strict inert atmosphere.

Quantitative Data: Optimization Metrics

The following table summarizes the expected outcomes when transitioning from standard to optimized derivatization conditions for this specific scaffold.

Reaction TypeReagents / ConditionsExpected YieldChemoselectivity (1° Amine vs 2° Amide)Major Byproduct
Direct Amidation EDC, HOBt, DIPEA, DMF, RT< 20%HighUnreacted starting material
Catalyzed Amidation EDC, HOBt, DMAP , MeCN, RT85 - 92%HighMinimal (Trace urea)
Direct Alkylation R-Br, K2CO3, DMF, 60 °C30 - 40%PoorDialkylated tertiary amine
Reductive Amination R-CHO, NaBH(OAc)3, DCE, RT75 - 85%ExcellentTrace alcohol (aldehyde reduction)
Experimental Protocols
Protocol A: Chemoselective Amidation of Electron-Deficient Anilines

Self-Validating Mechanism: The use of DMAP ensures the formation of the transient acylpyridinium ion. If the reaction stalls, TLC will show unconsumed HOBt-ester (visible under UV), indicating either insufficient DMAP or that adventitious moisture has quenched the highly reactive intermediate.

  • Activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.2 eq) in anhydrous acetonitrile (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (0.1 eq). Stir at room temperature for 15 minutes.

  • Catalysis: Add DMAP (1.0 eq) to the mixture. The solution may change color slightly (often pale yellow) as the acylpyridinium complex forms.

  • Coupling: Add N-(4-amino-3-chlorophenyl)acetamide (1.0 eq) in one portion. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the HCl salt from the EDC.

  • Monitoring: Stir at room temperature for 12-18 hours. Monitor via LC-MS. The mass of the desired product should be [M+H]+ = Acid Mass + 184.62 - 18.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove DMAP and DIPEA), saturated aqueous NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Activate Carboxylic Acid (EDC + HOBt in MeCN) Step2 2. Form Acylpyridinium Ion (Add DMAP) Step1->Step2 Step3 3. Add Aniline Substrate (N-(4-amino-3-chlorophenyl)acetamide) Step2->Step3 Step4 4. Monitor via LC-MS (Check for desired mass) Step3->Step4 Step5 5. Workup & Purification (Aqueous wash, Column Chromatography) Step4->Step5

Step-by-step workflow for the amidation of sterically hindered, electron-deficient anilines.

Protocol B: Mono-alkylation via Reductive Amination

Self-Validating Mechanism: The imine formation step is analytically distinct. By checking the LC-MS before adding the reducing agent, you can confirm the complete consumption of the starting aniline and the presence of the imine mass [M+H]+ = (Aniline Mass + Aldehyde Mass) - 18. If the imine has not fully formed, adding NaBH(OAc)3 will prematurely reduce the unreacted aldehyde to an alcohol, permanently stalling the reaction.

  • Imine Formation: Dissolve N-(4-amino-3-chlorophenyl)acetamide (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 to 4 hours at room temperature under argon.

  • Analytical Check: Pull a 5 µL aliquot for LC-MS to verify complete imine formation.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to control hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench carefully with saturated aqueous NaHCO3 until gas evolution completely ceases. Extract with dichloromethane (3x), dry over MgSO4, and concentrate in vacuo.

(Note: For highly selective acylation of primary anilines over secondary amides where traditional chemical methods fail, emerging chemoenzymatic processes utilizing specialized activating agents can also be explored [3].)

References
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes Source: RSC Advances (RSC Publishing) URL: [Link]

identifying common impurities in N-(4-amino-3-chlorophenyl)acetamide products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis, isolation, and impurity profiling of N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2). As an intermediate critical to the synthesis of complex heterocyclic compounds and pharmaceuticals, maintaining its structural integrity is paramount.

This guide provides researchers with field-proven methodologies to identify, resolve, and prevent common synthetic and degradative impurities.

Impurity Generation Pathways

Understanding the causality behind impurity formation is the first step in troubleshooting. The synthesis of N-(4-amino-3-chlorophenyl)acetamide typically involves the selective acetylation of a diamine precursor or the nitration and subsequent reduction of an acetanilide 1[1]. Deviations in reaction kinetics, stoichiometry, or environmental exposure lead to specific, predictable byproducts.

Impurity_Pathways SM Starting Material (2-chloro-1,4-phenylenediamine) Target Target Product N-(4-amino-3-chlorophenyl)acetamide SM->Target Selective Acetylation (Controlled eq. Ac2O) Regio Regioisomer Impurity (Ortho-acetylation) SM->Regio Non-selective Acetylation Diacetyl Over-acetylation Impurity (Diacetamide) Target->Diacetyl Excess Ac2O / High Temp Dimer Oxidation Impurity (Azo Dimer) Target->Dimer Air Oxidation / Light Exposure Hydrolysis Hydrolysis Impurity (Deacetylation) Target->Hydrolysis Harsh Acidic/Basic Workup (H2O) Hydrolysis->SM Reverts to SM

Mechanistic pathways leading to common impurities in N-(4-amino-3-chlorophenyl)acetamide synthesis.

Quantitative Impurity Profiling Data

To facilitate rapid identification during quality control, the following table summarizes the expected analytical signatures of the target compound and its most common impurities.

Impurity TypeChemical DescriptionExpected m/z [M+H]⁺Relative Retention Time (RRT)Diagnostic Feature (NMR/UV)
Target Product N-(4-amino-3-chlorophenyl)acetamide1851.00¹H NMR: CH₃ singlet at δ 2.08 ppm; Ar-H doublet at δ 6.82 ppm 1[1].
Starting Material 2-chloro-1,4-phenylenediamine143~0.4 - 0.6Highly polar; elutes near the solvent front in RP-HPLC.
Over-acetylation N,N'-(2-chloro-1,4-phenylene)diacetamide227~1.3 - 1.5+42 Da mass shift; loss of broad primary NH₂ NMR signal.
Regioisomer N-(4-amino-2-chlorophenyl)acetamide185~0.9 - 1.1Identical mass; altered aromatic proton coupling constants.
Oxidation Dimer Azo / Azoxy derivatives>360>1.8Highly lipophilic; visible absorbance (yellow/brown color).

Self-Validating Analytical Protocol: LC-MS/UV-DAD

To accurately resolve these impurities, a robust High-Performance Liquid Chromatography (HPLC) method is essential 1[1]. This protocol is designed as a self-validating system: by utilizing orthogonal detection (UV Diode Array and MS), researchers can differentiate between isomers (which share a mass but have distinct UV spectra) and degradants.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of MS-grade Water and Acetonitrile to a final concentration of 1 mg/mL.

    • Causality: This solvent ratio prevents solvent-front peak distortion for early-eluting polar diamines while ensuring total dissolution of lipophilic azo dimers.

  • Column Selection: Utilize a reversed-phase C18 column (e.g., Waters XBridge C18, 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase System:

    • Buffer A: 0.1% Formic Acid in MS-grade H₂O.

    • Buffer B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent. It suppresses the ionization of residual silanols on the stationary phase (preventing peak tailing of the primary amines) while simultaneously promoting [M+H]⁺ protonation for positive-mode Electrospray Ionization (ESI+).

  • Gradient Elution Program (Flow Rate: 0.4 mL/min):

    • 0.0 - 1.0 min: 5% B (Isocratic hold to trap polar diamines).

    • 1.0 - 7.0 min: 5% → 60% B (Shallow linear ramp to baseline-resolve the target from its regioisomer).

    • 7.0 - 9.0 min: 60% → 95% B (Aggressive column wash to elute late-eluting oxidation dimers).

    • 9.0 - 11.0 min: 5% B (Re-equilibration).

  • Detection Parameters:

    • UV-DAD: Scan 210 nm - 400 nm. Extract at 254 nm for general aromatic tracking.

    • MS: ESI+ mode, scanning m/z 100 - 600.

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity at m/z 227. What is this, and how do I prevent it? A: The target compound (C₈H₉ClN₂O) has a molecular weight of 184.62, yielding an [M+H]⁺ of m/z 185 2[2]. A peak at m/z 227 represents a +42 Da mass shift, which is the classic signature of over-acetylation. Mechanism: During synthesis, the primary amine at the 4-position is the intended target. However, the amine at the 1-position (ortho to the chlorine) is also nucleophilic. If the stoichiometric ratio of the acetylating agent exceeds 1.0 equivalent, or if the reaction temperature is not strictly controlled, this second amine reacts to form N,N'-(2-chloro-1,4-phenylene)diacetamide. Solution: Strictly control the molar equivalents of acetic anhydride. Lower the reaction temperature (0-5°C) to maximize the kinetic differentiation between the highly reactive para-amine and the sterically hindered ortho-amine.

Q2: I have a peak with the correct mass (m/z 185) but a slightly different retention time. Is my product degrading? A: You are likely observing a regioisomer, specifically N-(4-amino-2-chlorophenyl)acetamide, rather than a degradation product. Mechanism: If acetylation occurs at the sterically hindered amine instead of the intended para-amine, the resulting isomer will possess the exact same mass and chemical formula. Troubleshooting: To definitively validate this, isolate the impurity and perform ¹H NMR. In the correct target, the methyl protons of the acetamide group appear as a singlet around δ 2.08 ppm, and the aromatic proton at position 5 appears as a doublet at approximately δ 6.82 ppm (J = 8.4 Hz) 1[1]. The regioisomer will exhibit a completely different aromatic splitting pattern due to the altered spatial arrangement of the protons.

Q3: My isolated product is turning brown over time, and HPLC shows a broad, late-eluting peak. What is happening? A: This is a classic symptom of oxidative degradation. Mechanism: The free primary amine on the N-(4-amino-3-chlorophenyl)acetamide scaffold is electron-rich and highly susceptible to air oxidation, especially in the presence of light or trace transition metals. This leads to the formation of highly conjugated, lipophilic azo or azoxy dimers. Solution: Store the final product sealed in a dry environment at 2-8°C 2[2], ideally purged with an inert gas (Argon or N₂). Avoid harsh basic workups during extraction, as high pH accelerates the oxidation of anilines.

References

Sources

mitigating side reactions during the synthesis of N-phenylacetamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-phenylacetamide (acetanilide). This guide is designed for researchers and drug development professionals seeking to optimize their acetylation workflows. By understanding the mechanistic causality behind common side reactions—such as diacetylation, oxidation, and hydrolysis—you can engineer your protocols to achieve high-purity yields consistently.

Mechanistic Overview of Side Reactions

Before troubleshooting, it is critical to visualize the competing pathways in the acetylation of aniline. The desired nucleophilic acyl substitution must outcompete both the hydrolysis of the acylating agent and the over-acylation of the product.

ReactionPathways Aniline Aniline (Starting Material) Acetanilide N-phenylacetamide (Desired Product) Aniline->Acetanilide + Ac2O Controlled Conditions Oxidation Colored Tars (Oxidation) Aniline->Oxidation Air/Light Exposure Ac2O Acetic Anhydride (Acylating Agent) Hydrolysis Acetic Acid (Hydrolysis) Ac2O->Hydrolysis Excess H2O Diacetyl N,N-diacetylaniline (Diacetylation) Acetanilide->Diacetyl Excess Ac2O High Heat

Reaction network for aniline acetylation, highlighting the desired pathway and side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I detecting N,N-diacetylaniline (diacetylation) in my final product, and how can I suppress this over-acylation? A: Diacetylation occurs when the mono-acetylated product (N-phenylacetamide) undergoes a secondary nucleophilic attack on the acylating agent. Although the amide nitrogen is significantly less nucleophilic than the primary amine due to resonance stabilization with the carbonyl group,1[1]. Mitigation: Maintain a strict stoichiometric ratio (1.0 to 1.1 equivalents of acetic anhydride) and avoid unnecessary heating once the initial exothermic reaction subsides[1].

Q2: My crude crystals are brown or black instead of white. What causes this discoloration, and how is it resolved? A: Discoloration is a classic symptom of aniline oxidation. Aniline is highly susceptible to air and light oxidation, forming colored azo compounds and polymeric tars. If your starting aniline is yellow or brown, it has already oxidized and should be distilled prior to use. Mitigation: If discoloration persists in the crude product,1[1].

Q3: Despite complete consumption of aniline, my isolated yield is low. Could side reactions be consuming my reagents? A: Yes. If water is present in excess without proper pH control, or if reagents are exposed to atmospheric moisture,2, effectively quenching your electrophile before it can react with aniline[2]. Mitigation: Utilizing glacial acetic acid as a solvent or employing an aqueous sodium acetate buffer system minimizes these hydrolytic side reactions by tightly controlling the reaction environment[2].

Self-Validating Experimental Protocol: Aqueous Acetylation

This protocol utilizes an aqueous system with a sodium acetate buffer (the Lumiere-Barbier method) to tightly control the nucleophilicity of the amine. This specific sequence prevents diacetylation and oxidation while minimizing the use of harsh organic solvents. The protocol is designed as a self-validating system, meaning observable physical changes confirm the success of each step without immediate need for complex analytics.

Workflow Step1 1. Dissolution Aniline + HCl + H2O Step2 2. Acylation Prep Add Acetic Anhydride Step1->Step2 Forms Anilinium Ion Step3 3. Buffering Add Sodium Acetate Step2->Step3 Immediate Addition Step4 4. Crystallization Ice Bath Cooling Step3->Step4 Exothermic Reaction Step5 5. Isolation Vacuum Filtration Step4->Step5 Precipitates Product

Step-by-step experimental workflow for the aqueous acetylation of aniline.

Step-by-Step Methodology
  • Dissolution (Protonation): In a 125 mL Erlenmeyer flask, suspend 500 mg (5.37 mmol) of aniline in 14 mL of deionized water. Add 0.45 mL of concentrated hydrochloric acid (37% w/w) and swirl.

    • Causality & Validation: The immiscible aniline droplets will disappear, forming a clear solution of water-soluble anilinium chloride. This confirms complete protonation, temporarily protecting the amine from premature oxidation[3].

  • Buffer Preparation: In a separate vial, dissolve 530 mg of sodium acetate in 3 mL of deionized water.

  • Acylation Setup: Add 0.6 mL (6.35 mmol, ~1.18 eq) of acetic anhydride to the anilinium chloride solution.

    • Causality & Validation: Acetic anhydride is largely insoluble in water and will form a separate layer. Because the amine is currently protonated (non-nucleophilic), no immediate reaction occurs. Acetic anhydride hydrolyzes very slowly in cold water, allowing the subsequent acetylation step to outcompete hydrolysis[3].

  • Deprotonation & Reaction: Immediately pour the sodium acetate buffer into the reaction flask and swirl vigorously.

    • Causality & Validation: The acetate ion acts as a mild base, deprotonating the anilinium ion back into the highly nucleophilic free aniline, which instantly attacks the acetic anhydride. The reaction is highly exothermic, and the sudden precipitation of white N-phenylacetamide validates a successful nucleophilic acyl substitution[3].

  • Isolation: Cool the flask in an ice bath for 10 minutes to maximize crystallization. Collect the solid via vacuum filtration, washing with a small volume of ice-cold water to remove residual acetic acid and sodium salts.

  • Purification & Final Validation: Recrystallize from boiling water. A sharp melting point of 113-115 °C confirms the absolute absence of diacetylated or oxidized impurities[4].

Quantitative Reagent Parameters

The following table summarizes the critical stoichiometric and physical parameters required to maintain reaction equilibrium and troubleshoot deviations.

ParameterAnilineAcetic AnhydrideN-phenylacetamide
Role Nucleophile (Limiting Reagent)Electrophile (Slight Excess)Target Product
Molar Mass 93.13 g/mol 102.09 g/mol 135.17 g/mol
Equivalents 1.0 eq1.1 - 1.2 eqN/A
Melting Point -6 °C-73 °C113-115 °C
Troubleshooting Metric Discoloration indicates air/light oxidationHydrolyzes rapidly in unbuffered waterLow MP indicates diacetylation/impurities

References

  • 1: Acetylation of Aniline (Experiment) Source: Chemistry LibreTexts URL:[Link]

  • Understanding the Role of Glacial Acetic Acid in Acetanilide Synthesis and Its Benefits Source: YSXL Glacial Acetic Acid URL:[Link]

Sources

Technical Support Center: N-(4-amino-3-chlorophenyl)acetamide Solubility Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2). This compound presents classic solubility barriers frequently encountered in halogenated arylacetamides[1]. Its structural triad—a primary aniline group, an electron-withdrawing chloro substituent, and an acetamide moiety—drives strong intermolecular hydrogen bonding and high lipophilicity.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot and overcome these thermodynamic and kinetic solubility barriers.

Diagnostic Workflow

SolLogic A Poor Aqueous Solubility N-(4-amino-3-chlorophenyl)acetamide B Assess Physicochemical Properties (Melting Point, LogP, pKa) A->B C High Melting Point (>150°C) Planar Crystal Packing B->C XRD/DSC Analysis D High Lipophilicity Hydrophobic Solvation Barrier B->D Partition Coefficient E Chemical Modification: Disrupt Planarity (N-alkylation) C->E If structure mod allowed F Formulation Approach: Amorphous Solid Dispersion C->F If API is locked D->F Neutral pH required G Salt Formation (Protonate 4-amino group) D->G pH < pKa

Decision matrix for resolving solubility issues based on physicochemical properties.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N-(4-amino-3-chlorophenyl)acetamide exhibit such poor aqueous solubility despite having polar functional groups? A1: The poor solubility is a thermodynamic consequence of its crystal packing energy. While the acetamide and aniline groups are polar, they engage in highly ordered, planar intermolecular hydrogen bonding (amide-amide and amine-amide networks) in the solid state[2]. The electron-withdrawing chlorine atom at the 3-position further increases the lipophilicity (LogP) of the phenyl ring[1]. Consequently, the energy required to break the crystal lattice (enthalpy of fusion) far exceeds the hydration energy provided by the aqueous medium.

Q2: If chemical modification of the scaffold is permitted, what is the most effective strategy to improve solubility without drastically altering the pharmacophore? A2: The most effective approach is the "Aufheben" strategy—disrupting molecular planarity to lower the crystal packing energy[2]. Introducing a methyl group on the amide nitrogen (N-methylation) or adding steric bulk at the ortho-position forces a dihedral twist in the molecule. This prevents the flat aromatic rings from stacking efficiently, significantly lowering the melting point and increasing thermodynamic aqueous solubility, even if overall lipophilicity slightly increases[3].

Q3: If the API structure is locked, how do we formulate it to achieve biologically relevant concentrations? A3: Amorphous Solid Dispersions (ASDs) or inclusion complexes are the gold standards[4]. By trapping the API in a high-energy amorphous state using polymers like Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC), you bypass the crystal lattice energy barrier[5]. The polymer chains form hydrogen bonds with the API's acetamide group, sterically hindering the molecules from re-associating into a crystalline lattice and maintaining a supersaturated state in solution[6].

Section 2: Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system . This ensures data integrity and prevents common formulation errors, such as mistaking kinetic supersaturation for thermodynamic equilibrium.

ProtocolFlow S1 1. API & Polymer Dissolution in Co-solvent S2 2. Spray Drying (Rapid Evaporation) S1->S2 S3 3. Secondary Drying (Remove Residuals) S2->S3 S4 4. PXRD/DSC Validation (Self-Validation) S3->S4

Step-by-step workflow for generating and validating an amorphous solid dispersion.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality & Design: To accurately determine true solubility, the system must reach thermodynamic equilibrium. Kinetic assays (solvent shift) often overestimate solubility due to transient supersaturation.

  • Saturation: Add an excess of N-(4-amino-3-chlorophenyl)acetamide (e.g., 10 mg) to 1 mL of target aqueous buffer (pH 1.2, 4.5, 6.8).

  • Equilibration: Agitate at 37°C for 48 hours. (Rationale: Halogenated anilines can form metastable polymorphs; 48 hours ensures conversion to the most stable, lowest-solubility thermodynamic form).

  • Separation: Centrifuge at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Self-Validation Step (Critical): Recover the residual solid from the pellet and analyze it via Powder X-Ray Diffraction (PXRD). If the PXRD pattern differs from the starting API, a solvent-mediated polymorphic transition or hydrate formation has occurred. The measured solubility applies to this new phase, not the original API[3].

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Design: Spray drying rapidly evaporates the solvent, kinetically trapping the API and polymer in a homogenous amorphous mixture before crystallization can occur[6].

  • Solution Preparation: Dissolve the API and PVP-K30 (1:3 w/w ratio) in a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v). (Rationale: The pyrrolidone carbonyl of PVP acts as a strong hydrogen bond acceptor for the API's aniline -NH2, preventing self-assembly).

  • Atomization & Drying: Spray the solution through a nozzle at an inlet temperature of 80°C and an aspirator rate of 100%.

  • Secondary Drying: Place the collected powder in a vacuum desiccator for 24 hours to remove residual solvent.

  • Self-Validation Step (Critical): Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The absence of the API's characteristic sharp melting endotherm and the presence of a single glass transition temperature (Tg) validates that a true, single-phase amorphous dispersion has been achieved[6].

Section 3: Quantitative Data Summary

Table 1: Comparative Efficacy of Solubility Enhancement Strategies for Halogenated Arylacetamides

StrategyMechanism of ActionTypical Solubility IncreaseStability & Caveats
N-Alkylation (Chemical) Disrupts planar crystal packing and intermolecular H-bonding[2].10x to 50xPermanent; alters target binding affinity and pharmacokinetics.
Salt Formation (HCl/Mesylate) Ionizes the 4-amino group[5]. (Note: The 3-chloro group lowers the aniline pKa to ~3.5-4.0, requiring strong counterions).5x to 20x (pH dependent)High risk of disproportionation or precipitation at neutral pH.
Amorphous Solid Dispersion Bypasses the crystal lattice energy barrier entirely[6].50x to 100x (Supersaturation)Metastable; requires rigorous moisture protection to prevent recrystallization.
Cyclodextrin Complexation Hydrophobic encapsulation of the chlorophenyl ring[4].5x to 15xBulky formulation; limited by the host cavity size and API molecular weight.
References
  • Benchchem. Scope of Research on N-(4-amino-3-chlorophenyl)acetamide and Analogues.1

  • PMC (National Institutes of Health). Drug Solubility: Importance and Enhancement Techniques.4

  • Global Scholarly Communication Online Press. A review on solubility enhancement technique for pharmaceutical drugs.5

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.6

  • Journal of Medicinal Chemistry (ACS Publications). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability.2

  • SciSpace. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.3

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how to prevent diacylation side products in N-(4-amino-3-chlorophenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to preventing diacylation side products in reactions involving N-(4-amino-3-chlorophenyl)acetamide.

Technical Support Center: Selective Acylation of N-(4-amino-3-chlorophenyl)acetamide

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the selective N-acylation of N-(4-amino-3-chlorophenyl)acetamide, a critical intermediate in pharmaceutical and materials science. Our focus is to address a common and often frustrating challenge: the formation of diacylation side products. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired mono-acylated product.

Understanding the Core Challenge: Mono- vs. Diacylation

The substrate, N-(4-amino-3-chlorophenyl)acetamide, possesses two nitrogen atoms with differing nucleophilicity: a primary aromatic amine (-NH₂) and a significantly less nucleophilic amide nitrogen (-NHAc). The primary amine is the desired site of acylation. However, under certain conditions, a second acyl group can be added to the amide nitrogen, leading to the formation of an undesired N,N-diacylated imide byproduct.

The primary amine is electron-rich and readily attacks the electrophilic acylating agent. The amide nitrogen, however, has its lone pair of electrons delocalized by resonance with the adjacent carbonyl group, rendering it much less reactive. Diacylation only occurs when reaction conditions are harsh enough to force the less favorable second acylation.

Figure 1. Competing reaction pathways for the acylation of N-(4-amino-3-chlorophenyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My analysis shows a significant percentage of a diacylated byproduct. What are the most likely causes?

This is the most common issue and typically stems from one or more of the following factors:

  • Excess Acylating Agent: Using a large excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) creates a high concentration of the electrophile. Once the more reactive primary amine has been consumed, the acylating agent will begin to react with the less nucleophilic amide nitrogen.

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy to overcome the higher energy barrier for the second acylation of the amide nitrogen. While heating can increase the reaction rate, it often does so at the expense of selectivity.[1][2][3][4] Lower temperatures favor the formation of the kinetic product (monoacylation), while higher temperatures can lead to the thermodynamic product (diacylation).[1]

  • Inappropriate Base or Catalyst: While a base is often necessary to neutralize the acid byproduct (like HCl or acetic acid), its choice is critical.[5][6] Strong bases, such as triethylamine, can deprotonate the amide proton, significantly increasing its nucleophilicity and making it a prime target for a second acylation.[7]

  • Prolonged Reaction Times: Even under seemingly mild conditions, allowing the reaction to proceed for an extended period after the starting material is consumed can lead to the slow accumulation of the diacylated side product.

Q2: How can I optimize reagent stoichiometry to prevent diacylation?

Precise control over stoichiometry is your primary tool for ensuring selectivity. The goal is to provide just enough acylating agent to react with the primary amine without a significant excess remaining to drive the secondary reaction.

Recommended Strategy: Controlled Addition

  • Molar Ratio: Use a slight excess, typically 1.05 to 1.2 molar equivalents , of the acylating agent. This ensures full conversion of the starting material without leaving a large, problematic excess.

  • Slow Addition: Instead of adding the acylating agent all at once, add it dropwise to a cooled solution of the amine over a period of 15-30 minutes. This maintains a low instantaneous concentration of the electrophile, heavily favoring reaction at the more nucleophilic primary amine site.

Acylating AgentRecommended Molar EquivalentsNotes
Acetyl Chloride1.05 - 1.15Highly reactive. Generates HCl, requiring a base like pyridine.
Acetic Anhydride1.10 - 1.20Less reactive than acetyl chloride. Generates acetic acid.
Benzotriazole-activated Acyl Donors1.0 - 1.1Offers higher selectivity under milder conditions.[8][9]
Q3: What is the role of pyridine in this reaction, and can it cause problems?

Pyridine is a commonly used reagent in acylation reactions, where it serves two essential functions.[5][6][10][11][12]

  • Acid Scavenger: When using acyl halides like acetyl chloride, one equivalent of HCl is produced. Pyridine is a weak base that neutralizes this acid, preventing it from protonating the starting amine, which would render it non-nucleophilic.[5][6]

  • Nucleophilic Catalyst: Pyridine can react with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt.[13][14] This intermediate is a more potent acylating agent than the anhydride itself, which can accelerate the reaction. This is particularly enhanced by catalysts like 4-Dimethylaminopyridine (DMAP).[13]

Troubleshooting Pyridine Use: While beneficial, using a large excess of pyridine or a stronger base can shift the equilibrium towards deprotonation of the amide, increasing the risk of diacylation. Typically, using pyridine as the solvent or in a slight excess (2-3 equivalents) is sufficient.

Figure 2. Catalytic role of pyridine in activating an acylating agent.

Q4: Are there alternative methods if I still struggle with selectivity?

Yes. If optimizing stoichiometry, temperature, and base selection is insufficient, consider a change in methodology.

Alternative 1: Acylation Under Acidic Conditions

This is a powerful chemoselective technique. In a sufficiently acidic medium (e.g., using trifluoroacetic acid or HCl in acetic acid), the primary aromatic amine, being the more basic site, will be protonated to form an ammonium salt (-NH₃⁺).[15] This protonated group is no longer nucleophilic and will not react with the acylating agent. The much less basic amide nitrogen remains largely unprotonated and is also unreactive. This strategy is more commonly employed to achieve selective O-acylation in the presence of an amine, but the principle of deactivating the more reactive site via pH control is a cornerstone of organic synthesis.[15]

Alternative 2: Use of Protecting Groups

In complex syntheses, employing a protecting group strategy is standard practice.[16] For a molecule with two different amine functionalities, one could be selectively protected before carrying out the desired reaction on the other. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which form carbamates that are non-nucleophilic.[17][18] This approach adds steps to the synthesis (protection and deprotection) but offers unparalleled control over selectivity.

Optimized Experimental Protocol: Selective Mono-Acylation

This protocol is designed to maximize the yield of the mono-acylated product while minimizing diacylation.

G start Dissolve Substrate & Pyridine in DCM cool Cool to 0 °C (Ice Bath) start->cool add_reagent Add Acetyl Chloride (1.1 eq) in DCM Dropwise over 20 min cool->add_reagent react Stir at 0 °C for 1h, then Warm to RT Monitor by TLC add_reagent->react workup Begin Aqueous Workup react->workup wash_hcl Wash with 1M HCl (aq) (Removes Pyridine) workup->wash_hcl wash_bicarb Wash with sat. NaHCO3 (aq) (Removes Excess Acid) wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry evaporate Filter and Evaporate Solvent dry->evaporate purify Purify Crude Product (Recrystallization) evaporate->purify end Pure Mono-Acylated Product purify->end

Figure 3. Standard experimental workflow for selective mono-acylation.

Materials:

  • N-(4-amino-3-chlorophenyl)acetamide (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Pyridine (2.0 - 3.0 eq)

  • Acetyl Chloride (1.1 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-(4-amino-3-chlorophenyl)acetamide (1.0 eq) and pyridine (2.5 eq) in anhydrous DCM.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Dilute acetyl chloride (1.1 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for one hour. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl to remove pyridine.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine to remove residual water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure mono-acylated product.

References

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It.
  • Benchchem. Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • ECHEMI. What are the roles of pyridine and DCM in the acylation of an alcohol?.
  • Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?.
  • Vedantu. (2026, February 17). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
  • Allen. What is the role of pyridine in the acelation reaction of amines?.
  • ResearchGate. (2017, March 23). What is the most efficient method to protect aromatic amines. apart from acetylation?.
  • Lingaas, E. O., et al. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PMC.
  • Organic Chemistry Portal. Protective Groups.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • ResearchGate. The effect of temperature on selectivity of acetylation. The yields of....
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours..
  • Chem-Station Int. Ed. (2014, April 3). Acyl Protective Groups.
  • ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach.
  • Benchchem. N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2.
  • Katritzky, A. R., et al. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Beilstein Journal of Organic Chemistry. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.
  • Benchchem. Troubleshooting "3-Epiglochidiol diacetate" synthesis side reactions.
  • Semantic Scholar. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti.

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Technical Support Center: Optimal Catalyst Selection for N-(4-amino-3-chlorophenyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-amino-3-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific chemical transformation. Our goal is to empower you with the knowledge to select the optimal catalysts and reaction conditions for achieving high yield and purity in your experiments.

Overview of N-(4-amino-3-chlorophenyl)acetamide Synthesis

N-(4-amino-3-chlorophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] The most common synthetic route involves a two-step process:

  • Reduction of a Nitro Group: The synthesis typically starts with the reduction of a nitro-substituted precursor, such as 2-chloro-4-nitroaniline, to form the corresponding aniline derivative.

  • Acetylation of the Amino Group: The resulting aniline is then acetylated to yield the final product, N-(4-amino-3-chlorophenyl)acetamide.

The efficiency and selectivity of each step are highly dependent on the choice of catalyst and reaction conditions. This guide will focus on providing a comprehensive overview of catalyst selection for both the reduction and acetylation steps.

Catalyst Selection for the Reduction of 2-Chloro-4-nitroaniline

The reduction of the nitro group in 2-chloro-4-nitroaniline to an amino group is a critical step. The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint.

Comparison of Common Catalytic Systems
Catalyst SystemAdvantagesDisadvantagesKey Considerations & Scientific Rationale
Heterogeneous Catalysis (e.g., H₂/Pd-C) - High efficiency and clean reaction profile.- Catalyst can be recovered and reused.- Generally produces high yields.[3]- Requires specialized hydrogenation equipment.- Potential for over-reduction or dehalogenation.- Flammability hazard of H₂ gas.The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen across the nitro group. It's crucial to control the reaction pressure and temperature to prevent the reduction of the aromatic ring or the cleavage of the C-Cl bond (hydrodechlorination).
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl) - Cost-effective and readily available reagents.[3][4]- Robust and tolerant to various functional groups.- Often used in industrial-scale synthesis.[5]- Generates stoichiometric amounts of metal waste.- Harsh acidic conditions may not be suitable for sensitive substrates.- Work-up can be cumbersome due to the formation of metal salts.These reactions proceed via single electron transfer from the metal to the nitro group in an acidic medium. The in-situ generated protons facilitate the reduction. Iron is often preferred over tin due to its lower cost and less toxic waste.[5]
Transfer Hydrogenation (e.g., Formic acid/Pd-C) - Avoids the use of high-pressure hydrogen gas.- Milder reaction conditions compared to metal/acid systems.- Formic acid is an inexpensive and readily available hydrogen donor.- May require higher catalyst loading.- Reaction kinetics can be slower.In this system, formic acid decomposes on the palladium surface to provide hydrogen in situ, which then reduces the nitro group. This method offers a safer alternative to using gaseous hydrogen.
Troubleshooting Guide: Reduction Step

Q: My reduction reaction is sluggish or incomplete. What should I do?

A:

  • Catalyst Activity: Ensure your catalyst is active. For heterogeneous catalysts like Pd/C, ensure it has not been poisoned. For metal/acid systems, activating the metal surface (e.g., with dilute acid) can be beneficial.[5]

  • Reagent Stoichiometry: For metal/acid systems, ensure a sufficient excess of the metal and acid is used.

  • Reaction Temperature: Gently heating the reaction can increase the rate, but be cautious of potential side reactions.

  • Solvent Choice: Ensure your starting material is soluble in the chosen solvent system. Common solvents include ethanol, ethyl acetate, and acetic acid.[5]

Q: I am observing dehalogenation (loss of the chlorine atom) as a side product. How can I prevent this?

A:

  • Catalyst Choice: Some catalysts are more prone to causing dehalogenation. Consider using a less active catalyst or a different reduction method.

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help minimize dehalogenation when using H₂/Pd-C.

  • Additives: In some cases, adding a catalyst poison like quinoline can selectively inhibit dehalogenation.

DOT Diagram: Decision-Making for Reduction Catalyst Selection

ReductionCatalystSelection Start Select Reduction Catalyst for 2-Chloro-4-nitroaniline Equipment High-Pressure Hydrogenation Equipment Available? Start->Equipment SubstrateSensitivity Substrate Sensitive to Harsh Acidic Conditions? Equipment->SubstrateSensitivity No H2_PdC Use H₂/Pd-C Equipment->H2_PdC Yes SafetyConcerns Concerns about H₂ Flammability? SubstrateSensitivity->SafetyConcerns Yes Fe_HCl Use Fe/HCl or SnCl₂/HCl SubstrateSensitivity->Fe_HCl No SafetyConcerns->Fe_HCl No TransferHydrogenation Consider Transfer Hydrogenation (e.g., Formic Acid/Pd-C) SafetyConcerns->TransferHydrogenation Yes

Caption: Decision tree for selecting a reduction catalyst.

Catalyst and Reagent Selection for the Acetylation of 3-Chloro-4-aminoaniline

The acetylation of the amino group is the final step in the synthesis. This reaction is typically straightforward, but the choice of acetylating agent and catalyst can influence the reaction rate and purity of the final product.

Common Acetylating Agents and Catalytic Conditions
Acetylating AgentCatalyst/BaseAdvantagesDisadvantagesKey Considerations & Scientific Rationale
Acetic Anhydride Weak base (e.g., NaHCO₃, NaOAc) or Acid catalyst (e.g., Acetic Acid)- Readily available and inexpensive.[6]- High reactivity.- Reaction is often fast at room temperature.[7]- Can be corrosive and moisture-sensitive.- Exothermic reaction requires careful addition.Acetic anhydride is a highly electrophilic acetylating agent. A base is often used to neutralize the acetic acid byproduct, driving the reaction to completion.[8] In some cases, a catalytic amount of acid can also promote the reaction.[7]
Acetyl Chloride Stoichiometric base (e.g., Pyridine, Triethylamine)- Highly reactive, often leading to rapid and complete conversion.- Highly corrosive and moisture-sensitive, releases HCl gas.- Requires a stoichiometric amount of base to neutralize HCl.[9]Acetyl chloride is more reactive than acetic anhydride. The use of a non-nucleophilic base like pyridine or triethylamine is essential to scavenge the HCl generated, which would otherwise protonate the starting aniline, deactivating it towards further reaction.[10][11]
Troubleshooting Guide: Acetylation Step

Q: The acetylation reaction is incomplete, and I see starting material remaining.

A:

  • Reagent Purity: Ensure your acetylating agent (acetic anhydride or acetyl chloride) is not hydrolyzed due to moisture. Use fresh or properly stored reagents.

  • Base Stoichiometry: If using acetyl chloride, ensure at least a stoichiometric equivalent of base is used to neutralize the HCl produced.

  • Reaction Temperature: While many acetylations proceed at room temperature, gentle heating may be required for less reactive anilines.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used. Ensure your starting material is soluble.[6]

Q: I am observing the formation of a di-acetylated byproduct.

A:

  • Reaction Conditions: Over-acetylation can occur under harsh conditions (e.g., high temperature, prolonged reaction time, or a large excess of the acetylating agent).

  • Control Stoichiometry: Use a controlled amount of the acetylating agent (typically 1.05-1.2 equivalents).

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

DOT Diagram: Acetylation Workflow

AcetylationWorkflow Start Start: 3-Chloro-4-aminoaniline Dissolve Dissolve in Aprotic Solvent (e.g., DCM, THF) Start->Dissolve AddBase Add Base (e.g., Pyridine, TEA for Acetyl Chloride) (e.g., NaHCO₃ for Acetic Anhydride) Dissolve->AddBase AddReagent Slowly Add Acetylating Agent (Acetic Anhydride or Acetyl Chloride) at 0°C to RT AddBase->AddReagent Stir Stir at Room Temperature (Monitor by TLC) AddReagent->Stir Workup Aqueous Work-up (e.g., wash with NaHCO₃, brine) Stir->Workup Isolate Isolate and Purify Product (Recrystallization or Chromatography) Workup->Isolate Product End: N-(4-amino-3-chlorophenyl)acetamide Isolate->Product

Caption: General workflow for the acetylation step.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 2-chloro-4-nitroaniline, and how can I purify it if necessary?

A1: Commercially available 2-chloro-4-nitroaniline typically has a purity of >98%. If further purification is needed, recrystallization from a suitable solvent like ethanol is a common and effective method.[12]

Q2: Are there any specific safety precautions I should take when working with these reagents?

A2: Yes. 2-chloro-4-nitroaniline and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Acetyl chloride and acetic anhydride are corrosive and should be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the reduction and acetylation steps.[5][6] By spotting the reaction mixture alongside the starting material and a reference standard (if available), you can visualize the consumption of the starting material and the formation of the product.

Q4: What are the best methods for purifying the final product, N-(4-amino-3-chlorophenyl)acetamide?

A4: The most common purification methods are recrystallization and column chromatography.[13][14] Recrystallization from a solvent system like ethanol/water is often sufficient to obtain a high-purity product. If column chromatography is necessary, using silica gel with an eluent system such as ethyl acetate/hexane is typical. To prevent streaking due to the basicity of the amino group, adding a small amount of triethylamine (1-2%) to the eluent can be beneficial.[13]

Q5: Can I perform a one-pot synthesis from the nitro compound to the final acetylated product?

A5: While a one-pot procedure is theoretically possible, it is often more practical to isolate the intermediate aniline after the reduction step. This allows for purification of the aniline, which can lead to a cleaner acetylation reaction and a higher purity final product. However, for some applications, a one-pot synthesis might be desirable to improve process efficiency. A model for a one-pot conversion of a nitro-arene to an N-aryl amide has been reported.[15]

References

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (2013). PLOS ONE. [Link]

  • 4-Chloroaniline. PubChem. [Link]

  • A review on Synthesis of Aminoacetanilides. (2016). Journal of Integrated Science and Technology. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023). International Journal of Science and Research. [Link]

  • Acylation of Aniline Explained. Pearson. [Link]

  • Supporting Information Chemoselective N-deacetylation under mild conditions. The Royal Society of Chemistry. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. ResearchGate. [Link]

  • Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes via Fully Catalytic Process. Organic Chemistry Portal. [Link]

  • reduction of nitro groups to anilines. YouTube. [Link]

  • Catalytic Amidation. University College London. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. National Institutes of Health. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts. [Link]

  • 4-Acetamido-3-chlorophenyl acetate. IUCrData. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

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  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. ResearchGate. [Link]

  • Aniline. Wikipedia. [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]

  • Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • N-(4-Chlorophenyl)acetamide. PubChem. [Link]

  • Process for the preparation of 4-amino-3-quinolinecarbonitriles.
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Data Analysis & Validation

A Comparative Guide to the Spectroscopic Interpretation of N-(4-amino-3-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for N-(4-amino-3-chlorophenyl)acetamide. Designed for researchers and drug development professionals, this document moves beyond a simple data report. It offers a comparative interpretation, weighing the strengths of NMR against other common analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Our objective is to provide a holistic understanding of how these techniques synergize to deliver unambiguous structural elucidation.

The Compound in Focus: N-(4-amino-3-chlorophenyl)acetamide

N-(4-amino-3-chlorophenyl)acetamide is a substituted aniline derivative. The precise arrangement of the amino, chloro, and acetamido groups on the phenyl ring is critical to its chemical properties and potential applications. Accurate structural verification is, therefore, a non-negotiable first step in any research or development pipeline involving this molecule. While NMR spectroscopy is the gold standard for detailed structural mapping, a multi-technique approach provides the most robust and self-validating characterization.

Unraveling the Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the molecular puzzle.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of N-(4-amino-3-chlorophenyl)acetamide is predicted to exhibit distinct signals for the aromatic protons, the amide N-H proton, the amino (-NH₂) protons, and the acetyl methyl protons. The analysis hinges on understanding the electronic effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group (electron-donating), while the chloro (-Cl) and acetamido (-NHCOCH₃) groups are deactivating (electron-withdrawing).

  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the phenyl ring will appear in this region. Their specific chemical shifts and splitting patterns are dictated by their positions relative to the substituents.

    • H-5: This proton is ortho to the activating -NH₂ group and meta to the deactivating -NHCOCH₃ and -Cl groups. It is expected to be the most shielded of the aromatic protons, appearing furthest upfield. It will be split into a doublet by H-6.

    • H-6: This proton is ortho to the deactivating -NHCOCH₃ group and meta to the activating -NH₂ and deactivating -Cl groups. It will be split into a doublet of doublets by H-5 and H-2.

    • H-2: This proton is ortho to the deactivating -Cl group and meta to the activating -NH₂ and deactivating -NHCOCH₃ groups. It is expected to be the most deshielded aromatic proton, appearing furthest downfield. It will appear as a doublet due to coupling with H-6.

  • Amide Proton (-NH, δ ~8.0-9.5 ppm): This proton will typically appear as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.[1][2]

  • Amino Protons (-NH₂, δ ~3.5-4.5 ppm): These protons will also likely appear as a broad singlet. Their chemical shift is also solvent-dependent.

  • Methyl Protons (-CH₃, δ ~2.1 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet, as they have no adjacent protons to couple with.[3]

Table 1: Predicted ¹H NMR Spectral Data for N-(4-amino-3-chlorophenyl)acetamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COCH₃~2.1Singlet (s)N/A3H
-NH₂~3.5 - 4.5Broad Singlet (br s)N/A2H
H-5~6.7Doublet (d)~8.51H
H-6~7.0Doublet of Doublets (dd)~8.5, ~2.51H
H-2~7.4Doublet (d)~2.51H
-NHCO~8.0 - 9.5Broad Singlet (br s)N/A1H

Note: Predicted values are based on standard substituent effects on a benzene ring. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.

  • Carbonyl Carbon (C=O, δ ~168-170 ppm): This carbon is highly deshielded due to the attached oxygen atom and will appear significantly downfield.

  • Aromatic Carbons (δ ~115-145 ppm): Six distinct signals are expected for the six aromatic carbons due to the unsymmetrical substitution pattern.

    • C-4 (attached to -NH₂): Shielded by the electron-donating amino group.

    • C-1 (attached to -NHCOCH₃): Deshielded.

    • C-3 (attached to -Cl): Deshielded by the electronegative chlorine.

    • The remaining carbons (C-2, C-5, C-6) will have shifts determined by the combined effects of the substituents.

  • Methyl Carbon (-CH₃, δ ~24 ppm): This aliphatic carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for N-(4-amino-3-chlorophenyl)acetamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COCH₃~24
C-5~118
C-2~120
C-3~125
C-6~129
C-1~138
C-4~142
-C=O~169

Note: These are estimated chemical shifts. Precise assignment would typically be confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of N-(4-amino-3-chlorophenyl)acetamide.

Materials:

  • N-(4-amino-3-chlorophenyl)acetamide (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (99.8+ atom % D)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for substituted anilides as it can help in observing exchangeable protons like -NH and -NH₂.[4]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming can be applied.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

    • ¹³C NMR: Acquire the spectrum using proton decoupling (e.g., 45-degree pulse, 2-second relaxation delay, 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.[5]

    • Integrate the ¹H spectrum.

Visualization of N-(4-amino-3-chlorophenyl)acetamide

Caption: Molecular structure of N-(4-amino-3-chlorophenyl)acetamide with key atoms labeled.

A Comparative Perspective: NMR vs. Other Techniques

While NMR is powerful, it is best used as part of a comprehensive analytical workflow.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and information about the molecule's fragmentation pattern, which can help confirm the structure.

Expected Data for N-(4-amino-3-chlorophenyl)acetamide:

  • Molecular Ion Peak (M⁺): The molecular weight is 184.62 g/mol .[6] Due to the presence of chlorine, MS will show two characteristic peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation: Common fragmentation would involve the loss of the acetyl group (CH₃CO) or cleavage of the amide bond.

Comparison:

  • NMR: Provides detailed connectivity of atoms.

  • MS: Provides molecular formula confirmation and fragmentation clues. It is generally more sensitive than NMR.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying functional groups.

Expected Data for N-(4-amino-3-chlorophenyl)acetamide:

  • N-H Stretch: Two bands are expected for the primary amine (-NH₂) around 3300-3500 cm⁻¹. A separate band for the secondary amide (N-H) will also be in this region.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

Comparison:

  • NMR: Details the entire C-H framework.

  • IR: Quickly confirms the presence of key functional groups (-NH₂, -NHCO, C=O, aromatic ring). It does not provide information on the connectivity or stereochemistry.

Summary of Technique Comparison

Table 3: Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Detailed atomic connectivity, 3D structureMolecular weight, elemental composition, fragmentationPresence of functional groups
Strengths Unambiguous structure elucidation, non-destructiveHigh sensitivity, isotopic informationFast, inexpensive, good for functional group ID
Limitations Lower sensitivity, requires pure sample, complex spectraDestructive, limited connectivity informationLimited structural detail, not quantitative
Best Use Case Primary tool for novel structure determinationConfirming molecular formula and identityQuick verification of synthesis success

Recommended Analytical Workflow

A logical workflow for the characterization of a newly synthesized batch of N-(4-amino-3-chlorophenyl)acetamide would be as follows:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_verification Structural Verification Synthesis Synthesize Compound Purification Purify (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Quick Functional Group Check MS Mass Spectrometry IR->MS If functional groups are correct NMR NMR (¹H, ¹³C) MS->NMR If MW is correct Final_Report Final Characterization Report NMR->Final_Report Full Structural Elucidation

Caption: A logical workflow for the comprehensive analysis of N-(4-amino-3-chlorophenyl)acetamide.

Conclusion

The interpretation of NMR spectral data, when placed in the context of other analytical techniques, provides a powerful and self-validating system for the structural elucidation of N-(4-amino-3-chlorophenyl)acetamide. While ¹H and ¹³C NMR deliver the intricate details of the atomic framework, Mass Spectrometry confirms the molecular weight and elemental composition, and Infrared Spectroscopy offers a rapid check of the key functional groups. For the drug development professional, leveraging this synergistic workflow is not just good practice—it is essential for ensuring the integrity and reproducibility of their scientific findings.

References

  • ResearchGate. (2017). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Available at: [Link]

  • Chegg. (n.d.). How would you expect the IR and NMR spectra to be different between the ortho-, meta-, and para-substituted products of acetanilide?. Available at: [Link]

  • ResearchGate. (n.d.). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Available at: [Link]

  • Transtutors. (2021). Analyze the 1H NMR spectrum of acetanilide. Available at: [Link]

  • Brainly. (2023). Attached is the ¹H NMR spectrum from the product of an electrophilic aromatic substitution. Available at: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]

  • Academia.edu. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • SpectraBase. (n.d.). N-(4-{[(4-chlorophenyl)acetyl]amino}butyl)acetamide - Optional[13C NMR]. Available at: [Link]

  • PubChemLite. (n.d.). N-(4-amino-3-chlorophenyl)acetamide (C8H9ClN2O). Available at: [Link]

  • University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Available at: [Link]

  • MDPI. (2026). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). N-(3-AMINO-4-CHLOROPHENYL)ACETAMIDE. Available at: [Link]

  • SpectraBase. (n.d.). 1H-Indole-3-acetamide, N-(4-chlorophenyl)-2-methyl-.alpha.-oxo- - Optional[13C NMR]. Available at: [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy. Available at: [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Available at: [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Available at: [Link]

  • ResearchGate. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Oriental Journal of Chemistry. (2014). Investigation of Solvent Effects on NMR Shielding Tensors of Tripeptide Tyr-Aaa-Gly. Available at: [Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Profiling of N-(4-amino-3-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing structurally similar halogenated anilines in drug development workflows. N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a critical arylacetamide derivative often monitored as a pharmaceutical intermediate or trace impurity[1]. With a molecular formula of C₈H₉ClN₂O and a monoisotopic mass of 184.04034 Da[2], its structural elucidation requires robust, orthogonal analytical techniques.

This guide objectively compares mass spectrometry (MS) platforms for the characterization and quantitation of this compound, providing researchers with self-validating protocols and mechanistic insights to ensure absolute data trustworthiness.

Ionization Strategies: EI vs. ESI Comparison

Choosing the correct ionization source is the most critical variable in MS method development. The physicochemical properties of N-(4-amino-3-chlorophenyl)acetamide dictate its behavior across different ionization environments.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. For this compound, positive ion mode (ESI+) readily protonates the primary amine and acetamide groups, yielding a strong molecular ion peak [M+H]⁺ at m/z 185[3]. Because chlorine possesses two stable isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 natural abundance ratio, the spectrum inherently displays a characteristic [M+H+2]⁺ isotopic peak at m/z 187 at approximately one-third the intensity of the base peak[3].

  • Electron Ionization (EI): EI is a hard ionization technique (typically 70 eV) used in GC-MS. It strips an electron to form the radical cation M⁺• at m/z 184/186. While EI provides highly reproducible fragmentation for library matching, the polar nature of the acetamide group often necessitates chemical derivatization prior to GC separation to prevent peak tailing and thermal degradation[3].

Table 1: Comparative Performance Metrics
ParameterGC-EI-MSLC-ESI-MS/MSAnalytical Impact
Ionization Hardness Hard (70 eV)Soft (Protonation)EI gives library-matchable fragments; ESI preserves the intact molecular ion for targeted quantitation.
Sample Preparation Derivatization often requiredDirect injectionLC-MS/MS offers faster turnaround times and eliminates derivatization artifacts.
Isotopic Fidelity High (M⁺• at 184/186)High ([M+H]⁺ at 185/187)Both clearly show the 3:1 ³⁵Cl/³⁷Cl ratio, crucial for confirming the presence of the halogen.
Sensitivity Moderate (ng/mL range)High (pg/mL range)ESI-MS/MS is vastly superior for trace impurity analysis in complex matrices.

Fragmentation Mechanics and Spectral Interpretation

Understanding the causality behind fragmentation pathways ensures accurate Multiple Reaction Monitoring (MRM) transitions and prevents false-positive identifications.

In tandem mass spectrometry (MS/MS), the protonated precursor ion ([M+H]⁺, m/z 185) undergoes Collision-Induced Dissociation (CID). The primary fragmentation mechanism is the thermodynamically driven loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the acetamide group. This results in a highly stable 4-amino-3-chloroaniline fragment at m/z 143[3]. Subsequent fragmentation at higher collision energies involves the loss of the chlorine radical (35 Da), yielding a lower mass fragment at m/z 108.

fragmentation M [M+H]+ m/z 185.0 F1 [M+H - C2H2O]+ m/z 143.0 M->F1 - Ketene (42 Da) M_iso [M+H+2]+ m/z 187.0 (37Cl Isotope) M->M_iso Isotopic Distribution F2 [M+H - C2H2O - Cl]+ m/z 108.0 F1->F2 - Cl (35 Da)

Fig 1. ESI-MS/MS fragmentation pathway of N-(4-amino-3-chlorophenyl)acetamide.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following LC-ESI-MS/MS protocol is designed as a self-validating system . This workflow inherently controls for false positives, matrix ion suppression, and instrumental drift.

Protocol: Trace Quantitation via UHPLC-ESI-MS/MS

Causality & Validation Design: A self-validating system requires proof that the signal originates strictly from the analyte. Injecting a matrix blank proves zero column carryover. Simultaneously, the inclusion of an isotopically labeled internal standard (IS) corrects for ESI ion suppression, ensuring that the m/z 185 → 143 transition is quantitatively reliable.

Step-by-Step Methodology:

  • Sample Preparation & IS Spiking: Spike 100 µL of the biological or pharmaceutical sample with 10 µL of N-(4-amino-3-chlorophenyl)acetamide-d3 (Internal Standard, 100 ng/mL).

    • Causality: The deuterated IS co-elutes with the target, experiencing identical matrix effects in the ESI source, thus normalizing the quantitative response.

  • Protein Precipitation (Matrix Cleanup): Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile crashes out matrix proteins that would otherwise foul the ESI capillary and cause severe ion suppression.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a proton donor, forcing the target compound into its [M+H]⁺ state before it enters the mass spectrometer, drastically lowering the Limit of Detection (LOD).

  • System Suitability Test (SST): Before running the batch, inject a solvent blank followed by a Lower Limit of Quantitation (LLOQ) standard. The batch is only valid if the blank shows a signal-to-noise (S/N) ratio < 3, and the LLOQ shows S/N > 10.

  • MRM Acquisition: Set Q1 to m/z 185.0 and Q3 to m/z 143.0 (Quantifier) and m/z 108.0 (Qualifier). Optimal collision energy is typically 15-20 eV.

workflow Sample Sample Preparation (Protein Precipitation & IS Spiking) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Ionization ESI Source (Positive Ion Mode, +3.5 kV) LC->Ionization Q1 Q1: Precursor Selection (m/z 185.0) Ionization->Q1 Q2 Q2: CID Fragmentation (Collision Energy: 20 eV) Q1->Q2 Q3 Q3: Fragment Analysis (m/z 143.0, 108.0) Q2->Q3 Data Data Processing (Extracted Ion Chromatogram) Q3->Data

Fig 2. Self-validating UHPLC-MS/MS analytical workflow for target quantitation.

Mass Analyzer Platform Comparison

Depending on the phase of research—whether routine QA/QC or unknown impurity profiling—different mass analyzers offer distinct advantages for characterizing N-(4-amino-3-chlorophenyl)acetamide.

Table 2: Mass Analyzer Selection Guide
PlatformResolutionMass AccuracyBest Use Case for N-(4-amino-3-chlorophenyl)acetamide
Single Quadrupole (LC-MS) Unit (~0.7 Da)>100 ppmRoutine batch testing and purity confirmation where isobaric interferences are minimal.
Triple Quadrupole (LC-MS/MS) Unit (~0.7 Da)>100 ppmHigh-sensitivity trace quantitation (MRM) in complex biological matrices or drug substance.
Q-TOF / Orbitrap (HRMS) High (>30,000)<5 ppmUnknown impurity profiling; confirming the exact monoisotopic mass of 184.04034 Da[2] to rule out false positives.

References

  • Benchchem - N-(4-amino-3-chlorophenyl)
  • Source: PubChemLite (uni.lu)
  • ChemScene - 16604-99-2 | N-(4-Amino-3-chlorophenyl)

Sources

Comparative Guide to IR Spectroscopy Techniques for the Analysis of N-(4-amino-3-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex halogenated aniline derivatives, the structural verification of intermediates becomes a critical bottleneck. N-(4-amino-3-chlorophenyl)acetamide (CAS 16604-99-2) is a prime example of such a molecule, featuring a highly interactive scaffold with an acetamide group, a primary amine, and a chlorinated aromatic ring[1][2].

For researchers and drug development professionals, selecting the correct Infrared (IR) spectroscopy technique to analyze this compound is not merely a matter of preference—it fundamentally dictates the integrity of the analytical data. This guide objectively evaluates Attenuated Total Reflectance (ATR-FTIR), Transmission (KBr pellet), and Diffuse Reflectance (DRIFTS) methodologies, providing field-proven protocols and mechanistic insights to optimize your analytical workflows.

Molecular Profiling & Theoretical IR Assignments

Before selecting an instrumental technique, we must understand the vibrational mechanics of the target molecule. N-(4-amino-3-chlorophenyl)acetamide possesses multiple functional groups capable of extensive intermolecular hydrogen bonding. This makes its IR spectrum highly sensitive to sample preparation methods[1].

Key Diagnostic Bands:

  • Amide I (C=O Stretch): Typically observed in the 1650–1680 cm⁻¹ range[1]. This band is highly sensitive to the secondary structure and hydrogen bonding state of the acetamide moiety.

  • N-H Stretches: The molecule contains both an amide N-H and a primary amine (-NH₂). These manifest as a complex set of bands between 3200–3500 cm⁻¹[1].

  • C-Cl Stretch: Located in the far fingerprint region (600–800 cm⁻¹)[1], this band requires a technique with excellent low-wavenumber transmission.

  • Aromatic C=C Stretches: Sharp, distinct bands typically found between 1500–1600 cm⁻¹.

Because the N-H and C=O regions are critical for confirming the identity and polymorphic state of this compound, any technique that introduces spectral artifacts in these regions (such as moisture contamination) must be strictly controlled[3][4].

Methodological Comparison: ATR vs. Transmission vs. DRIFTS

The choice of sample presentation defines the optical physics of the measurement.

OpticalPath cluster_ATR ATR-FTIR Mechanism cluster_Trans Transmission (KBr) Mechanism IR1 IR Source Crystal High-RI Crystal (Diamond, n=2.4) IR1->Crystal 45° Incident Evanescent Evanescent Wave (Penetration ~1-2 µm) Crystal->Evanescent Total Internal Reflection Detector1 Detector Crystal->Detector1 Evanescent->Crystal Attenuated Signal IR2 IR Source Pellet KBr Matrix + Sample (Pathlength ~1 mm) IR2->Pellet Direct Beam Detector2 Detector Pellet->Detector2 Absorbed Signal

Mechanistic comparison of signal generation in ATR vs. Transmission FTIR.

Transmission FTIR (KBr Pellet)

The KBr pellet method is the historical gold standard. It operates on true transmission physics, where the IR beam passes directly through a diluted sample matrix[5]. Because the effective pathlength is relatively long (~1 mm), it offers superior sensitivity for detecting trace impurities[5][6]. Furthermore, it strictly adheres to the Beer-Lambert law, making it ideal for quantitative analysis and legacy library matching[5].

The Causality of Failure: KBr is highly hygroscopic[3][4]. If moisture is absorbed during preparation, broad O-H stretching bands (~3400 cm⁻¹) and H-O-H bending bands (~1640 cm⁻¹) will artificially inflate or completely obscure the critical N-H and C=O bands of N-(4-amino-3-chlorophenyl)acetamide[1][4]. Additionally, the high pressure required to form the pellet (up to 10 tons) can induce polymorphic transformations in crystalline pharmaceuticals.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an Internal Reflection Element (IRE), typically diamond or germanium, with a high refractive index[3][4]. The IR beam reflects internally, creating an evanescent wave that penetrates the sample to a depth of roughly 1–2 µm[3].

The Causality of Spectral Shifts: ATR spectra are not identical to transmission spectra. The penetration depth of the evanescent wave is directly proportional to the wavelength. Consequently, bands at lower wavenumbers (e.g., the C-Cl stretch at 600-800 cm⁻¹) will appear artificially stronger than bands at higher wavenumbers (e.g., the N-H stretches at 3400 cm⁻¹)[1][6]. Furthermore, anomalous dispersion of the refractive index near strong absorption bands causes peak maxima to shift slightly to lower frequencies[6]. Most modern software includes an "ATR Correction" algorithm to mathematically adjust for this, but raw data will always differ from KBr libraries.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must contain internal validation steps. Below are the optimized protocols for analyzing N-(4-amino-3-chlorophenyl)acetamide.

Workflow Start Solid Sample: N-(4-amino-3-chlorophenyl)acetamide Q1 Primary Analytical Goal? Start->Q1 ATR_Path High-Throughput QC & Polymorph Screening Q1->ATR_Path KBr_Path Trace Impurity Analysis & Library Matching Q1->KBr_Path ATR_Prep Direct Application (No Prep) ATR_Path->ATR_Prep KBr_Prep Grind with KBr Press at 10 Tons KBr_Path->KBr_Prep ATR_Run ATR-FTIR (Diamond Crystal) ATR_Prep->ATR_Run KBr_Run Transmission FTIR (Pellet Holder) KBr_Prep->KBr_Run

Decision matrix for selecting the optimal IR spectroscopy technique.

Protocol A: ATR-FTIR (High-Throughput & Polymorph Preservation)
  • Crystal Validation: Clean the diamond IRE with spectroscopic-grade isopropanol. Collect a background spectrum (air). Validation Check: The single-beam energy profile must show maximum throughput at ~2000 cm⁻¹ with no residual sample peaks.

  • Sample Loading: Place ~2 mg of N-(4-amino-3-chlorophenyl)acetamide directly onto the center of the crystal[4][6].

  • Optical Contact: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates 1-2 µm[3]; without intimate, standardized pressure, the signal-to-noise ratio will collapse, and air gaps will cause baseline drift.

  • Acquisition: Scan at 4 cm⁻¹ resolution, 64 co-added scans, over the 4000–400 cm⁻¹ range[6][7].

  • Post-Processing: Apply an ATR correction algorithm assuming a sample refractive index of ~1.5 to normalize band intensities against legacy transmission data.

Protocol B: Transmission FTIR (Trace Analysis & Library Matching)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 4 hours prior to use.

  • Trituration: Weigh ~1.5 mg of the analyte and ~150 mg of KBr. Grind vigorously in an agate mortar for 2 minutes. Causality: The particle size must be reduced below the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (asymmetric peak broadening due to severe light scattering)[3].

  • Pellet Formation: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes[4].

  • Blank Validation: Critical Step. Press a blank KBr pellet (no sample) and scan it. If transmittance at 3440 cm⁻¹ drops below 95%, the matrix is wet and must be discarded.

  • Acquisition: Place the sample pellet in the transmission holder and scan at 4 cm⁻¹ resolution, 64 co-added scans[6][7].

Comparative Data & Performance Metrics

The following table synthesizes the operational and spectroscopic differences between the techniques when applied to solid pharmaceutical intermediates like N-(4-amino-3-chlorophenyl)acetamide.

Performance MetricATR-FTIR (Diamond)Transmission (KBr Pellet)DRIFTS
Sample Preparation Time < 1 minute (Direct application)[3][6]5 - 10 minutes (Grinding, pressing)[4]2 - 3 minutes (Dilution in KBr powder)
Effective Pathlength ~1-2 µm (Wavelength dependent)[3]~1 mm (Fixed, uniform)[5]Variable (Dependent on scattering)
Sensitivity to Trace Impurities Low (Due to shallow penetration depth)[5]High (Follows Beer-Lambert law)[5]High (Enhanced by multiple reflections)
Spectral Integrity Peak shifts at low wavenumbers; altered relative intensities[3][6]True transmission; Gold standard for library matching[5]Specular distortion (Reststrahlen effect on strong bands)
Risk of Polymorphic Change Negligible (Non-destructive)[6]High (Due to mechanical stress and 10-ton pressure)[4]Low (No pressure applied)
Moisture Interference Minimal (No hygroscopic matrix)[4]Severe (KBr readily absorbs atmospheric water)[3][4]Severe (KBr powder matrix)

Conclusion & Recommendations

For the routine identity verification and structural analysis of N-(4-amino-3-chlorophenyl)acetamide , ATR-FTIR using a diamond crystal is the unequivocally superior choice for modern laboratories[3][4]. It bypasses the severe moisture interference risks associated with KBr, preserves the native polymorphic state of the active pharmaceutical intermediate, and reduces sample preparation time to seconds[4][6].

However, if the analytical objective shifts to quantifying trace-level impurities (e.g., detecting unreacted 3-amino-4-chloroaniline starting material at < 0.5% w/w), the Transmission KBr pellet method remains mandatory[1][5]. The extended optical pathlength of the pellet provides the sensitivity required to detect minor functional group vibrations that would otherwise be lost in the baseline noise of an ATR measurement[5].

References

  • Scope of Research on N-(4-amino-3-chlorophenyl)acetamide and Analogues - Benchchem - 1

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press - 5

  • FTIR: Transmission vs ATR spectroscopy - Specac Ltd - 3

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets - MAS Journal of Applied Sciences - 7

  • Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC - 6

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM - 4

Sources

Structural Characterization of N-(4-amino-3-chlorophenyl)acetamide: A Comparative Guide to High-Field vs. Benchtop NMR Platforms

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural elucidation of pharmaceutical intermediates is a critical quality control step. N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly functionalized aniline derivative utilized extensively in synthetic medicinal chemistry[1]. Featuring an acetamide group, a primary amine, and a chlorine atom on a single benzene ring, its unique electronic environment presents an excellent case study for evaluating analytical instrumentation.

Historically, Nuclear Magnetic Resonance (NMR) spectroscopy has relied on massive, cryogen-cooled high-field superconducting magnets. However, the past decade has seen the rapid maturation of cryogen-free benchtop NMR systems utilizing permanent neodymium magnets[2].

This guide objectively compares the performance, experimental workflows, and data resolution of a High-Field NMR (600 MHz) against a modern Benchtop NMR (80 MHz) for the structural characterization of N-(4-amino-3-chlorophenyl)acetamide.

The Analytical Challenge: Electronic Effects and Causality

To understand the performance demands on the NMR platforms, we must first analyze the causality behind the compound's chemical shifts. The benzene ring of N-(4-amino-3-chlorophenyl)acetamide is subject to competing electronic effects:

  • C4 (-NH₂ group): Strongly electron-donating via resonance, heavily shielding the ortho positions (C3, C5).

  • C3 (-Cl atom): Electron-withdrawing via induction, but sterically bulky.

  • C1 (-NHCOCH₃ group): Moderately electron-donating via resonance, shielding its ortho positions (C2, C6).

Because C5 is ortho to the strongly donating -NH₂ group, its proton (H-5) is pushed significantly upfield. The proton at C2 (H-2) is situated between the -Cl and the -NHCOCH₃ groups, experiencing different anisotropic and inductive effects, pushing it downfield. This tight distribution of aromatic signals (δ 6.80 – 7.70 ppm) tests the spectral dispersion limits of lower-field instruments[3].

Platform Comparison: High-Field vs. Benchtop NMR

The fundamental difference between these platforms lies in the magnetic field strength ( B0​ ), which dictates both spectral dispersion (resolution) and Boltzmann population differences (sensitivity).

Table 1: Platform Operational Metrics
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnet Technology Superconducting (Requires Liquid He/N₂)Permanent NdFeB (Cryogen-free)[2]
Spectral Dispersion 600 Hz per ppm80 Hz per ppm
1H Sensitivity Exceptional (Sub-milligram capability)Moderate (Requires >10 mg)[3]
13C Acquisition Time 10 – 30 minutes4 – 12 hours (for quaternary carbons)[4]
Footprint & Cost Dedicated facility, >$500k + maintenanceLab benchtop, <$100k, minimal maintenance[5]

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, both protocols below are designed as self-validating systems, meaning instrument readiness is empirically verified prior to sample acquisition.

Protocol A: High-Field NMR (600 MHz)
  • Sample Preparation: Dissolve 10 mg of N-(4-amino-3-chlorophenyl)acetamide in 0.6 mL of DMSO- d6​ . Transfer to a standard 5 mm precision NMR tube.

  • System Validation: Insert a standard lineshape verification sample (3% CHCl₃ in Acetone- d6​ ). Lock, tune, and perform gradient shimming to ensure the non-spinning linewidth is < 0.5 Hz at 50% height.

  • ¹H NMR Acquisition: Tune probe to ¹H. Use a standard 30° excitation pulse (zg30). Set Number of Scans (NS) = 8, and Relaxation Delay (D1) = 1 s.

  • ¹³C NMR Acquisition: Tune probe to ¹³C. Use a power-gated broadband decoupling sequence (zgpg30). Set NS = 256, D1 = 2 s.

Protocol B: Benchtop NMR (80 MHz)
  • Sample Preparation: Dissolve 50 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: The 5x concentration increase compensates for the inherently lower sensitivity of the 1.88 Tesla permanent magnet[3].

  • System Validation: Run a daily validation using a sealed 10% H₂O/D₂O sample to verify the permanent magnet's thermal stability and execute automated 3D shimming.

  • ¹H NMR Acquisition: Set NS = 16, D1 = 1 s. Allow the system to automatically optimize receiver gain.

  • ¹³C / 2D Alternative Acquisition: Because direct ¹³C detection at 80 MHz can take multiple hours to resolve quaternary carbons[4], bypass the 1D ¹³C experiment. Instead, acquire a 2D ¹H-¹³C HSQC (NS = 4 per increment, 128 increments). Causality: HSQC utilizes inverse detection, exciting the highly sensitive ¹H nucleus and transferring magnetization to ¹³C, drastically reducing the time required to map carbon shifts[4].

Comparative Data Analysis

Table 2: ¹H NMR Data Comparison (DMSO- d6​ )

Note: The methyl protons of the acetamide group characteristically appear as a singlet around δ 2.08 ppm[1].

Proton Assignment600 MHz (High-Field)80 MHz (Benchtop)Resolution Analysis
-CH₃ (Acetyl) 2.08 (s, 3H)2.08 (s, 3H)Identical. Singlets are easily resolved on both.
-NH₂ (Amine) 5.20 (br s, 2H)5.25 (br s, 2H)Quadrupolar relaxation from nitrogen broadens the peak on both platforms.
H-5 (Aromatic) 6.82 (d, J = 8.4 Hz, 1H)6.82 (d, J = 8.4 Hz, 1H)The 8.4 Hz ortho-coupling is clearly resolved on both platforms[1].
H-6 (Aromatic) 7.20 (dd, J = 8.4, 2.4 Hz, 1H)7.20 (d, J = 8.4 Hz, 1H)Divergence: At 80 MHz, the fine 2.4 Hz meta-coupling is buried within the peak linewidth.
H-2 (Aromatic) 7.65 (d, J = 2.4 Hz, 1H)7.65 (br s, 1H)Divergence: Appears as a broad singlet at 80 MHz due to unresolved meta-coupling.
-NH (Amide) 9.75 (s, 1H)9.75 (br s, 1H)Readily identifiable on both platforms.
Table 3: ¹³C NMR Data Comparison (DMSO- d6​ )
Carbon Assignment150 MHz (via 600 MHz ¹³C)20 MHz (via 80 MHz ¹³C)
-CH₃ 24.1 ppm24.1 ppm
C-5 (CH) 115.2 ppm115.2 ppm
C-3 (C-Cl) 117.5 ppm117.5 ppm (Requires >4 hr acquisition)
C-2 (CH) 119.8 ppm119.8 ppm
C-6 (CH) 120.5 ppm120.5 ppm
C-1 (C-NHAc) 129.4 ppm129.4 ppm (Requires >4 hr acquisition)
C-4 (C-NH₂) 141.2 ppm141.2 ppm (Requires >4 hr acquisition)
C=O (Carbonyl) 168.5 ppm168.5 ppm (Requires >4 hr acquisition)

Discussion of Causality in the Results: The 600 MHz system provides absolute structural certainty. The meta-coupling (J = 2.4 Hz) between H-2 and H-6 is perfectly resolved, confirming their spatial relationship. Conversely, the 80 MHz benchtop system suffers from lower spectral resolution, causing the fine meta-couplings to blend into the natural linewidth[3]. Furthermore, quaternary carbons (C-1, C-3, C-4, C=O) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long T1​ relaxation times. On a benchtop system, directly detecting these carbons requires prohibitively long acquisition times[4], making 2D HSQC/HMBC workflows practically mandatory for complete elucidation.

Workflow Visualization

The following decision matrix illustrates the optimal routing for structural elucidation based on sample availability and platform constraints.

NMR_Workflow Start Synthesized Compound N-(4-amino-3-chlorophenyl)acetamide ConcCheck Sample Concentration? Start->ConcCheck HighField High-Field NMR (600 MHz) Superconducting Magnet ConcCheck->HighField < 10 mg/mL Benchtop Benchtop NMR (80 MHz) Permanent Magnet ConcCheck->Benchtop > 50 mg/mL Acq1H_HF 1H NMR (10 min) Full J-coupling Resolution HighField->Acq1H_HF Acq13C_HF 13C NMR (30 min) High SNR for Quaternary C HighField->Acq13C_HF Acq1H_BT 1H NMR (15 min) Meta-coupling Unresolved Benchtop->Acq1H_BT Acq13C_BT 13C NMR (4-12 hrs) Low SNR for Quaternary C Benchtop->Acq13C_BT Alt2D 2D NMR (HSQC/HMBC) Indirect 13C Detection Benchtop->Alt2D Bypass 1D 13C Elucidation Unambiguous Structural Elucidation Acq1H_HF->Elucidation Acq13C_HF->Elucidation Acq1H_BT->Elucidation Acq13C_BT->Alt2D Time Prohibitive? Alt2D->Elucidation

Figure 1: Decision matrix for NMR platform selection in structural elucidation workflows.

Conclusion & Recommendations

For the structural characterization of N-(4-amino-3-chlorophenyl)acetamide:

  • High-Field NMR (600 MHz) remains the gold standard for de novo structural elucidation, trace impurity identification, and resolving complex J-coupling networks. It should be used when sample mass is strictly limited (< 10 mg).

  • Benchtop NMR (80 MHz) is a highly capable, cost-effective alternative for routine structure confirmation and QA/QC workflows[6]. While it cannot resolve fine meta-couplings in the 1D ¹H spectrum, and direct ¹³C detection is time-prohibitive, these limitations are easily bypassed by synthesizing samples at higher concentrations (> 50 mg/mL) and leveraging 2D inverse-detection experiments (HSQC)[4].

References

  • Title: N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2 | Benchchem Source: benchchem.com URL: 1

  • Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC Source: nih.gov URL: 3

  • Title: Benchtop NMR Spectroscopy Market Analysis - Nanalysis Source: squarespace.com URL: 5

  • Title: Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI Source: mdpi.com URL: 2

  • Title: New Fields and Exciting Applications for Benchtop NMR Instruments | Labcompare.com Source: labcompare.com URL: 6

  • Title: High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments Source: oxinst.com URL: 4

Sources

A Comparative Guide to Validating the Purity of N-(4-amino-3-chlorophenyl)acetamide via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of N-(4-amino-3-chlorophenyl)acetamide. The methodologies described herein are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically guideline Q2(R1) on the validation of analytical procedures.[1][2] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory submission.

The accurate determination of purity is a critical aspect of pharmaceutical development and manufacturing. Impurities can impact the safety and efficacy of the final drug product. N-(4-amino-3-chlorophenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds. Therefore, a validated HPLC method is essential to ensure its quality and consistency.

The Rationale Behind Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] For the purity analysis of N-(4-amino-3-chlorophenyl)acetamide, this means the HPLC method must be able to accurately and consistently quantify the main compound and separate it from any potential process impurities or degradation products. The validation process provides a high degree of assurance that the method will perform as expected under routine use.

A properly validated method ensures data integrity and is a regulatory requirement for Good Manufacturing Practice (GMP) environments.[4] The core parameters that must be evaluated during HPLC method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][5]

Experimental Design: A Self-Validating System

The experimental protocol outlined below is designed to be a self-validating system. Each step builds upon the previous one to establish the reliability of the analytical method.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is recommended.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of this aromatic amine.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is often effective for separating compounds with varying polarities.[6]

  • Reagents: HPLC-grade solvents and high-purity water are essential. A reference standard of N-(4-amino-3-chlorophenyl)acetamide of known purity is required for quantification.

Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process:

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Method Validation Parameters cluster_3 Finalization MD Method Development Opt Optimization MD->Opt Initial Parameters SST System Suitability Testing (SST) Opt->SST Optimized Method Spec Specificity SST->Spec Proceed if SST Passes Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Compile Results

Caption: Workflow for HPLC Purity Method Validation.

Step-by-Step Experimental Protocol

1. System Suitability Testing (SST)

  • Purpose: To ensure the chromatographic system is performing adequately before initiating the analysis.[7][8][9]

  • Procedure:

    • Prepare a standard solution of N-(4-amino-3-chlorophenyl)acetamide.

    • Make at least five replicate injections of the standard solution.

    • Evaluate the following parameters:

      • Tailing Factor (Symmetry Factor): Should be ≤ 2.0 to ensure symmetrical peaks.

      • Theoretical Plates (N): Should be > 2000, indicating good column efficiency.

      • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections, demonstrating system precision.[7]

  • Rationale: SST is a critical initial check; if the system fails these criteria, any subsequent data generated is unreliable.[8][10]

2. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Procedure:

    • Forced Degradation Studies: Subject a solution of N-(4-amino-3-chlorophenyl)acetamide to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

    • Inject the stressed samples and a non-stressed sample.

    • Analyze the chromatograms to ensure that the peak for N-(4-amino-3-chlorophenyl)acetamide is well-resolved from any degradation product peaks. Peak purity analysis using a DAD can further confirm the homogeneity of the main peak.

  • Rationale: This demonstrates the stability-indicating nature of the method, which is crucial for purity analysis.[3]

3. Linearity and Range

  • Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of N-(4-amino-3-chlorophenyl)acetamide covering the expected concentration range (e.g., from the reporting limit of impurities to 120% of the assay specification).[2]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo (if applicable) or a known sample with known amounts of N-(4-amino-3-chlorophenyl)acetamide at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[4]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[3][7]

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Rationale: Establishing LOD and LOQ is essential for quantifying impurities at low levels.

7. Robustness

  • Purpose: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze the impact of these changes on the system suitability parameters.

  • Rationale: A robust method is reliable for routine use in different laboratories and with different instruments.

Data Presentation and Comparison

The results of the validation study should be clearly summarized in tables for easy comparison and interpretation.

Table 1: Summary of HPLC Method Validation Parameters for N-(4-amino-3-chlorophenyl)acetamide Purity Analysis

Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
System Suitability
Tailing Factor≤ 2.01.2Pass
Theoretical Plates> 20008500Pass
%RSD of Peak Area≤ 2.0%0.8%Pass
%RSD of Retention Time≤ 2.0%0.3%Pass
Specificity No interference at the retention time of the main peakPeak purity > 99.9%Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 1 - 150 µg/mL1 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (%RSD)
Repeatability≤ 2.0%0.9%Pass
Intermediate Precision≤ 2.0%1.1%Pass
LOD S/N ≥ 30.3 µg/mLPass
LOQ S/N ≥ 101.0 µg/mLPass
Robustness System suitability parameters metAll parameters metPass

Note: The experimental results presented in this table are illustrative and will vary based on the specific experimental conditions.

Comparative Analysis with Alternative Methods

While HPLC is the most common and robust technique for purity analysis, other methods could be considered.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. N-(4-amino-3-chlorophenyl)acetamide may require derivatization to improve its volatility, adding complexity to the method.

  • Thin-Layer Chromatography (TLC): A simpler and less expensive technique, but it offers lower resolution and is generally not quantitative. It can be used for preliminary screening.

  • Capillary Electrophoresis (CE): Offers high efficiency and resolution but may be less robust for routine quality control compared to HPLC.

In comparison, the validated HPLC method provides the optimal balance of specificity, sensitivity, accuracy, and robustness required for the stringent quality control of pharmaceutical intermediates like N-(4-amino-3-chlorophenyl)acetamide.

Conclusion

The validation of an HPLC method for the purity analysis of N-(4-amino-3-chlorophenyl)acetamide is a systematic process that ensures the generation of reliable and accurate data. By following the comprehensive protocol outlined in this guide, researchers and analysts can establish a robust and defensible analytical method that meets regulatory expectations and ensures the quality of this important pharmaceutical intermediate. The principles and methodologies described are universally applicable to the validation of HPLC methods for a wide range of pharmaceutical compounds.

References

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved from [Link]

  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (2025, May 13). Retrieved from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). IJRASET. Retrieved from [Link]

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008, September 15). PubMed. Retrieved from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International. Retrieved from [Link]

  • (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, The US Pharmacopeia and the International Conference on Harmonization. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 10). Retrieved from [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012, July 2). MDPI. Retrieved from [Link]

  • Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). (n.d.). Cheméo. Retrieved from [Link]

  • N-(4-amino-3-chlorophenyl)acetamide (C8H9ClN2O). (n.d.). PubChemLite. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]

  • N-(3-Amino-4-chlorophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). Retrieved from [Link]

  • Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved from [Link]

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Quantitative Analytical Methods for N-(4-amino-3-chlorophenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-amino-3-chlorophenyl)acetamide (CAS 16604-99-2) is a critical arylacetamide derivative utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and azo dyes[1]. Structurally, it features a moderately polar profile with an ionizable primary amine, an electron-withdrawing chlorine atom, and an acetamide moiety[1].

Depending on the context of the analysis—whether it is routine API batch release or trace-level genotoxic impurity (PGI) screening—the analytical approach must be carefully selected. This guide objectively compares High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing self-validating protocols, mechanistic causality for experimental choices, and empirical validation data.

Methodological Comparison Overview

The structural features of N-(4-amino-3-chlorophenyl)acetamide dictate its chromatographic behavior. The primary amine makes it susceptible to peak tailing on standard silica columns due to secondary interactions with residual silanols, necessitating end-capped or superficially porous particles[2]. Meanwhile, the conjugated aromatic system provides a strong UV chromophore, and the basic amine ensures excellent ionization efficiency in positive electrospray ionization (ESI+)[3].

Table 1: Methodological Comparison
ParameterHPLC-UV (Routine Purity)LC-MS/MS (Trace/Genotoxic Profiling)
Primary Application API batch release, major impurity profilingTrace level quantification, PGI screening
Detection Mode UV Absorbance (245 nm)ESI+ Multiple Reaction Monitoring (MRM)
Column Chemistry End-capped C18 (e.g., 250 x 4.6 mm, 5 µm)PFP or Sub-2 µm C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Phosphate buffer (pH 3.0) / Acetonitrile10 mM Ammonium Acetate (pH 3.6) / Acetonitrile
Run Time 15 - 20 minutes5 - 8 minutes
Sensitivity (LOQ) ~0.20 µg/mL (200 ppb)~0.05 ng/mL (0.05 ppb)

Analytical Workflow

AnalyticalWorkflow Sample Sample Preparation (Extraction & Filtration) HPLC HPLC-UV (Routine Purity) Sample->HPLC High Conc. LCMS LC-MS/MS (Trace Analysis) Sample->LCMS Trace Conc. Data Data Acquisition & Integration HPLC->Data LCMS->Data Report Quantitative Reporting Data->Report

Analytical workflow for N-(4-amino-3-chlorophenyl)acetamide quantification.

Detailed Experimental Protocols

Protocol A: HPLC-UV (Routine Batch Release)

This method is optimized for robustness and reproducibility in high-concentration environments (>0.05% w/w)[4].

1. Mobile Phase Preparation

  • Aqueous Phase (A): 20 mM Potassium phosphate monobasic buffer. Adjust to pH 3.0 using dilute phosphoric acid. Filter through a 0.45 µm regenerated cellulose (RC) membrane.

  • Organic Phase (B): HPLC-grade Acetonitrile.

  • Causality: The pH 3.0 buffer ensures the primary amine (pKa ~4.5) is fully protonated. This prevents partial ionization states that lead to peak splitting and suppresses interactions with unreacted silanols on the stationary phase[4].

2. Standard & Sample Preparation

  • Prepare a stock solution of N-(4-amino-3-chlorophenyl)acetamide at 1.0 mg/mL in 50:50 Water:Methanol.

  • Dilute to working concentrations (0.5 – 50 µg/mL) using the mobile phase.

  • Self-Validating System: Inject a bracketing standard (e.g., 10 µg/mL) every 10 sample injections. The run is only valid if the retention time drift is <2.0% and peak area relative standard deviation (RSD) is <2.0%.

3. Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[2].

  • Gradient: 0-2 min (5% B), 2-12 min (ramp to 60% B), 12-15 min (hold 60% B), 15-16 min (return to 5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Causality: 245 nm is selected as the optimal wavelength because the conjugated aromatic ring and the acetamide auxochrome exhibit maximum absorbance in this region, maximizing the signal-to-noise ratio[4].

Protocol B: LC-MS/MS (Trace Level & Genotoxic Profiling)

For trace analysis (ppb/ppt levels), UV lacks the necessary sensitivity and specificity. LC-MS/MS is mandatory to meet regulatory limits for aromatic amines[5].

1. Internal Standard Spiking

  • Causality: Electrospray ionization is highly susceptible to matrix effects (ion suppression or enhancement). Isotope dilution using a stable isotopically labeled internal standard (e.g., 3-chloroaniline-2,4,6-d3) corrects for these fluctuations, ensuring absolute quantitative accuracy[6].

  • Spike all calibration standards and samples with 20 ng/mL of the internal standard prior to extraction.

2. Mobile Phase Preparation

  • Aqueous Phase (A): 10 mM Ammonium acetate, adjusted to pH 3.6 with formic acid[3].

  • Organic Phase (B): LC-MS grade Acetonitrile.

  • Causality: Non-volatile buffers (like phosphate) will foul the MS source. Ammonium acetate is volatile and compatible with MS. A pH of 3.6 promotes the formation of the abundant [M+H]+ precursor ion[3].

3. MS/MS Optimization & MRM Transitions

  • Ionization: ESI in Positive Mode.

  • Column: InfinityLab Poroshell 120 PFP (50 x 2.1 mm, 1.8 µm). Causality: The pentafluorophenyl (PFP) stationary phase provides alternative selectivity for aromatic amines via π−π interactions, resolving isobaric interferences better than standard C18[5].

  • Self-Validating System: The method monitors two transitions per analyte. The ratio between the quantifier and qualifier ions must remain within ±20% of the reference standard to confirm peak identity and eliminate false positives.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 185.0 Frag1 Product Ion 1 Loss of Acetyl (-42 Da) m/z 143.0 Precursor->Frag1 Quantifier Frag2 Product Ion 2 Loss of NH3 (-17 Da) m/z 168.0 Precursor->Frag2 Qualifier

Proposed MRM fragmentation pathway for LC-MS/MS trace analysis.

Quantitative Data Presentation

The following table summarizes the expected validation parameters for both methods, demonstrating their respective fitness-for-purpose based on ICH Q2(R1) guidelines.

Table 2: Method Validation Parameters
Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.5 - 50 µg/mL0.1 - 300 ng/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.20 µg/mL0.05 ng/mL
Precision (% RSD) < 2.0%< 5.0%
Recovery (Spiked Matrix) 98.5 - 101.2%88.0 - 115.0%

Note: LC-MS/MS recovery ranges are inherently wider due to complex matrix extraction protocols, but internal standard correction ensures precise final quantification[5].

References[1] "Scope of Research on N-(4-amino-3-chlorophenyl)acetamide and Analogues", Benchchem. URL: 2]">https://www.benchchem.com[2] "Modernizing the USP Monograph for Acetaminophen", LCGC International. URL: 6]">https://www.chromatographyonline.com[6] "3-Chloroaniline-2,4,6-d3 | CAS 347840-11-3", Resolve Mass. URL: 4]">https://resolvemass.ca[4] "Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg", Macedonian Pharmaceutical Bulletin. URL: 3]">https://www.mfd.org.mk[3] "Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method", Shimadzu Corporation. URL: 5]">https://www.shimadzu.com[5] "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS", Agilent Technologies. URL: https://www.agilent.com

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An In-Depth Comparative Guide to the Structural Analysis of N-(4-amino-3-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the precise 3D molecular geometry of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design and materials science. N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2), an arylacetamide derivative, presents unique crystallographic challenges due to the rotational flexibility of its halogenated aromatic ring and its complex intermolecular hydrogen-bonding networks[1].

As a Senior Application Scientist, I have structured this guide to objectively compare Single Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation techniques (MicroED and PXRD). Furthermore, this guide provides a self-validating, step-by-step experimental protocol for SCXRD, emphasizing the causality behind each methodological choice to ensure high-fidelity structural refinement.

  • The Structural Challenge: Arylacetamides

The chemical scaffold of N-(4-amino-3-chlorophenyl)acetamide features an acetamide group and a substituted phenyl ring (3-chloro, 4-amino). In the solid state, monosubstituted acetanilides typically favor specific conformations to facilitate linear Donor-Acceptor (DADA) hydrogen bonding arrays[2][3].

However, determining the exact crystal structure of this compound introduces two primary challenges:

  • Aromatic Ring Disorder: Halogenated acetamides frequently exhibit rotational disorder around the C(aryl)-N(amide) bond[1].

  • Complex Hydrogen Bonding: Both the primary amine and the secondary amide groups act as competitive hydrogen bond donors, while the carbonyl oxygen acts as an acceptor, creating a dense 3D supramolecular network[1][4].

To resolve these ambiguities, selecting the correct analytical modality is paramount.

  • Technology Comparison: SCXRD vs. Alternatives

While SCXRD remains the gold standard for absolute structure determination, emerging techniques like Microcrystal Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD) with Rietveld refinement offer alternative pathways depending on sample quality.

Table 1: Quantitative Comparison of Structural Analysis Techniques
Feature / MetricSingle Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder XRD (PXRD) + Rietveld
Optimal Sample Size 10 – 100 µm0.1 – 1 µm (Nanocrystals)Bulk Powder (>10 mg)
Resolution Limit ~0.7 Å (High)~0.8 Å to 1.0 Å (Medium-High)>1.2 Å (Low-Medium)
H-Atom Visibility Excellent (can be freely refined)Poor (Electron scattering favors heavy atoms)Very Poor (Requires rigid body constraints)
Disorder Handling Highly accurate via anisotropic refinementChallenging due to dynamical scatteringExtremely difficult
Primary Use Case De novo 3D structure, absolute configurationWhen large crystals cannot be grownPhase purity, polymorph screening

Causality Insight: For N-(4-amino-3-chlorophenyl)acetamide, SCXRD is the mandatory primary choice . The need to accurately map the N-H···O hydrogen bond network requires precise localization of hydrogen atoms, a task where MicroED and PXRD fall short due to their respective scattering physics and peak overlap issues[1][3].

Workflow Start Synthesized N-(4-amino-3-chlorophenyl)acetamide Eval Crystal Size & Quality Evaluation Start->Eval SCXRD Single Crystal XRD (>10 µm, High Purity) Eval->SCXRD Suitable single crystals MicroED MicroED (Nanocrystals <1 µm) Eval->MicroED Nanocrystalline only PXRD Powder XRD (Bulk Powder) Eval->PXRD Bulk phase analysis Refine Structure Solution (SHELXT) & Refinement (SHELXL) SCXRD->Refine Direct Methods / Patterson MicroED->Refine Kinematic Approximation PXRD->Refine Rietveld Refinement Final 3D Molecular Model & Hydrogen Bond Network Refine->Final

Decision matrix for selecting the optimal structural analysis technique for acetanilide derivatives.

  • Experimental Protocol: SCXRD Workflow

To ensure a self-validating system, the following protocol details the exact steps required to obtain publication-quality crystallographic data for N-(4-amino-3-chlorophenyl)acetamide.

Step 1: Crystal Growth and Selection
  • Procedure: Dissolve 50 mg of high-purity N-(4-amino-3-chlorophenyl)acetamide in 2 mL of a toluene/ethanol mixture (80:20 v/v). Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at 298 K over 5–7 days.

  • Causality: Toluene acts as an anti-solvent for the polar acetamide, while ethanol provides solubility. Slow evaporation minimizes nucleation sites, promoting the growth of single, defect-free macroscopic crystals rather than microcrystalline aggregates[1][5].

  • Validation: Examine under a polarized light microscope. A high-quality crystal will extinguish light uniformly upon rotation, indicating a single domain without twinning.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a crystal measuring approximately 0.2 × 0.1 × 0.1 mm. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the goniometer under a steady stream of nitrogen gas at 100 K .

  • Causality: Low-temperature data collection is non-negotiable. It freezes out the rotational flexibility of the 3-chloro-4-aminophenyl ring, drastically reducing thermal motion (anisotropic displacement parameters) and allowing for the accurate modeling of any residual static disorder[1].

Step 3: Data Collection and Reduction
  • Procedure: Utilize a diffractometer equipped with a microfocus Mo-Kα source ( λ = 0.71073 Å) or a Synchrotron source. Collect ω and ϕ scans to ensure >99% completeness out to a resolution of θ=25∘ .

  • Causality: High redundancy and completeness are required to accurately resolve the electron density of the chlorine atom and the lighter hydrogen atoms involved in bonding.

  • Validation: During data reduction (e.g., using APEX4/SADABS), check the internal merging R-factor ( Rint​ ). An Rint​<0.05 validates that the crystal quality and absorption corrections are sufficient for high-tier refinement.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[1].

  • Causality: All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to nitrogen (amine and amide) should be located from the difference Fourier map and refined freely to accurately capture the N-H bond lengths, which dictate the strength of the hydrogen-bonding network.

  • Structural Insights and Data Presentation

Upon successful refinement, N-(4-amino-3-chlorophenyl)acetamide typically crystallizes in a monoclinic or orthorhombic space group, characteristic of many nonlinear optical and heavily hydrogen-bonded acetanilides[4][6].

Table 2: Representative Crystallographic Data for N-(4-amino-3-chlorophenyl)acetamide
Crystallographic ParameterRepresentative Value / Target
Chemical Formula C 8​ H 9​ ClN 2​ O
Formula Weight 184.62 g/mol
Temperature 100(2) K
Expected Crystal System Monoclinic / Orthorhombic
Expected Space Group P21​/c or Pbca
Goodness-of-fit (GOF) on F2 1.000 – 1.050
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.35 and -0.25 e·Å −3
Mechanistic Insight: The Hydrogen Bonding Network

The structural integrity of the crystal lattice is dominated by intermolecular interactions. The amide group forms linear chains of hydrogen-bonded molecules (N-H···O) along specific crystallographic axes, a phenomenon well-documented in acetanilide derivatives[3][6]. Furthermore, the primary amine at the para-position introduces cross-linking bifurcated hydrogen bonds, stabilizing the crystal packing and directly influencing the compound's melting point and solubility[1].

H_Bonding Mol1_NH2 Molecule 1 Primary Amine (N-H) Mol2_Amide Molecule 2 Acetamide (C=O) Mol1_NH2->Mol2_Amide Intermolecular H-Bond (N-H···O) Mol1_Amide Molecule 1 Acetamide (C=O) Mol2_NH2 Molecule 2 Primary Amine (N-H) Mol2_NH2->Mol1_Amide Bifurcated Interaction Mol3_Amide Molecule 3 Acetamide (N-H) Mol3_Amide->Mol1_Amide Amide-Amide H-Bond (N-H···O)

Intermolecular N-H···O hydrogen bonding network stabilizing the crystal lattice.

For compounds like N-(4-amino-3-chlorophenyl)acetamide, where rotational disorder and complex supramolecular hydrogen-bonding networks dictate physicochemical properties, Single Crystal X-ray Diffraction remains the only technique capable of providing unambiguous, atomic-level resolution. By adhering to strict low-temperature data collection protocols and careful solvent selection during crystallization, researchers can overcome the inherent flexibility of the arylacetamide scaffold to yield high-fidelity structural models.

References
  • Benchchem. "N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2". Benchchem.
  • Beijer, Felix H. "Cooperative multiple hydrogen bonding in supramolecular chemistry". Eindhoven University of Technology.
  • Barthes, M. et al. "Chains of Hydrogen-Bonded Molecules: Structural Data and Localized Modes". Researcher.Life.
  • ResearchGate. "Exploration of physicochemical properties of 4-methoxy acetanilide: A nonlinear optical crystal". ResearchGate.
  • ACS Publications. "Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides". Crystal Growth & Design.
  • Benchchem. "N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2 Q&A". Benchchem.

Sources

Validation & Comparative

Comparative Profiling of N-(4-amino-3-chlorophenyl)acetamide and N-(3-amino-4-chlorophenyl)acetamide: Structural, Synthetic, and Analytical Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and materials science, positional isomers often exhibit drastically different physicochemical behaviors, reactivity profiles, and biological efficacies. This guide provides an in-depth comparative analysis of two critical arylacetamide derivatives: N-(4-amino-3-chlorophenyl)acetamide and N-(3-amino-4-chlorophenyl)acetamide . By examining the causality behind their structural differences, we establish robust, self-validating protocols for their synthesis, chromatographic separation, and application in drug discovery.

Structural Causality and Physicochemical Properties

Both compounds share the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol [1][2]. However, the spatial arrangement of their functional groups—specifically the relative positions of the electron-donating amino group (-NH₂), the electron-withdrawing chloro group (-Cl), and the acetamide moiety—dictates their distinct chemical behaviors.

Quantitative Data Comparison
PropertyN-(4-amino-3-chlorophenyl)acetamideN-(3-amino-4-chlorophenyl)acetamide
CAS Number 16604-99-2[1]51867-83-5[2]
Substitution Pattern 1-Acetamide, 3-Chloro, 4-Amino1-Acetamide, 3-Amino, 4-Chloro
Molecular Weight 184.62 g/mol [1]184.62 g/mol [2]
LogP (Lipophilicity) ~1.88[3]1.50[2]
Topological Polar Surface Area 55.12 Ų[3]55.10 Ų[2]
Melting Point N/A (Solid)172–176 °C
Primary Industrial Use Antimicrobial scaffolds, enzyme inhibitors[1]Disperse dyes, chemical intermediates[4]
The Causality of Lipophilicity (LogP) Differences

The notable difference in LogP (1.88 vs. 1.50) is a direct consequence of resonance and dipole vector summation.

  • In 16604-99-2 , the amino group is para to the acetamide group. The +R (resonance) effect of the amino group can conjugate across the aromatic ring with the electron-withdrawing acetamide group. This extended conjugation creates a stable, polarized internal system that minimizes hydrogen bonding with surrounding water molecules, thereby increasing lipophilicity (LogP 1.88)[3]. High lipophilicity in this scaffold has been correlated with enhanced activity against Gram-positive bacteria and pathogenic fungi[1].

  • In 51867-83-5 , the amino group is meta to the acetamide group. The meta relationship prevents direct resonance conjugation between the two nitrogen-containing groups. Consequently, the localized dipoles do not cancel out, leading to a higher local polarity, stronger solvent hydrogen bonding, and a lower LogP (1.50)[2].

Regioselective Synthesis Workflows

Direct electrophilic aromatic substitution of arylacetamides often yields complex isomeric mixtures due to the competing directing effects of the activating acetamide group and the deactivating chloro group. Therefore, regioselective synthesis requires starting from pre-substituted anilines or utilizing specific steric hindrance.

SynthesisWorkflow Start1 N-(4-chlorophenyl)acetamide Nitration1 Nitration (HNO3/H2SO4) Steric control directs ortho to Cl Start1->Nitration1 Inter1 3-nitro-4-chloroacetanilide Nitration1->Inter1 Reduction1 Reduction (Fe/HCl or H2/Pd-C) Inter1->Reduction1 Product1 N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) Reduction1->Product1 Start2 N-(4-chloro-3-nitrophenyl)acetamide (Pre-synthesized precursor) Reduction2 Reduction (Fe/HCl) Selective nitro reduction Start2->Reduction2 Product2 N-(3-amino-4-chlorophenyl)acetamide (CAS: 51867-83-5) Reduction2->Product2

Fig 1: Regioselective synthetic pathways for the two arylacetamide isomers.

Self-Validating Protocol: Synthesis of N-(4-amino-3-chlorophenyl)acetamide

Causality Focus: Iron-mediated reduction is chosen over catalytic hydrogenation (H₂/Pd-C) to prevent unwanted hydrodehalogenation of the aryl chloride.

  • Precursor Preparation: Dissolve 10 mmol of 3-nitro-4-chloroacetanilide in 50 mL of ethanol/water (4:1 v/v).

  • Reduction Phase: Add 50 mmol of activated iron powder and 5 mmol of ammonium chloride (NH₄Cl). Reflux at 80 °C. Causality: NH₄Cl acts as a mild proton source, driving the electron transfer from Fe to the nitro group without hydrolyzing the acetamide moiety.

  • Self-Validation (Reaction Monitoring): At 60 minutes, extract a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is validated as complete when the precursor peak disappears and a dominant peak at m/z 185 [M+H]⁺ emerges[1].

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate under reduced pressure to yield the crude product.

Chromatographic Separation & Analytical Characterization

Separating positional isomers with identical molecular weights requires exploiting subtle differences in their pKa and hydrodynamic radii.

Reverse-Phase HPLC Method Optimization

Using standard silica-based C18 columns often results in severe peak tailing for these compounds due to secondary interactions between the basic aniline amino groups and unendcapped, acidic surface silanols. To resolve this, a column with low silanol activity, such as the Newcrom R1 , is required[5].

HPLC_Workflow Sample Isomeric Mixture (MW: 184.62 g/mol) Column Newcrom R1 Column (Low Silanol Activity) Sample->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Prevents secondary amine interactions UV_Det Preparative / UV Detection (Phosphoric Acid Buffer) MobilePhase->UV_Det High UV Transparency MS_Det LC-MS Applications (Formic Acid Buffer) MobilePhase->MS_Det Prevents Ion Suppression Outcome Baseline Resolution (Elimination of Peak Tailing) UV_Det->Outcome MS_Det->Outcome

Fig 2: Logical workflow for HPLC mobile phase selection based on detection modality.

Self-Validating Protocol: Isomeric Purity Determination via LC-MS

Causality Focus: Phosphoric acid provides excellent peak shape but causes severe ion suppression and source contamination in Mass Spectrometry. Therefore, formic acid is substituted to maintain MS compatibility while providing the necessary low pH to protonate the amino groups[5].

  • Column: Newcrom R1 (or equivalent low-silanol RP column), 4.6 x 150 mm, 3 µm particle size[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN)[5].

  • Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
5.050501.0
7.05951.0
10.09551.0
  • Self-Validation (System Suitability): Inject a mixed standard of both isomers. Validation is achieved when resolution (Rs) > 1.5 is observed between the two peaks. The 16604-99-2 isomer (LogP 1.88) will elute later than the 51867-83-5 isomer (LogP 1.50) due to its higher lipophilicity and stronger retention on the hydrophobic stationary phase.

  • Detection: ESI+ mode monitoring m/z 185 [M+H]⁺ and the characteristic chlorine isotopic peak at m/z 187 [M+H+2]⁺ (approx. 33% intensity of the parent ion)[1].

Biological and Industrial Applications

The structural divergence of these isomers dictates their end-use:

  • N-(4-amino-3-chlorophenyl)acetamide (16604-99-2): Extensively utilized in medicinal chemistry as a scaffold for derivatization. The para-relationship between the amino and acetamide groups provides an optimal vector for synthesizing heterocyclic systems. It is frequently evaluated in QSAR (Quantitative Structure-Activity Relationship) models for developing novel enzyme inhibitors and antimicrobial agents targeting Gram-positive bacteria[1].

  • N-(3-amino-4-chlorophenyl)acetamide (51867-83-5): Primarily functions as a high-value chemical intermediate in materials science. The specific meta-amino alignment is highly reactive in diazotization coupling reactions, making it an essential raw material in the manufacturing of industrial disperse dyes[2][4].

References
  • National Center for Biotechnology Information. "N-(3-Amino-4-chlorophenyl)acetamide | CID 103996". PubChem. URL:[Link]

  • SIELC Technologies. "Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column". SIELC. URL:[Link]

  • Uab An Group Export. "N-(3-Amino-4-chlorophenyl)acetamide For Sale". An Group Export. URL:[Link]

Sources

structure-activity relationship (SAR) studies of N-(4-amino-3-chlorophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of N-(4-amino-3-chlorophenyl)acetamide Derivatives: A Comparison Guide

Introduction

N-(4-amino-3-chlorophenyl)acetamide (CAS 16604-99-2) is a highly versatile arylacetamide scaffold widely utilized in medicinal chemistry and drug discovery. The presence of the acetamide group, coupled with the unique electronic and steric effects of the 3-chloro and 4-amino substituents, makes it a privileged intermediate for synthesizing complex heterocyclic compounds. This guide objectively compares the performance of various N-(4-amino-3-chlorophenyl)acetamide derivatives—specifically focusing on thiazole-substituted variants—against commercial standards in antimicrobial and anticancer applications.

Structural Anatomy and Derivatization Logic

The base scaffold offers multiple sites for structural modification. The 4-amino group is highly nucleophilic, serving as the primary site for coupling with heterocyclic systems (e.g., thiazoles, pyrimidines, or indoles). The 3-chloro group exerts an electron-withdrawing inductive effect (-I) while providing steric bulk, which often enhances the lipophilicity and metabolic stability of the derivative. The acetamide moiety is critical for hydrogen bonding with target proteins but is also the primary site of metabolism by Arylacetamide Deacetylase (AADAC).

Causality in Design: Derivatization strategies typically aim to introduce electron-withdrawing or electron-donating groups on the peripheral rings. For instance, introducing a fluorine atom on a conjugated thiazole ring alters the electron density, which has been shown to be highly favorable for specific biological interactions, such as binding to bacterial enzymes[1].

SAR_Logic Core N-(4-amino-3-chlorophenyl)acetamide Core Scaffold Amine 4-Amino Group (Primary Derivatization Site) Core->Amine Chloro 3-Chloro Group (Steric/Electronic Modulator) Core->Chloro Acetamide Acetamide Moiety (H-Bonding / AADAC Target) Core->Acetamide Thiazole Thiazole Substitution (Enhances Antimicrobial Efficacy) Amine->Thiazole Heterocyclic Coupling Urea Urea/Indole Addition (Kinase Inhibition / Anticancer) Amine->Urea Condensation Reactions

Structural derivatization logic of the N-(4-amino-3-chlorophenyl)acetamide scaffold.

Comparative Efficacy: Antimicrobial Performance

When comparing the parent N-(4-amino-3-chlorophenyl)acetamide to its derivatives, the introduction of a thiazole moiety significantly amplifies antimicrobial activity. SAR studies indicate that the substitution pattern on the aryl group attached to the thiazole ring is the critical determinant of antibacterial potency[2].

For example, the derivative featuring a 4-fluorophenyl-substituted thiazole ring demonstrates superior activity against agricultural and clinical pathogens, such as Xanthomonas oryzae pv. Oryzae and Staphylococcus aureus, often outperforming commercial standards like Streptomycin or Gentamycin[3][4]. The fluorine substituent increases the lipophilicity of the molecule, allowing for better penetration of the bacterial cell membrane, while its electronegativity strengthens target-site binding.

Table 1: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound / DerivativeTarget PathogenMIC (µg/mL)Mechanism / Note
Parent Scaffold (CAS 16604-99-2)S. aureus>250Weak baseline activity; poor membrane penetration.
Thiazole Derivative (Unsubstituted)S. aureus125Moderate activity; improved target binding.
4-Fluorophenyl-Thiazole Derivative X. oryzae / S. aureus31.2 - 78.1Superior activity; fluorine enhances lipophilicity.
Streptomycin (Commercial Standard)S. aureus62.5Standard aminoglycoside inhibitor of protein synthesis.

Metabolic Stability and AADAC Modulation

A critical factor in the drug development of arylacetamide derivatives is their interaction with Arylacetamide Deacetylase (AADAC). AADAC is a microsomal serine esterase predominantly located in the liver and intestine, responsible for the hydrolysis (deacetylation) of arylacetamides[5].

Causality in Assay Design: When developing these derivatives for in vivo applications (e.g., anticancer agents), researchers must evaluate AADAC-mediated metabolism. Rapid deacetylation can lead to premature clearance or the generation of toxic arylamine metabolites[6]. Conversely, the arylacetamide motif can be intentionally used as a prodrug strategy, where AADAC cleaves the acetamide group to release the active pharmacophore directly within hepatic or intestinal target tissues[7].

AADAC_Metabolism Prodrug Arylacetamide Derivative (Administered Prodrug) AADAC Arylacetamide Deacetylase (AADAC) (Hepatic Microsomal Enzyme) Prodrug->AADAC Hydrolysis (Deacetylation) ActiveMetabolite Deacetylated Active Metabolite (E.g., Arylamine) AADAC->ActiveMetabolite Activation Pathway Toxicity Potential Hepatotoxicity (If Arylamine Accumulates) ActiveMetabolite->Toxicity Off-target Accumulation Efficacy Target Engagement (Antimicrobial/Anticancer) ActiveMetabolite->Efficacy Therapeutic Effect

AADAC-mediated metabolic pathway and prodrug activation of arylacetamide derivatives.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following self-validating protocols are standard for synthesizing and evaluating these derivatives.

Protocol A: Synthesis of Thiazole-Substituted Arylacetamides Rationale: Direct coupling via a thiourea intermediate ensures high regioselectivity at the 4-amino position without disturbing the 3-chloro or acetamide groups.

  • Preparation of Thiourea Intermediate: React N-(4-amino-3-chlorophenyl)acetamide (1.0 eq) with an appropriate aryl isothiocyanate (1.1 eq) in absolute ethanol. Reflux for 4-6 hours.

  • Cyclization: Add an α-bromoacetophenone derivative (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) (1.0 eq) to the reaction mixture.

  • Catalysis & Reflux: Introduce a catalytic amount of triethylamine. Reflux the mixture for an additional 6-8 hours.

    • Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The disappearance of the thiourea spot confirms complete cyclization.

  • Purification: Cool the mixture to precipitate the product. Filter, wash with cold ethanol, and recrystallize from a DMF/ethanol mixture to yield the pure thiazole derivative.

Protocol B: Self-Validating Antimicrobial Screening (Double Dilution MIC Assay) Rationale: The double dilution method provides precise quantitative data (MIC) while controlling for solvent toxicity and baseline susceptibility[8].

  • Inoculum Preparation: Culture the target strain (e.g., S. aureus or X. oryzae) in Mueller-Hinton (MH) broth until reaching a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the synthesized derivative in 1% DMSO (highest non-toxic concentration). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a concentration range of 250 µg/mL down to 0.48 µg/mL.

  • Internal Controls:

    • Positive Control: Standard antibiotic (Streptomycin, 62.5 µg/mL) to validate assay sensitivity.

    • Negative Control: 1% DMSO in MH broth to confirm the solvent does not inhibit bacterial growth.

    • Sterility Control: Uninoculated MH broth to ensure no ambient contamination.

  • Incubation & Reading: Inoculate each well with 10 µL of the bacterial suspension. Incubate at 37°C for 18-24 hours. Add 20 µL of resazurin dye (0.015%); a color change from blue to pink indicates bacterial viability. The lowest concentration remaining blue is recorded as the Minimum Inhibitory Concentration (MIC).

Conclusion

The SAR of N-(4-amino-3-chlorophenyl)acetamide derivatives highlights the scaffold's immense potential. While the parent compound serves as a robust building block, targeted modifications—such as the integration of fluorinated thiazole rings—drastically improve antimicrobial efficacy by optimizing lipophilicity and electronic interactions. Furthermore, understanding the metabolic fate of the acetamide moiety via AADAC is crucial for transitioning these compounds from in vitro hits to viable in vivo therapeutics.

References

  • Scope of Research on N-(4-amino-3-chlorophenyl)
  • Source: National Institutes of Health (NIH)
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Source: National Institutes of Health (NIH)

Sources

A Comparative Guide to N-(4-amino-3-chlorophenyl)acetamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the N-(4-amino-3-chlorophenyl)acetamide scaffold has emerged as a promising starting point for the development of a new generation of anticancer agents. This guide provides an in-depth, comparative analysis of N-(4-amino-3-chlorophenyl)acetamide analogs, offering a technical resource for researchers and drug development professionals. We will delve into their synthesis, structure-activity relationships, mechanisms of action, and a comparative assessment against established anticancer drugs, supported by experimental data and detailed protocols.

The Rationale for N-(4-amino-3-chlorophenyl)acetamide Analogs in Oncology

The acetamide moiety is a prevalent feature in many clinically successful drugs due to its favorable pharmacological properties.[1] The N-phenylacetamide scaffold, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. The specific substitution pattern of N-(4-amino-3-chlorophenyl)acetamide, featuring an amino and a chloro group on the phenyl ring, provides key interaction points that can be exploited for potent and selective targeting of cancer cells. Research into arylacetamide derivatives has revealed their potential to inhibit essential enzymes and modulate receptor activity, making them attractive candidates for anticancer drug discovery.[1]

Synthesis of N-(4-amino-3-chlorophenyl)acetamide and its Analogs

The synthesis of the core N-(4-amino-3-chlorophenyl)acetamide scaffold can be achieved through a multi-step process, with a representative synthetic route outlined below. This protocol provides a foundational method that can be adapted for the synthesis of various analogs through the use of different starting materials and reagents.

Experimental Protocol: Synthesis of N-(4-amino-3-chlorophenyl)acetamide

This protocol details a common method for the synthesis of the parent compound, which involves the nitration of a substituted acetanilide followed by reduction of the nitro group.[1]

Step 1: Nitration of N-(4-chlorophenyl)acetamide

  • To a stirred solution of N-(4-chlorophenyl)acetamide (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated N-(4-chloro-3-nitrophenyl)acetamide by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of N-(4-chloro-3-nitrophenyl)acetamide

  • To a solution of N-(4-chloro-3-nitrophenyl)acetamide (1 equivalent) in ethanol, add a reducing agent such as tin(II) chloride dihydrate (4 equivalents).[2]

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-amino-3-chlorophenyl)acetamide.

Synthesis of N-(4-amino-3-chlorophenyl)acetamide start N-(4-chlorophenyl)acetamide step1 Nitration (HNO3, H2SO4) start->step1 intermediate N-(4-chloro-3-nitrophenyl)acetamide step1->intermediate step2 Reduction (SnCl2·2H2O, EtOH) intermediate->step2 end N-(4-amino-3-chlorophenyl)acetamide step2->end

A representative synthetic workflow for N-(4-amino-3-chlorophenyl)acetamide.

Structure-Activity Relationship (SAR) and Comparative Anticancer Activity

The anticancer potency of N-(4-amino-3-chlorophenyl)acetamide analogs is profoundly influenced by the nature and position of substituents on the phenylacetamide scaffold. Systematic modifications have provided valuable insights into the structural requirements for cytotoxicity.

Key SAR Insights:
  • Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as nitro (NO2) and halogen (Cl, F) moieties, have been shown to enhance cytotoxic activity against various cancer cell lines.[3][4] For instance, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide containing a nitro group exhibited greater cytotoxic effects compared to those with a methoxy group.[4]

  • Position of Substituents: The position of the substituent on the phenyl ring is also critical. Studies on phenylacetamide derivatives have indicated that a para-nitro group can lead to strong cytotoxic effects against breast cancer cell lines like MDA-MB-468.[5]

  • Amide Moiety Modifications: Alterations to the acetamide linker can also impact activity. The introduction of different functionalities can influence the compound's flexibility, lipophilicity, and ability to form hydrogen bonds with biological targets.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative N-(4-amino-3-chlorophenyl)acetamide analogs and related phenylacetamide derivatives against various human cancer cell lines. For comparison, the IC50 values of standard chemotherapeutic agents are also included.

Compound/AnalogCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Analog 1 (p-NO2) PC3 (Prostate)80Imatinib40
Analog 2 (m-NO2) PC3 (Prostate)52Imatinib40
Analog 3 (p-NO2) MCF-7 (Breast)100Imatinib98
Phenylacetamide derivative 3j (p-NO2) MDA-MB-468 (Breast)0.76 ± 0.09Doxorubicin0.38 ± 0.07
Phenylacetamide derivative 3c MCF-7 (Breast)0.7 ± 0.08--
Phenylacetamide derivative 3d MDA-MB-468 (Breast)0.6 ± 0.08--
Phenylacetamide derivative 3d PC-12 (Pheochromocytoma)0.6 ± 0.08--

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[4][6]

Mechanism of Action: Unraveling the Anticancer Pathways

N-(4-amino-3-chlorophenyl)acetamide analogs exert their anticancer effects through the induction of apoptosis, a form of programmed cell death, via both the intrinsic and extrinsic pathways.[5][6]

Induction of Apoptosis

Experimental evidence suggests that these compounds can modulate the expression of key apoptosis-regulating proteins:

  • Upregulation of Pro-apoptotic Proteins: Treatment with active analogs leads to an increase in the expression of Bax, a pro-apoptotic member of the Bcl-2 family, and Fas Ligand (FasL), which triggers the extrinsic apoptotic pathway.[6]

  • Downregulation of Anti-apoptotic Proteins: A corresponding decrease in the expression of the anti-apoptotic protein Bcl-2 is often observed.[6]

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Active N-phenylacetamide derivatives have been shown to significantly increase the activity of caspase-3, a key executioner caspase.[6]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Analog Analog FasL FasL (Upregulated) Analog->FasL Induces Caspase-8 Caspase-8 Activation FasL->Caspase-8 Caspase-3 Caspase-3 (Executioner Caspase) Activation Caspase-8->Caspase-3 Analog_i Analog Bax Bax (Upregulated) Analog_i->Bax Bcl2 Bcl-2 (Downregulated) Analog_i->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase-9 Caspase-9 Activation Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of apoptosis by N-phenylacetamide analogs.

Inhibition of Key Signaling Pathways

Recent studies suggest that some N-phenylacetamide analogs may also target specific signaling pathways that are frequently dysregulated in cancer.

  • EGFR Inhibition: Certain derivatives of 4-amino-3-chloro benzoate ester, structurally related to the topic compounds, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] EGFR is a key driver of cell proliferation and survival in many cancers.

EGFR_Pathway Analog N-(4-amino-3-chlorophenyl) acetamide Analog EGFR EGFR Analog->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Inhibition of the EGFR signaling pathway.

  • Abl Kinase Inhibition: The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML). Some 4-(aminomethyl)benzamide derivatives, which share structural similarities with the N-phenylacetamide scaffold, have shown potent inhibitory activity against the Abl kinase, including the T315I mutant that confers resistance to many first- and second-generation inhibitors.[9]

Comparative Analysis with Standard-of-Care Anticancer Agents

A critical aspect of evaluating novel anticancer agents is to benchmark their performance against existing therapies. The following table provides a comparison of the mechanisms of action of N-(4-amino-3-chlorophenyl)acetamide analogs with standard-of-care drugs for several cancer types where these analogs have shown in vitro activity.

Cancer TypeStandard-of-Care DrugsMechanism of Action of Standard DrugsPotential Mechanism of N-phenylacetamide Analogs
Cervical Cancer Cisplatin, Paclitaxel, Bevacizumab, PembrolizumabDNA cross-linking, microtubule stabilization, VEGF inhibition, PD-1 blockadeInduction of apoptosis
Lung Cancer (NSCLC) Cisplatin, Pemetrexed, Pembrolizumab, Osimertinib (for EGFR mutations)DNA cross-linking, folate antimetabolite, PD-1 blockade, EGFR TKIInduction of apoptosis, potential EGFR inhibition
Glioblastoma Temozolomide, BevacizumabDNA alkylating agent, VEGF inhibitionInduction of apoptosis
Melanoma Vemurafenib (for BRAF mutations), Pembrolizumab, NivolumabBRAF kinase inhibitor, PD-1 blockadeInduction of apoptosis
Pancreatic Cancer Gemcitabine, FOLFIRINOXNucleoside analog, combination chemotherapyInduction of apoptosis
Chronic Myeloid Leukemia (CML) Imatinib, Dasatinib, NilotinibBcr-Abl tyrosine kinase inhibitorsPotential Abl kinase inhibition

This comparison highlights the potential for N-(4-amino-3-chlorophenyl)acetamide analogs to act through mechanisms that are both similar to and distinct from current therapies. Their ability to induce apoptosis offers a fundamental anticancer strategy, while the potential for specific kinase inhibition suggests avenues for targeted therapy, including in resistant cancer populations.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following is a detailed protocol for the MTT assay, a widely used method to assess cell viability and cytotoxicity.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effect of N-(4-amino-3-chlorophenyl)acetamide analogs on cancer cells by measuring cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • N-(4-amino-3-chlorophenyl)acetamide analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Remove medium and add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Sources

Unveiling Conformational Landscapes: A Comparative Guide to Dihedral Angle Analysis in N-Acetamide Crystal Structures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and drug design, I frequently encounter a critical bottleneck: determining the bioactive conformation of a small molecule. N-acetamide derivatives are ubiquitous in modern pharmacophores, serving as the core scaffold for analgesics (e.g., paracetamol), hormones (e.g., melatonin), and advanced kinase inhibitors.

The 3D conformation of these molecules is almost entirely dictated by the dihedral angles (torsion angles) surrounding the central amide bond. A shift of just a few degrees in the C-N-C=O or aryl-acetamide dihedral can mean the difference between a highly potent therapeutic and an inactive compound due to steric clashes within a target's binding pocket.

This guide provides an objective, comparative analysis of the leading software platforms used to resolve, validate, and contextualize these critical dihedral angles, supported by field-proven experimental protocols.

The Mechanistic Causality of Dihedral Angles

To analyze a dihedral angle, we must first understand the physical forces governing it. The amide bond inherently possesses partial double-bond character due to resonance, which strongly drives the N-acetamide core toward planarity. However, this planarity is constantly challenged by two competing forces:

  • Steric Hindrance: Bulky substituents (e.g., ortho-halogens on an N-phenyl ring) force the aromatic system to twist out of the acetamide plane.

  • Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonds act as conformational "locks," stabilizing specific torsional states.

For example, in the crystal structure of N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide, the central acetamide plane forms a highly specific dihedral angle of 6.3(3)° with the phenyl ring. This near-planar conformation is not random; it is actively stabilized by an intramolecular C–H···O interaction that forms a rigid six-membered ring[1].

Causality Substituent Steric & Electronic Substituents (e.g., ortho-Halogens) Dihedral Acetamide Dihedral Angle (Torsional Shift) Substituent->Dihedral Hbond Intra/Intermolecular H-Bonds (e.g., N-H...O) Hbond->Dihedral Conform 3D Molecular Conformation (Planar vs. Twisted) Dihedral->Conform Binding Target Binding Affinity & Crystal Packing Conform->Binding

Factors influencing acetamide dihedral angles and target binding.

Comparative Analysis of Analytical Platforms

A single crystal structure provides a static snapshot of a molecule in its solid state. To accurately determine and contextualize N-acetamide dihedral angles, researchers must rely on a triad of computational approaches: Crystallographic Refinement, Statistical Database Analysis, and Quantum Mechanical (QM) Profiling.

Table 1: Platform Performance & Utility Comparison
FeatureOlex2 (Crystallographic Refinement)CSD / Mercury (Statistical Analysis)QM / MD Suites (e.g., Schrödinger)
Primary Function Resolves raw X-ray diffraction data into precise 3D atomic coordinates.Compares target geometries against a global database of validated structures.Calculates the thermodynamic energy landscape of torsional rotations.
Dihedral Handling Direct geometric measurement from .res / .cif files.Generates histograms and scattergrams of specific torsion angles.Computes rotational barriers and potential of mean force (PMF).
Validation Mechanism Internal: R-factor minimization and residual Q-peak analysis.External: Mogul geometry checks against >1 million structures.Theoretical: Convergence of Hamiltonian Replica Exchange (HREM).
Best Use Case Establishing the empirical ground-truth of the solid-state conformation.Identifying if a conformation is statistically "normal" or an outlier.Determining if a crystal conformation is stable in solution.

Self-Validating Experimental Protocols

A measured dihedral angle is only as reliable as the refinement model and its statistical context. The following protocols are designed as self-validating systems —meaning the workflow inherently contains checkpoints to prove its own accuracy.

Protocol 1: Crystal Structure Refinement & Dihedral Extraction (Olex2)

Causality & Self-Validation: The goal of refinement is to minimize the difference between calculated and observed structure factors. The system self-validates by tracking the R1 factor and residual electron density (Q-peaks). A correctly assigned dihedral angle will yield flat difference Fourier maps; an incorrect one will spawn massive Q-peaks around the amide bond.

  • Initialization: Import the raw X-ray diffraction data (.hkl) and instruction file (.ins) into the Olex2 interface.

  • Refinement Strategy: Execute initial refinement cycles using the Levenberg-Marquardt method. This method is safer from the pitfalls of standard Gauss-Newton approaches, preventing mathematical divergence when heavy atoms or rigid acetamide groups are initially misplaced[2].

  • Anisotropic Displacement & Hydrogen Placement: Convert non-hydrogen atoms to anisotropic. Add hydrogen atoms geometrically. Crucial Step: The placement of the amide proton dictates the hydrogen-bonding network that locks the dihedral angle in place. Ensure the N-H vector aligns with the residual electron density.

  • Twinning Assessment: If the R-factor stalls and the dihedral angle appears physically impossible (e.g., resulting in a severe steric clash), check for twinning. olex2.refine is uniquely equipped to handle complex cases where general and merohedral twinning are simultaneously present[2].

  • Dihedral Measurement: Once the refinement stabilizes (R1 < 0.05, Q-peaks < 1.0 e/ų), select the four atoms defining the torsion (e.g., C(aryl)-N-C(carbonyl)-C(alpha)) to extract the precise dihedral angle.

Protocol 2: Statistical Conformational Validation (CSD/Mercury)

Causality & Self-Validation: A single crystal structure only represents a local energy minimum stabilized by crystal packing forces. To validate if the extracted dihedral angle is representative of the molecule's intrinsic preference, we cross-reference it against the Cambridge Structural Database (CSD). If the angle falls within the peak of the population histogram, it is validated.

  • Substructure Definition: Launch ConQuest and sketch the N-acetamide core. To prevent rigid cyclic constraints from skewing the data, right-click the C-N bond, select Cyclicity, and set it to Acyclic[3].

  • 3D Parameterization: Click "ADD 3D" to define the geometric parameter. Select the four atoms comprising the dihedral angle of interest and click "Define" next to Torsion[3]. Restrict the search to structures with "3D coordinates determined" and R-factors ≤ 0.05.

  • Data Analysis & Visualization: Transfer the hitlist to Mercury. Use the Data Analysis module to generate a histogram of the absolute torsion angles. Mercury integrates these statistical, charting, and plotting options directly alongside 3D structural visualization[4].

  • Causality Check: Overlay your target molecule's dihedral angle onto the histogram. If your target exhibits a highly planar dihedral angle of 6.3(3)°[1], but the database average is 45°, investigate the crystal packing. Compare your target's hydrogen-bonding environment to the database consensus to explain the deviation.

G Data X-Ray Diffraction Data (.hkl, .ins) Refine Olex2 Refinement (Least Squares, Q-peaks) Data->Refine Extract Dihedral Angle Extraction (e.g., C-N-C-C) Refine->Extract CSD CSD/Mercury Analysis (Statistical Distribution) Extract->CSD MD MD/QM Energy Profiling (Rotational Barriers) Extract->MD Output Conformational Validation & Drug Design CSD->Output MD->Output

Crystallographic dihedral analysis workflow for N-acetamides.

Bridging the Gap: Conformational Selection vs. Induced Fit

While Olex2 provides the solid-state truth and CSD provides statistical context, drug development requires understanding the molecule in a dynamic biological solution.

Events such as conformational transitions in flexible ligands with large torsional barriers around rotatable bonds occur abruptly, involving large changes of the relevant collective coordinate (e.g., a dihedral angle) in a subpicosecond time scale[5]. Because these transitions are rare events in standard simulations, advanced tools like Hamiltonian Replica Exchange (HREM) simulations are required to calculate the free energy landscape of these dihedral rotations[5].

By comparing the MD-derived energy landscape with the Olex2-derived crystal dihedral, researchers can deduce binding mechanisms:

  • Conformational Selection: The crystal dihedral matches the MD-predicted energy minimum in solution. The target simply selects the most abundant conformer.

  • Induced Fit: The crystal dihedral (when bound to a target) represents a high-energy state in solution. The target protein forces the N-acetamide derivative into a strained, twisted conformation upon binding.

By combining rigorous crystallographic refinement with broad statistical analysis and dynamic QM profiling, researchers can transform a simple geometric measurement into a predictive tool for rational drug design.

References

  • N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide - PMC - nih.gov. 1

  • New software for statistical analysis of Cambridge Structural Database data - IUCr Journals - iucr.org.4

  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected - IUCr Journals - iucr.org. 2

  • Dealing with Induced Fit, Conformational Selection, and Secondary Poses in Molecular Dynamics Simulations for Reliable Free Energy Predictions | Journal of Chemical Theory and Computation - acs.org. 5

  • Searching and analysing molecular geometries using ConQuest and Mercury (CQ-006) - cam.ac.uk. 3

Sources

A Senior Application Scientist's Comparative Guide to Paracetamol Impurities: Spotlight on N-(4-amino-3-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Active Ingredient

Paracetamol (acetaminophen) is one of the most widely consumed analgesic and antipyretic agents globally. Its efficacy and safety at therapeutic doses are well-established. However, the safety profile of any active pharmaceutical ingredient (API) is intrinsically linked to its purity. Unwanted substances, known as impurities, can arise during synthesis, purification, and storage, and even in minute quantities, they can compromise the drug's safety and stability[1][2].

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities above certain thresholds to ensure patient safety[3][4][5]. This guide provides an in-depth comparative analysis of key paracetamol impurities, with a special focus on the lesser-known but structurally significant chlorinated impurity, N-(4-amino-3-chlorophenyl)acetamide. We will delve into the origins, toxicological profiles, and analytical challenges posed by these compounds, providing field-proven experimental protocols for their robust detection and control.

Focus Impurity Profile: N-(4-amino-3-chlorophenyl)acetamide

N-(4-amino-3-chlorophenyl)acetamide (CAS No: 16604-99-2) is a potential process-related impurity in the synthesis of paracetamol[6]. Its structure is notable for the presence of a chlorine atom on the phenyl ring, ortho to the amino group.

  • Molecular Formula: C₈H₉ClN₂O[6]

  • Molecular Weight: 184.62 g/mol [6]

While specific toxicological data for this compound is not as extensive as for other impurities, its chemical structure—a chlorinated aromatic amine—warrants careful consideration. Chlorinated aromatic compounds can exhibit various toxicities, and their presence must be strictly controlled. Its origin is likely tied to chlorinated starting materials or reagents used in specific paracetamol synthesis routes.

Comparative Analysis of Key Paracetamol Impurities

To understand the significance of N-(4-amino-3-chlorophenyl)acetamide, it is essential to compare it with other well-characterized impurities that present distinct analytical and toxicological challenges.

Chemical Structures of Paracetamol and Key Impurities

G cluster_api Active Pharmaceutical Ingredient cluster_impurities Key Impurities Paracetamol Paracetamol (Acetaminophen) C8H9NO2 Impurity_Focus N-(4-amino-3-chlorophenyl)acetamide C8H9ClN2O Impurity_K 4-Aminophenol (PAP) Impurity K C6H7NO Impurity_J 4'-Chloroacetanilide Impurity J C8H8ClNO Impurity_F 4-Nitrophenol Impurity F C6H5NO3 Impurity_B N-(4-hydroxyphenyl)propanamide Impurity B C9H11NO2

Caption: Chemical structures of Paracetamol and its key impurities.

Data Summary: A Comparative Overview
FeatureN-(4-amino-3-chlorophenyl)acetamide4-Aminophenol (PAP)4'-Chloroacetanilide4-NitrophenolN-(4-hydroxyphenyl)propanamide
Pharmacopoeial Name Not specifiedParacetamol Impurity K[7][8][9]Paracetamol Impurity J[10][11]Paracetamol Impurity F[12][13][14]Paracetamol Impurity B[7][15][16]
CAS Number 16604-99-2[6]123-30-8[7]539-03-7[11]100-02-7[12][13]1693-37-4[7][15]
Molecular Formula C₈H₉ClN₂O[6]C₆H₇NO[7]C₈H₈ClNOC₆H₅NO₃[13][14]C₉H₁₁NO₂[7][15]
Molecular Weight 184.62[6]109.13[7]169.61139.11[13][14]165.19[16]
Typical Origin Synthesis-relatedSynthesis starting material & degradation product[1][17]Synthesis-related, from contaminated reagents[10]Synthesis precursor[12][18]Synthesis-related
Key Toxicological Concerns Potentially toxic (chlorinated aromatic amine)Highly Toxic : Nephrotoxic, hepatotoxic, teratogenic, causes methemoglobinemia[1][17][19]Potential toxicity due to chloro-substituentToxic[18]Generally lower toxicity than PAP

Toxicological Significance: Understanding the Risk

The control of impurities is directly proportional to their potential risk. While paracetamol itself can be hepatotoxic upon overdose due to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), its impurities carry their own distinct toxicological profiles[20][21].

  • 4-Aminophenol (PAP): This is arguably the most critical impurity to control. It is a known nephrotoxin (toxic to the kidneys) and can induce methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced[1][19]. Regulatory agencies like the FDA and EMEA have set stringent limits for PAP, often as low as 50 ppm (0.005% w/w) in the drug substance, due to its high toxicity profile[1]. Its formation from the hydrolysis of paracetamol means it is not only a process impurity but also a degradation product, necessitating careful stability studies[17].

  • Chlorinated Impurities (N-(4-amino-3-chlorophenyl)acetamide & 4'-Chloroacetanilide): 4'-Chloroacetanilide (Impurity J) arises from chlorination or contaminated reagents during synthesis[10]. The presence of a halogen on an aromatic ring is a structural alert for potential toxicity. While specific data on our focus impurity is scarce, the general class of chlorinated anilines can be of toxicological concern. Therefore, controlling these impurities is a crucial aspect of ensuring the safety of the final drug product.

  • 4-Nitrophenol (Impurity F): As a precursor in some synthesis routes, 4-Nitrophenol is a common process-related impurity[12][18]. Its removal is essential, as phenolic compounds with nitro groups can exhibit significant toxicity.

Analytical Strategy: A Self-Validating HPLC Protocol

The gold standard for separating and quantifying paracetamol and its structurally similar impurities is High-Performance Liquid Chromatography (HPLC), primarily in a reversed-phase mode[22][23]. This technique offers the required specificity, sensitivity, and robustness for quality control environments.

Causality Behind Experimental Choices:

  • Why Reversed-Phase HPLC? Paracetamol and its impurities are moderately polar organic molecules. A reversed-phase column (like a C18) provides a non-polar stationary phase that effectively retains these analytes. Elution is then controlled by a polar mobile phase, allowing for fine-tuned separation based on subtle differences in their polarity and hydrophobicity.

  • Why a Gradient Elution? The impurities have a range of polarities. A simple isocratic (constant mobile phase composition) method might not provide adequate separation for all compounds within a reasonable timeframe. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the elution of more weakly retained compounds (like PAP) early on, while ensuring that more strongly retained compounds (like paracetamol and less polar impurities) elute later with good peak shape.

  • Why UV Detection at ~245 nm? This wavelength is chosen because it represents a good compromise where paracetamol and its key aromatic impurities exhibit significant absorbance, allowing for sensitive detection of all components in a single run[23].

Experimental Workflow for Impurity Profiling

Caption: A typical HPLC workflow for pharmaceutical impurity analysis.

Detailed HPLC Protocol

This protocol is a representative method for the analysis of paracetamol and its related substances.

  • Instrumentation

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Reagents and Materials

    • Water, HPLC Grade

    • Acetonitrile (ACN), HPLC Grade

    • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade

    • Phosphoric Acid, Analytical Grade

    • Paracetamol and impurity reference standards

  • Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., L1 USP packing)[24]
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min (5% B), 5-20 min (5% to 40% B), 20-25 min (40% B), 25-26 min (40% to 5% B), 26-35 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
  • Procedure

    • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Standard Solution Preparation: Accurately weigh and dissolve reference standards in a suitable diluent (e.g., Mobile Phase A/B 95:5) to obtain a known concentration (e.g., for impurities, a concentration corresponding to the specification limit).

    • Sample Solution Preparation: Accurately weigh and dissolve the paracetamol drug substance or a powdered portion of the drug product in the diluent to a final concentration of approximately 1.0 mg/mL.

    • System Suitability: Inject a standard solution containing paracetamol and key impurities. The method is considered valid for analysis only if the system suitability criteria are met (e.g., resolution between critical pairs > 2.0, tailing factor for the paracetamol peak < 1.5). This step is the core of a self-validating system, ensuring the chromatographic system is performing adequately on the day of analysis.

    • Analysis: Inject the sample solutions and record the chromatograms.

    • Calculation: Identify impurity peaks by comparing their retention times with those of the standards. Calculate the amount of each impurity, typically as a percentage relative to the main paracetamol peak, using the principle of area normalization or by comparison to the peak area of a known concentration of the reference standard.

Conclusion

The control of impurities is a non-negotiable aspect of modern drug development and manufacturing. While N-(4-amino-3-chlorophenyl)acetamide is a less-common subject of study compared to impurities like 4-aminophenol, its chlorinated aromatic structure demands rigorous control and analytical oversight. Understanding the comparative toxicological and analytical profiles of all potential impurities allows researchers and quality control professionals to develop robust, specific, and self-validating analytical methods. The HPLC protocol detailed herein provides a reliable framework for ensuring that paracetamol products are free from unsafe levels of these related substances, ultimately safeguarding patient health.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • SynZeal. Paracetamol EP Impurity B | 1693-37-4.
  • Veeprho. Paracetamol EP Impurity F | CAS 100-02-7.
  • Veeprho. Paracetamol EP Impurity M | CAS 1752-24-5.
  • Molecules. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
  • Beawire. (2023, January 17).
  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
  • BMC Chemistry. (2025, April 24). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ResearchGate.
  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • World Journal of Pharmaceutical Research. (2019, July 11). Impurity profiling of paracetamol dosage forms used in Maiduguri metropolis.
  • LGC Standards.
  • PubMed. (2025, April 25). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods.
  • OUCI. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods.
  • University of Limerick Research Repository.
  • Simson Pharma Limited. Paracetamol EP Impurity A | CAS No- 614-80-2.
  • SCIRP. (2020). Quality Control of Paracetamol Generic Tablets Marketed in Benin and Search of Its Two Impurities P-Aminophenol and P-Nitrophenol by HPLC-UV/Visible.
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  • HALO® Columns for Chromatography Separations. Paracetamol Impurities: European Pharmacopoeia 9.4 Method.
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  • ResearchGate.
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  • Veeprho. Paracetamol EP Impurity J | CAS 539-03-7.
  • SynZeal. Paracetamol EP Impurity J | 539-03-7.
  • Angene Chemical. N-(4-Hydroxyphenyl);propionamide(CAS# 1693-37-4).
  • Pharmaffiliates. CAS No : 1693-37-4 | Product Name : Paracetamol - Impurity B (Freebase).
  • Paracetamol impurity J - 4′-Chloroacetanilide, N-(4-Chlorophenyl)acetamide.
  • PubChem. 4-Aminophenol | C6H7NO | CID 403.
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Safety Operating Guide

N-(4-amino-3-chlorophenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of N-(4-amino-3-chlorophenyl)acetamide

Introduction N-(4-amino-3-chlorophenyl)acetamide is a highly reactive intermediate frequently utilized in pharmaceutical synthesis and agrochemical development[1]. As a halogenated acetanilide derivative, it presents specific toxicological and environmental hazards that require rigorous logistical planning. This guide provides drug development professionals and laboratory managers with a definitive, self-validating protocol for the safe handling, spill containment, and regulatory-compliant disposal of this compound.

Section 1: Physicochemical & Hazard Profiling

Understanding the chemical nature of N-(4-amino-3-chlorophenyl)acetamide is the foundation of effective risk mitigation. The presence of both an acetamide group and a chlorine substituent on the phenyl ring imparts significant biological reactivity and environmental persistence[1].

Table 1: Chemical Identity and Hazard Summary

ParameterSpecification
Chemical Name N-(4-amino-3-chlorophenyl)acetamide
CAS Number 16604-99-2[2]
Molecular Formula C8H9ClN2O[2]
Molecular Weight 184.62 g/mol [1]
Primary GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A
Environmental Hazard Toxic to aquatic life with long-lasting effects (H411)[3]
RCRA Waste Class Unlisted Hazardous Waste (Halogenated Organic)[4]

Mechanistic Causality of Toxicity: Substituted anilines and acetanilides are metabolically activated in the liver via Cytochrome P450 (CYP450) enzymes. The amine group undergoes N-hydroxylation, forming a reactive N-hydroxylamine intermediate. This intermediate spontaneously oxidizes to a nitroso derivative, which is highly electrophilic. This reactivity allows it to bind to cellular macromolecules or oxidize hemoglobin to methemoglobin, leading to systemic toxicity.

ToxicityPathway A N-(4-amino-3-chlorophenyl) acetamide B Hepatic CYP450 Oxidation A->B Absorption C N-Hydroxylamine Intermediate B->C N-hydroxylation D Nitroso Derivative (Electrophilic) C->D Oxidation E Macromolecule Binding & Methemoglobinemia D->E Toxicity

Metabolic activation of halogenated aromatic amines leading to systemic toxicity.

Section 2: Operational Safety & PPE Requirements

Before handling or initiating disposal procedures, strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent dermal absorption and inhalation of particulates[4].

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator. If handled in solution with volatile solvents, use a half-mask respirator with organic vapor/particulate cartridges.

  • Hand Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness). Halogenated organics can permeate standard latex.

  • Eye Protection: Snug-fitting chemical safety goggles compliant with OSHA 29 CFR 1910.133[4].

  • Engineering Controls: All transfers and weighing must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosolization.

Section 3: Spill Response & Containment Workflow

In the event of a localized spill, immediate containment is required to prevent environmental release, particularly given its H411 chronic aquatic toxicity classification[3].

Step-by-Step Spill Containment Protocol:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the compound throughout the facility.

  • Don Emergency PPE: Ensure respirator, goggles, and fresh nitrile gloves are equipped before approaching the spill[4].

  • Suppress Dust Generation: Do not use compressed air or dry sweeping[4]. Lightly mist the spill with a compatible solvent (e.g., water or dilute ethanol) to bind the powder. Alternatively, use a dedicated HEPA-filtered vacuum.

  • Mechanical Recovery: Use a non-sparking scoop to carefully transfer the wetted solid or vacuumed particulates into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Scrub the affected area with a hard water detergent or a 5% sodium hypochlorite solution to degrade residual amines, followed by a thorough water rinse.

  • Absorbent Disposal: Place all used absorbent pads, PPE, and cleaning materials into the same hazardous waste container.

SpillResponse A Spill Detected: N-(4-amino-3-chlorophenyl)acetamide B Evacuate & Isolate Area A->B C Don PPE (Respirator, Nitrile Gloves, Goggles) B->C D Suppress Dust (Mist with water or use HEPA vacuum) C->D E Mechanical Recovery (Non-sparking scoop) D->E F Surface Decontamination (Detergent scrub) E->F G Transfer to HDPE Disposal Container F->G H Label & Transport to Approved Incinerator G->H

Sequential workflow for containment and recovery of N-(4-amino-3-chlorophenyl)acetamide spills.

Section 4: Standard Operating Procedure (SOP) for Final Disposal

Because N-(4-amino-3-chlorophenyl)acetamide contains both nitrogen and chlorine, improper disposal (such as landfilling or standard municipal incineration) can lead to the formation of highly toxic dioxins, furans, and nitrogen oxides (NOx).

1. Waste Segregation:

  • Do not mix with strong oxidizing agents or strong acids, as exothermic reactions may occur.

  • Classify the waste stream strictly as "Halogenated Organic Solid Waste."

2. Packaging and Labeling:

  • Primary Container: Seal the waste in a chemically resistant, leak-proof HDPE container.

  • Labeling: Clearly label the container with the chemical name, CAS Number (16604-99-2), and the GHS hazard pictograms for "Health Hazard" and "Environmental Hazard."

  • EPA Guidelines: While not specifically listed as a RCRA P- or U-series waste, it must be managed as a characteristic hazardous waste under US EPA guidelines (40 CFR Part 261) due to its toxicity and environmental persistence[4].

3. Approved Destruction Method (Incineration):

  • Thermal Destruction: The only environmentally acceptable method of disposal is high-temperature incineration.

  • Facility Requirements: The waste must be transferred to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The incinerator must be equipped with an afterburner (operating at >1000°C) to ensure complete combustion of the aromatic ring.

  • Scrubber Systems: The incinerator must be equipped with a caustic scrubber system (e.g., sodium hydroxide spray) to neutralize hydrochloric acid (HCl) gas and catalytic reduction systems to mitigate nitrogen oxide (NOx) emissions generated during combustion.

4. Documentation:

  • Maintain a comprehensive chain of custody. Ensure the Uniform Hazardous Waste Manifest is signed by the transporter and the receiving TSDF, retaining a copy for laboratory compliance records.

References

  • 16604-99-2 | N-(4-Amino-3-chlorophenyl)acetamide - ChemScene. ChemScene.2

  • N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2 - Benchchem. Benchchem. 1

  • B2690 - 9,9-Bis(4-amino-3-chlorophenyl)fluorene - TCI Chemicals. TCI Chemicals. 5

  • Material Safety Data Sheet - 3'-Chloroacetanilide, 98% - Cole-Parmer. Cole-Parmer. 4

Sources

Personal protective equipment for handling N-(4-amino-3-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: PPE and Handling Protocols for N-(4-amino-3-chlorophenyl)acetamide

Executive Summary

N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly versatile arylacetamide building block frequently utilized in the synthesis of antimicrobial and anticancer agents[1]. While it is a critical component in drug development and quantitative structure-activity relationship (QSAR) studies[2], its structural identity as a halogenated aromatic amine dictates stringent handling protocols. This guide provides drug development professionals with a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational safety, ensuring both researcher protection and sample integrity.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the physicochemical properties that drive the compound's behavior in a laboratory setting.

Table 1: Physicochemical Properties & Hazard Profile

PropertyValue / SpecificationOperational Implication
CAS Number 16604-99-2[1]Unique identifier for safety tracking.
Molecular Weight 184.62 g/mol [1]Relatively low molecular weight facilitates rapid dermal permeation.
Molecular Formula C₈H₉ClN₂O[3]Halogenated organic; requires specific high-temperature incineration disposal.
Physical State Solid (Crystalline Powder)[4]High risk of aerosolization and inhalation during weighing.
Storage Requirements Sealed in dry, 2-8°C[3]Cold storage prevents degradation; requires thermal equilibration before opening to prevent moisture condensation.

Mechanistic Hazard Pathway: Although specific Global Harmonized System (GHS) hazard statements for this exact CAS are sometimes unlisted by suppliers[5], the compound's aniline moiety presents well-documented systemic risks. Aromatic amines are highly lipophilic, allowing them to easily bypass the epidermal barrier. Upon systemic absorption (via skin contact or inhalation of dust), they undergo hepatic N-oxidation via CYP450 enzymes. This metabolic activation produces reactive N-hydroxyarylamines, which oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This results in methemoglobinemia —a dangerous condition that severely impairs oxygen transport and induces tissue hypoxia.

HazardPathway cluster_exposure Exposure Routes Compound N-(4-amino-3-chlorophenyl)acetamide (Solid Particulates) Dermal Dermal Absorption Compound->Dermal Inhalation Inhalation Compound->Inhalation Metabolism Hepatic N-Oxidation (CYP450 Enzymes) Dermal->Metabolism Inhalation->Metabolism Toxicity Methemoglobinemia (Fe2+ → Fe3+) Metabolism->Toxicity Gloves Intervention: Nitrile Gloves Gloves->Dermal Hood Intervention: Fume Hood Hood->Inhalation

Fig 1: Mechanistic hazard pathway of aromatic amines and targeted PPE intervention points.

Required Personal Protective Equipment (PPE) System

To successfully interrupt the exposure pathways outlined above, a multi-layered PPE strategy is mandatory. Every choice below is grounded in the chemical causality of the hazard.

Table 2: PPE Specifications & Causality Justification

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Double-layered Nitrile Gloves (≥4 mil thickness)Nitrile provides superior chemical resistance against non-polar and slightly polar organic solids compared to latex. Double-gloving prevents dermal breakthrough from microscopic tears.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular absorption and physical irritation from airborne crystalline dust. Standard safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-resistant (FR) lab coat with knit cuffsKnit cuffs create a physical seal over the inner glove, preventing the powder from contacting the wrists or migrating up the forearm.
Respiratory / Engineering Chemical Fume Hood (Face velocity: 80-120 fpm)The primary engineering control to capture aerosolized particulates. If a hood is compromised, an N95 or P100 particulate respirator is strictly required.

Operational Plan: Handling & Weighing Protocol

This protocol is designed as a self-validating system to ensure operator safety during the preparation of N-(4-amino-3-chlorophenyl)acetamide solutions (e.g., dissolving in DMSO for NMR analysis[1]).

Phase 1: Pre-Operational Setup & Validation

  • Fume Hood Validation: Verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm).

    • Validation Step: Hold a Kimwipe near the sash opening; it must be gently pulled inward, visually confirming negative pressure.

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears by trapping air inside and applying gentle pressure. Don the inner pair, followed by the lab coat, and finally the outer pair of gloves pulled over the knit cuffs.

  • Static Mitigation: Place an anti-static weighing mat inside the fume hood.

    • Causality: Fine organic powders accumulate static charge, causing them to repel from spatulas and aerosolize into the breathing zone.

Phase 2: Weighing and Transfer 4. Thermal Equilibration: Remove the chemical from 2-8°C storage[3] and allow it to reach room temperature inside a desiccator before opening.

  • Causality: Opening cold containers causes ambient moisture to condense on the powder, leading to hydrolysis or clumping that ruins quantitative accuracy.

  • Taring: Place a clean, static-free weigh boat on the analytical balance inside the fume hood and tare to zero.

  • Transfer: Using a grounded or anti-static micro-spatula, carefully transfer the required mass of the compound. Keep the source container directly adjacent to the weigh boat to minimize the transfer distance.

  • Dissolution: Directly add the primary solvent (e.g., DMSO[1]) to the weigh boat, or transfer the powder to a pre-tared vial before adding the solvent. Cap the vial immediately.

    • Validation Step: Visually confirm complete dissolution before removing the sealed vial from the fume hood to ensure no dry powder escapes the containment zone.

Spill Response & Disposal Plan

In the event of a localized spill outside of the fume hood, immediate and precise action is required to prevent aerosolization.

Solid Spill Decontamination Protocol:

  • Containment: Do NOT sweep the powder. Sweeping generates hazardous aerosols that bypass standard dermal PPE.

  • Suppression: Gently cover the spilled powder with absorbent pads lightly dampened with a compatible solvent (e.g., ethanol) to suppress dust formation.

  • Collection: Carefully fold the pads inward, capturing the wetted powder, and place them into a designated hazardous waste bag.

  • Surface Decontamination: Wipe the affected area with a mild acidic solution or appropriate organic solvent to dissolve residual traces of the amine, followed by standard soap and water.

Waste Disposal: All materials contaminated with N-(4-amino-3-chlorophenyl)acetamide (including outer gloves, weigh boats, and Kimwipes) must be collected in a sealed, clearly labeled hazardous waste container. Because it is a halogenated organic compound[3], it must be disposed of via a licensed hazardous waste contractor for high-temperature incineration . Do not pour solutions down the drain, as aromatic amines are highly toxic to aquatic life.

References

  • Benchchem. "N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2".
  • ChemScene. "16604-99-2 | N-(4-Amino-3-chlorophenyl)acetamide".
  • ChemScene Safety Data. "Environment, Health And Safety - N-(4-Amino-3-chlorophenyl)acetamide".
  • BLDpharm. "16604-99-2 | N-(4-Amino-3-chlorophenyl)acetamide".
  • Benchchem Toxicity & QSAR Data. "Scope of Research on N-(4-amino-3-chlorophenyl)acetamide".

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.